Pyridoxine phosphate
Description
Pyridoxine 5'-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pyridoxine phosphate is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.
Pyridoxine 5'-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOMFKWHIQZTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196278 | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
447-05-2 | |
| Record name | Pyridoxine 5′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=447-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridoxine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 447-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridoxine 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridylmethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDOXINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG20W8WYLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyridoxine 5'-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pyridoxine 5'-Phosphate (PNP) Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the de novo pyridoxine (B80251) 5'-phosphate (PNP) biosynthesis pathway in the model organism Escherichia coli. Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential cofactor for a vast number of metabolic enzymes, primarily involved in amino acid metabolism. Understanding the synthesis of this vital cofactor is critical for research in microbial physiology, enzymology, and for the development of novel antimicrobial agents targeting essential metabolic pathways. E. coli synthesizes PLP via the well-characterized deoxyxylulose 5-phosphate (DXP)-dependent pathway.
The DXP-Dependent PNP Biosynthesis Pathway
In E. coli, the de novo synthesis of PNP, the immediate precursor to PLP, is a complex, multi-step process involving seven enzymes. The pathway is bifurcated, utilizing intermediates from both the pentose (B10789219) phosphate (B84403) pathway and glycolysis. One branch converts erythrose 4-phosphate into 3-amino-1-hydroxyacetone 1-phosphate, while the other branch synthesizes DXP from glyceraldehyde 3-phosphate and pyruvate (B1213749). These two intermediates are then condensed to form the pyridine (B92270) ring of PNP.[1][2]
The overall pathway can be visualized as follows:
Key Enzymes and Genes
The enzymes of the PNP biosynthesis pathway are encoded by a series of pdx and other associated genes.
| Gene | Enzyme Name | EC Number | Function |
| epd | D-erythrose-4-phosphate dehydrogenase | 1.2.1.72 | Oxidizes Erythrose 4-phosphate.[3][4] |
| pdxB | Erythronate-4-phosphate dehydrogenase | 1.1.1.290 | Oxidizes 4-phosphoerythronate to 2-oxo-3-hydroxy-4-phosphobutanoate.[3][4][5] |
| serC | Phosphoserine aminotransferase | 2.6.1.52 | Catalyzes the transamination to form 4-phosphohydroxy-L-threonine.[3][4] |
| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase | 1.1.1.262 | Catalyzes the oxidative decarboxylation of 4-phosphohydroxy-L-threonine.[3][4] |
| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | 2.2.1.7 | Synthesizes DXP from pyruvate and D-glyceraldehyde 3-phosphate.[6] |
| pdxJ | Pyridoxine 5'-phosphate synthase | 2.6.99.2 | Condenses DXP and 3-amino-1-hydroxyacetone-P to form PNP.[6][7][8] |
| pdxH | Pyridoxine/pyridoxamine 5'-phosphate oxidase | 1.4.3.5 | Oxidizes PNP to the active cofactor PLP.[1][7][9] |
Quantitative Data
Enzyme Kinetic Parameters
The catalytic efficiencies of the key enzymes in the pathway are crucial for understanding the flux and regulation of PLP synthesis.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| PdxB | 4-Phospho-D-erythronate (4PE) | 2.9 | 1.4 | 6.7 x 106 | Coupled assay with SerC and PdxA.[10] |
| α-Ketoglutarate | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |
| Oxaloacetic acid | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |
| Pyruvate | ~100 | - | ~1 x 104 | Coupled assay with SerC and PdxA.[10] | |
| PdxH | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | 3.8 x 105 | Aerobic, with FMN.[1][9] |
| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | 1.6 x 104 | Aerobic, with FMN.[1][9] |
Inhibitor Constants
PLP acts as a feedback inhibitor of PdxH, regulating its own synthesis.
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |
| PdxH | Pyridoxal 5'-phosphate (PLP) | 8 | Competitive |
| 4-Deoxy-PNP | 105 | Competitive |
Intracellular Vitamer Concentrations
In the E. coli strain HMS174, the total number of vitamin B6 molecules per cell is approximately 188,000. The distribution is as follows:
-
PLP: ~42%
-
PNP and PMP (combined): ~51%
-
Pyridoxal (PL): ~7% An estimated 60% of the intracellular PLP is bound to proteins.[1][2][7][11]
Experimental Protocols
Detailed methodologies are essential for studying the PNP biosynthesis pathway. Below are representative protocols for key experimental procedures.
Recombinant Protein Expression and Purification
This protocol provides a general framework for the expression and purification of His-tagged Pdx enzymes from E. coli.
Protocol: His-Tagged Pdx Enzyme Purification
-
Vector Construction : Amplify the target pdx gene from E. coli K-12 genomic DNA via PCR. Digest the purified PCR product and a pET-series expression vector (e.g., pET-28a) with appropriate restriction enzymes. Ligate the gene into the vector and transform into a cloning strain like E. coli DH5α. Verify the construct by sequencing.
-
Expression : Transform the verified plasmid into an expression strain such as E. coli BL21(DE3).
-
Inoculate a 10 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 16-20 hours at a lower temperature (e.g., 18°C) to improve protein solubility.
-
Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C).
-
-
Purification (IMAC) :
-
Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 18,000 x g, 30 min, 4°C).
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer (Lysis Buffer with 20-40 mM imidazole).
-
Elute the protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).
-
Analyze the collected fractions for purity using SDS-PAGE. Pool the purest fractions and dialyze against a suitable storage buffer.
-
PdxB Coupled Enzyme Assay
The activity of PdxB can be measured continuously by coupling its reaction to the subsequent enzymes in the pathway, SerC and PdxA, and monitoring the consumption of NADH by PdxA.[10]
Protocol: PdxB Coupled Assay
-
Reagents :
-
Assay Buffer: TND buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂).
-
Substrates: 4-phospho-D-erythronate (4PE), α-ketoglutarate (αKG), L-glutamate (L-Glu), NAD⁺.
-
Coupling Enzymes: Purified SerC and PdxA.
-
Enzyme: Purified PdxB.
-
-
Procedure :
-
In a 500 µL reaction volume, prepare a master mix in Assay Buffer containing: 100 µM 4PE, 2 mM αKG, 2 mM L-Glu, 1 mM NAD⁺, 2.6 µM SerC, and 2.0 µM PdxA.
-
Incubate the mixture for 20 minutes at room temperature to allow for equilibration and consumption of any contaminating substrates.
-
Initiate the reaction by adding PdxB to a final concentration of 20 nM.
-
Immediately monitor the decrease in absorbance at 340 nm (A340) using a spectrophotometer, which corresponds to the oxidation of NADH to NAD⁺ by PdxA.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Run control reactions lacking 4PE, αKG, or PdxB to measure background rates.
-
Quantification of Pyridoxine by HPLC
This protocol allows for the quantification of pyridoxine (PN), a form of vitamin B6, in fermentation broths or cell extracts.
Protocol: HPLC Analysis of Pyridoxine
-
Sample Preparation :
-
Collect the fermentation broth or cell lysate.
-
Centrifuge the sample at high speed (e.g., 10,000 x g, 10 min) to pellet cells and debris.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions :
-
System : An HPLC system equipped with a fluorescence detector (e.g., Thermo Fisher UltiMate 3000).[12]
-
Column : C18 reverse-phase column (e.g., Cosmosil AR-II, 250 mm x 4.6 mm).[12]
-
Mobile Phase : A gradient program may be required for optimal separation from other fluorescent compounds. A typical starting point could be a mixture of a phosphate buffer and methanol.
-
Detection : Fluorescence detection with excitation at 293 nm and emission at 395 nm.[12]
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Injection Volume : 10-20 µL.
-
-
Quantification :
-
Prepare a series of pyridoxine standards of known concentrations in the same matrix as the samples (e.g., fresh culture medium).
-
Generate a standard curve by plotting the peak area of the pyridoxine standards against their concentration.
-
Determine the concentration of pyridoxine in the samples by interpolating their peak areas on the standard curve.
-
Regulation of the Pathway
The biosynthesis of vitamin B6 in E. coli is tightly regulated to maintain homeostasis and prevent the accumulation of potentially toxic intermediates. Regulation occurs at multiple levels:
-
Feedback Inhibition : The final product, PLP, allosterically inhibits PdxH, the enzyme responsible for its formation from PNP.[1][9] This provides a rapid mechanism to control the final step of the pathway.
-
Transcriptional Regulation : Evidence suggests a derepression mechanism controls the synthesis of vitamin B6.[9][13] When cells are starved of pyridoxal, the rate of synthesis increases significantly, a change that is prevented by the protein synthesis inhibitor chloramphenicol, indicating control at the level of gene expression.[9][13]
This guide provides a foundational understanding of the pyridoxine 5'-phosphate biosynthesis pathway in E. coli, offering key data and methodologies to aid researchers in this field. Further investigation into the kinetics of all pathway enzymes and the intricate details of its regulatory networks will continue to be a valuable area of study.
References
- 1. rbmb.net [rbmb.net]
- 2. med.unc.edu [med.unc.edu]
- 3. Peroxidase Active Site Activity Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Cloning and characterization of a gene from Escherichia coli encoding a transketolase-like enzyme that catalyzes the synthesis of d-1-deoxyxylulose 5-phosphate, a common precursor for isoprenoid, thiamin, and pyridoxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Multiple turnovers of the nicotino-enzyme PdxB require α-keto acids as co-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Enhancement of vitamin B6 production driven by omics analysis combined with fermentation optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Cornerstone of Catalysis: An In-depth Technical Guide to the Discovery and History of Pyridoxine Phosphate
Abstract: Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic processes. Its discovery and the subsequent elucidation of its catalytic prowess represent a significant milestone in our understanding of enzyme function and cellular biochemistry. This technical guide provides a comprehensive overview of the historical journey from the identification of vitamin B6 to the characterization of PLP as a pivotal coenzyme. We delve into the key experiments that unveiled its biosynthetic pathways, the enzymes that govern its formation, and the fundamental mechanisms by which it facilitates a remarkable diversity of chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and functional significance of this essential molecule.
The Historical Unraveling of Vitamin B6 and its Active Form
The journey to understanding pyridoxal 5'-phosphate began with the recognition of a nutritional deficiency. In the 1930s, a series of investigations into rat nutrition laid the groundwork for the discovery of a new vitamin.
In 1934, Paul György identified a substance that could cure a specific type of dermatitis in rats, which he named vitamin B6.[1][2] This was followed by the successful isolation and crystallization of vitamin B6 from rice bran by Samuel Lepkovsky in 1938.[1][2] The chemical structure of this novel pyridine (B92270) derivative was independently determined in 1939 by two research groups: Leslie Harris and Karl Folkers, and Richard Kuhn and his colleagues.[1][2] György proposed the name "pyridoxine" for this compound.[2]
Further research by Esmond Snell in 1942, using a microbiological growth assay, led to the characterization of two additional forms of vitamin B6: pyridoxamine (B1203002), the aminated derivative, and pyridoxal, the formyl derivative.[2][3] Subsequent studies revealed that pyridoxine (B80251), pyridoxamine, and pyridoxal exhibit largely equal biological activity in animals because they can all be converted into the enzymatically active form, pyridoxal 5'-phosphate (PLP).[2][3]
Physicochemical and Biochemical Properties of Pyridoxine Phosphate (B84403) and its Vitamers
The various forms of vitamin B6, known as vitamers, and their phosphorylated derivatives possess distinct physicochemical properties that are crucial for their biological function. A summary of these properties is presented below.
| Property | Pyridoxal 5'-phosphate (PLP) | Pyridoxine 5'-phosphate (PNP) | Pyridoxamine 5'-phosphate (PMP) |
| Molecular Formula | C₈H₁₀NO₆P | C₈H₁₂NO₆P | C₈H₁₃N₂O₅P |
| Molecular Weight | 247.14 g/mol [4] | 249.16 g/mol [2] | 248.17 g/mol [5] |
| Melting Point | 140-143 °C[6] | Not available | Not available |
| Appearance | Light yellow powder[4] | Solid[2] | Solid |
| UV Absorption (λmax) | 295 nm (in 0.1N HCl), 388 nm (in 0.1N NaOH)[7] | Not available | Not available |
Biosynthesis of Pyridoxal 5'-Phosphate: De Novo and Salvage Pathways
Organisms have evolved two primary de novo pathways for the synthesis of PLP, as well as a salvage pathway to recycle and interconvert dietary vitamin B6 vitamers.
De Novo Biosynthesis
DXP-Dependent Pathway: First elucidated in Escherichia coli, this pathway utilizes 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate as precursors for the synthesis of pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[1][8]
DXP-Independent Pathway: Found in plants, fungi, and some bacteria, this pathway involves the condensation of ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia, catalyzed by the PLP synthase enzyme complex (PdxS and PdxT).[9][10]
Salvage Pathway
Animals cannot synthesize vitamin B6 de novo and therefore rely on a salvage pathway to convert dietary forms of the vitamin into the active coenzyme, PLP.[1] This pathway involves the action of pyridoxal kinase and pyridoxamine 5'-phosphate oxidase.[11]
Key Enzymes in Pyridoxine Phosphate Metabolism
The biosynthesis and interconversion of this compound and its vitamers are catalyzed by specific enzymes with distinct kinetic properties.
| Enzyme | Substrate(s) | Product(s) | Km | kcat / Turnover | Organism |
| Pyridoxal Kinase | Pyridoxal, ATP | Pyridoxal 5'-phosphate, ADP | <10 µM (for pyridoxal)[12] | 85 min⁻¹[12] | Human |
| <25 µM (for MgATP)[12] | |||||
| Pyridoxamine 5'-phosphate Oxidase | Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 2 µM (for PNP)[13] | 0.76 s⁻¹[13] | E. coli |
| Pyridoxamine 5'-phosphate (PMP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 105 µM (for PMP)[13] | 1.72 s⁻¹[13] | E. coli | |
| Pyridoxine 5'-phosphate (PNP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 8.2 µM (for PNP)[14] | 42 min⁻¹[14] | Rabbit | |
| Pyridoxamine 5'-phosphate (PMP), O₂ | Pyridoxal 5'-phosphate, H₂O₂ | 3.6 µM (for PMP)[14] | 6.2 min⁻¹[14] | Rabbit |
Experimental Protocols
Isolation and Identification of Pyridoxal Phosphate from Proteins
This protocol describes a method for the isolation and identification of covalently bound PLP from enzymatic proteins.[11]
Workflow Diagram:
Methodology:
-
Acid Hydrolysis: The protein sample is subjected to acid hydrolysis in the presence of phenylhydrazine. Under these conditions, the covalently bound PLP is released from the protein and forms its phenylhydrazone derivative. This derivative is then hydrolyzed to the phenylhydrazone of pyridoxal.[11]
-
Separation of the Adduct: The resulting mixture is passed through Sep-Pak C18 cartridges to separate the pyridoxal phenylhydrazone adduct from other components of the hydrolysate.[11]
-
Isolation by HPLC: The eluted adduct is further purified and isolated using High-Performance Liquid Chromatography (HPLC).[11]
-
Analysis: The isolated pyridoxal phenylhydrazone can be analyzed by two methods:
-
Direct Electron Impact Mass Spectrometry: The isolated adduct is directly introduced into a mass spectrometer for fragmentation analysis and identification.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The adduct is first converted into its trimethylsilyl (B98337) derivative. This derivatization increases its volatility, making it suitable for analysis by GC-MS.[11]
-
Determination of Vitamin B6 by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of vitamin B6 vitamers in biological samples or pharmaceutical preparations using reverse-phase HPLC with fluorescence or UV detection.[3][15][16][17]
Methodology:
-
Sample Preparation:
-
For biological samples (e.g., plasma), a precipitation step using an acid (e.g., trichloroacetic acid) is performed to remove high-molecular-weight substances like proteins.[3] The sample is then centrifuged, and the supernatant is collected.
-
For pharmaceutical preparations, the sample is dissolved in a suitable solvent, which may be the mobile phase or a mixture of water and an organic solvent like ethanol.[15]
-
-
Derivatization (for fluorescence detection): The supernatant from biological samples is mixed with a derivatization solution and incubated to form a fluorescent product.[3] This step is often necessary to enhance the sensitivity and selectivity of the detection.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[15][16]
-
Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[16][17] Isocratic or gradient elution can be employed.
-
Detection:
-
Quantification: The concentration of each vitamer is determined by comparing its peak area or height to that of a known standard.[3]
-
Conclusion
The discovery and elucidation of the history of this compound have been pivotal in advancing our understanding of fundamental biochemical processes. From its initial identification as a vitamin essential for preventing dermatitis in rats to the detailed characterization of its various vitamers and their intricate biosynthetic pathways, the journey of PLP research highlights the progressive nature of scientific inquiry. The development of sophisticated analytical techniques has further enabled the quantification of these compounds and the study of the enzymes that govern their metabolism. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering a foundation for future investigations into the multifaceted roles of this essential coenzyme in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridoxamine 5'-phosphate | C8H13N2O5P | CID 1053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridoxal 5 -phosphate = 98 853645-22-4 [sigmaaldrich.com]
- 7. Pyridoxal phosphate | 54-47-7 [chemicalbook.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 11. A method for the isolation and identification of pyridoxal phosphate in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Pyridoxal 5'-Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme in a vast array of enzymatic reactions crucial for cellular metabolism. Its versatility is central to amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters and heme. This technical guide provides an in-depth exploration of the functions of PLP, detailing its role in key metabolic pathways, presenting quantitative kinetic data for associated enzymes, and offering detailed experimental protocols for the study of PLP-dependent systems. Furthermore, this guide includes graphical representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the pivotal role of pyridoxal 5'-phosphate in cellular function.
Introduction: The Versatility of Pyridoxal 5'-Phosphate
Pyridoxal 5'-phosphate is a derivative of vitamin B6 and functions as a coenzyme in over 140 distinct enzymatic reactions, accounting for approximately 4% of all classified enzymatic activities.[1][2] The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base with the ε-amino group of a specific lysine (B10760008) residue in the active site of PLP-dependent enzymes.[3] This covalent linkage is key to its catalytic mechanism, which involves acting as an electron sink to stabilize reaction intermediates.[3] PLP's catalytic repertoire includes transamination, decarboxylation, racemization, and various modification reactions of amino acid side chains.[4]
Biosynthesis and Homeostasis: The Vitamin B6 Salvage Pathway
While plants and microorganisms can synthesize vitamin B6 de novo, animals rely on dietary intake and a salvage pathway to convert various forms of vitamin B6 into the active PLP.[5][6] This pathway is critical for maintaining cellular PLP homeostasis.
The key enzymes involved in the vitamin B6 salvage pathway are Pyridoxal Kinase (PDXK) and Pyridoxamine (B1203002) 5'-phosphate Oxidase (PNPO).[7]
-
Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine (B80251), and pyridoxamine to their respective 5'-phosphate esters.[8]
-
Pyridoxamine 5'-phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP).[9]
The salvage pathway ensures a constant supply of PLP for various metabolic needs.
Caption: The Vitamin B6 Salvage Pathway.
Core Functions in Cellular Metabolism
PLP's central role in metabolism is highlighted by its involvement in numerous pathways essential for cellular function.
Amino Acid Metabolism
PLP is a critical coenzyme for the majority of enzymes involved in amino acid transformations.[10]
-
Transamination: Aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), utilize PLP to transfer amino groups from amino acids to α-keto acids. This process is fundamental for the synthesis and degradation of amino acids.
-
Decarboxylation: Decarboxylases dependent on PLP are essential for the synthesis of various biogenic amines, including neurotransmitters.[1][11]
-
Other Reactions: PLP also participates in racemization (interconversion of D- and L-amino acids), and β- and γ-elimination or replacement reactions.[4]
Neurotransmitter Synthesis
The synthesis of several key neurotransmitters is critically dependent on PLP-dependent enzymes.
-
Serotonin (B10506) Synthesis: Aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme, catalyzes the final step in serotonin synthesis, converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin.[11][12] A deficiency in PLP can limit the activity of AADC.[12]
Caption: PLP-dependent step in Serotonin synthesis.
-
GABA Synthesis: Glutamate (B1630785) decarboxylase (GAD), another PLP-dependent enzyme, is responsible for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[13][14]
Caption: PLP-dependent synthesis of GABA.
Carbohydrate and Lipid Metabolism
PLP also plays a significant role in carbohydrate and lipid metabolism. For instance, glycogen (B147801) phosphorylase, a key enzyme in glycogenolysis, requires PLP for its activity.
Quantitative Data: Enzyme Kinetics
The efficiency of PLP-dependent enzymes and the enzymes involved in its synthesis can be understood through their kinetic parameters.
Table 1: Kinetic Parameters of Key Enzymes in Pyridoxine Phosphate Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Pyridoxamine 5'-phosphate Oxidase (PNPO) | E. coli | Pyridoxine 5'-phosphate (PNP) | 2 | 0.76 | [1] |
| Pyridoxamine 5'-phosphate (PMP) | 105 | 1.72 | [1] | ||
| Rabbit Liver | Pyridoxine 5'-phosphate (PNP) | 8.2 | 0.7 (42 min-1) | [15][16] | |
| Pyridoxamine 5'-phosphate (PMP) | 3.6 | 0.1 (6.2 min-1) | [15][16] | ||
| Pyridoxal Kinase (PDXK) | Human | Pyridoxal (in presence of K+) | <10 | 1.42 (85 min-1) | [17] |
| MgATP (in presence of K+) | <25 | - | [17] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of PLP-dependent enzymes.
Assay for Alanine Aminotransferase (ALT) Activity
This protocol describes a coupled-enzyme assay to determine ALT activity.
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then used in a subsequent reaction that results in a measurable colorimetric or fluorometric signal.[18][19]
Materials:
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
-
ALT Assay Buffer
-
ALT Substrate (Alanine and α-ketoglutarate)
-
Pyruvate Standard
-
ALT Enzyme Mix (containing lactate (B86563) dehydrogenase and a probe)
-
Sample (e.g., serum, plasma, tissue homogenate)
Procedure:
-
Sample Preparation: Homogenize tissues or cells in ice-cold ALT Assay Buffer. Centrifuge to remove insoluble material. Serum or plasma can often be used directly.[19]
-
Standard Curve Preparation: Prepare a series of pyruvate standards by diluting the stock solution in ALT Assay Buffer. For a colorimetric assay, a typical range is 0 to 10 nmol/well.[20]
-
Reaction Setup:
-
Add samples and standards to the wells of the 96-well plate. Adjust the volume with ALT Assay Buffer.
-
Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix.
-
-
Initiate Reaction: Add the Master Reaction Mix to all wells.
-
Measurement:
-
For a kinetic assay, immediately measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) at an initial time point (Tinitial).[19]
-
Incubate the plate at 37°C and take subsequent readings at regular intervals (e.g., every 5 minutes) until the most active sample's reading is near the top of the standard curve.[20]
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of absorbance/fluorescence versus nmol of pyruvate.
-
Determine the amount of pyruvate (B) generated in the samples between two time points in the linear range of the reaction.
-
Calculate ALT activity using the formula: ALT Activity (U/L) = [B / (Tfinal – Tinitial) x V] x Dilution Factor Where: B is the amount of pyruvate in nmol, T is the time in minutes, and V is the sample volume in mL.[20]
-
Assay for Glutamate Decarboxylase (GAD) Activity
This protocol outlines a fluorometric assay for GAD activity.
Principle: GAD catalyzes the conversion of glutamate to GABA. The GABA produced can be measured using a series of enzymatic reactions that lead to the generation of a fluorescent product.[21] An alternative colorimetric method measures the pH change resulting from the consumption of a proton during the decarboxylation reaction.[2][22]
Materials:
-
96-well black microplate
-
Fluorometric microplate reader
-
GAD Assay Buffer
-
GAD Substrate (Glutamate)
-
GAD Developer
-
GAD Converter Enzyme
-
NADPH Standard
-
Sample (e.g., brain tissue homogenate)
Procedure:
-
Sample Preparation: Homogenize tissue in ice-cold GAD Assay Buffer. Centrifuge to obtain the supernatant. A 10 kDa spin column can be used to remove small interfering molecules.[21]
-
Standard Curve Preparation: Prepare a series of NADPH standards in GAD Assay Buffer.
-
Reaction Setup:
-
Add samples, standards, and a positive control to the wells.
-
Prepare a Reaction Mix containing GAD Assay Buffer, GAD Developer, and GAD Converter.
-
-
Initiate Reaction: Add the Reaction Mix to all wells.
-
Measurement:
-
Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-60 minutes.[21]
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the NADPH standard curve.
-
Choose two time points in the linear range of the reaction to calculate the change in fluorescence for the samples.
-
Determine the amount of NADPH generated from the standard curve.
-
Calculate GAD activity. One unit of GAD is the amount of enzyme that generates 1.0 µmol of NADPH per minute at a specific pH and temperature.[21]
-
General Workflow for Determining Enzyme Kinetic Parameters
The following workflow can be adapted to determine the kinetic parameters (Km and Vmax) for PLP-dependent enzymes.
Caption: Experimental workflow for enzyme kinetics.
Conclusion
Pyridoxal 5'-phosphate is a coenzyme of paramount importance, sitting at the crossroads of numerous critical metabolic pathways. A thorough understanding of its synthesis, regulation, and function in a wide range of enzymatic reactions is essential for researchers in basic science and drug development. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for professionals seeking to investigate the multifaceted role of PLP in cellular metabolism and its implications for human health and disease.
References
- 1. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemisgroup.us [chemisgroup.us]
- 5. canalcientifico.chilehuevos.cl [canalcientifico.chilehuevos.cl]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 9. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. Glutamate Decarboxylase Activity Assay Kit (Fluorometric) (ab282914) is not available | Abcam [abcam.com]
- 22. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridoxine 5'-Phosphate: Structure, Properties, and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine (B80251) 5'-phosphate (PNP) is a pivotal intermediate in the metabolic activation of vitamin B6. As one of the phosphorylated forms of pyridoxine, it serves as the direct substrate for the rate-limiting enzyme pyridoxine 5'-phosphate oxidase (PNPO), which synthesizes the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP). An understanding of the chemical structure, physicochemical properties, and enzymatic conversion of PNP is fundamental for research in enzymology, nutrition, and drug development, particularly in targeting metabolic pathways dependent on vitamin B6. This guide provides a comprehensive technical overview of PNP, including its core chemical data, its central role in the vitamin B6 salvage pathway, and detailed methodologies for its synthesis and analysis.
Chemical Structure and Identity
Pyridoxine 5'-phosphate is a derivative of pyridine, characterized by a 2-methyl-3-hydroxy-4-hydroxymethyl-5-phosphomethylpyridine structure. It is the 5'-phosphate ester of pyridoxine.
IUPAC Name: [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl dihydrogen phosphate[1] Molecular Formula: C₈H₁₂NO₆P[1]
The key functional groups of PNP include the phenolic hydroxyl group at position 3, the hydroxymethyl group at position 4, and the phosphate (B84403) ester at the 5' position. Unlike pyridoxal 5'-phosphate (PLP), it lacks the reactive aldehyde group at the 4' position.
Physicochemical Properties
The physicochemical properties of PNP are crucial for its stability, solubility, and interaction with enzymes. Quantitative data for PNP are summarized below.
| Property | Value | Reference |
| Molecular Weight | 249.16 g/mol | [1] |
| Monoisotopic Mass | 249.04022410 Da | [1] |
| Physical Description | Solid | [1] |
| XLogP3-AA (Computed) | -1.9 | [1] |
| CAS Number | 447-05-2 | [1] |
Biological Significance and Metabolic Pathway
Pyridoxine 5'-phosphate is a central molecule in the vitamin B6 salvage pathway, which allows cells to convert dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme, PLP. This pathway is critical for organisms that cannot synthesize vitamin B6 de novo.[2]
The conversion process involves two key enzymatic steps:
-
Phosphorylation: Dietary pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PLK) , utilizing ATP as a phosphate donor, to form pyridoxine 5'-phosphate (PNP).[2] This step effectively traps the vitamer inside the cell.
-
Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) . This reaction converts the 4'-hydroxymethyl group of PNP into an aldehyde, yielding PLP and hydrogen peroxide. This is the final and rate-limiting step in the biosynthesis of PLP.[2][3][4]
Enzyme Kinetics
The enzymatic conversion of PNP to PLP is a critical control point in vitamin B6 metabolism. The kinetic parameters of pyridoxine-5'-phosphate oxidase (PNPO) for its substrate PNP have been characterized in several organisms.
| Enzyme Source | Substrate | Kₘ (μM) | kcat (s⁻¹) | Turnover Number (min⁻¹) | Reference |
| Rabbit Liver | PNP | 8.2 | - | 42 | [5][6] |
| E. coli K-12 | PNP | 2 | 0.76 | - | [3] |
| Human | PNP | Low | 0.2 | - | [4] |
Note: A direct comparison of kcat/Km values suggests that PNP is the preferred in vivo substrate for E. coli PNPO over pyridoxamine (B1203002) 5'-phosphate (PMP).[3] In contrast, the eukaryotic enzyme appears to have similar efficiencies for both substrates.[3]
Experimental Protocols
Synthesis of Pyridoxine 5'-Phosphate
A common laboratory method for synthesizing PNP involves the chemical reduction of the more commercially available pyridoxal 5'-phosphate (PLP).
Principle: The aldehyde group at the 4' position of PLP is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), yielding PNP.
Methodology Outline (adapted from Argoudelis, 1986): [7][8]
-
Dissolution: Dissolve pyridoxal 5'-phosphate (PLP) in an appropriate aqueous solution (e.g., water or a basic solution like aqueous ammonia).
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the PLP solution while stirring. The reaction progress can be monitored by the disappearance of the yellow color associated with PLP.
-
Monitoring: The completion of the reduction can be verified spectrophotometrically by observing the disappearance of the PLP absorption peak (around 388 nm).[8]
-
Purification: The resulting PNP can be purified from the reaction mixture using techniques such as ion-exchange chromatography to remove unreacted starting material, the reducing agent, and byproducts.
-
Crystallization: Crystalline PNP can be obtained by concentrating the purified solution and adding a suitable organic solvent to induce precipitation.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the separation and quantification of vitamin B6 vitamers, including PNP, in biological matrices and other samples.
Principle: Reversed-phase HPLC separates the different B6 vitamers based on their polarity. Detection is typically achieved using fluorescence or UV absorbance. Due to the structural similarity of the vitamers, gradient elution is often required for optimal separation.
Methodology Outline:
-
Sample Preparation:
-
Biological Fluids (Plasma/Serum): Deproteinization is a critical first step. This is commonly achieved by acid precipitation using trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to remove the precipitated proteins.[9][10]
-
Tissues: Homogenization in an acid solution (e.g., 10% TCA) is required to extract the vitamers, followed by centrifugation and filtration.[9]
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly consisting of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to be slightly acidic) and an organic modifier like methanol (B129727) or acetonitrile.
-
Detection:
-
-
Quantification: The concentration of PNP in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of a PNP standard.
Role in Drug Development
As the direct precursor to the essential coenzyme PLP, the enzymes that metabolize PNP—pyridoxal kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO)—are of significant interest as potential drug targets.
-
Inhibition of PLP Synthesis: Developing inhibitors for PLK or PNPO could be a strategy for antimicrobial or anticancer therapies, as it would deprive the cells of the essential PLP coenzyme.
-
PNPO Deficiency: Mutations in the PNPO gene can lead to neonatal epileptic encephalopathy, a severe neurological disorder.[14] Understanding the interaction of PNP with both wild-type and mutant PNPO is crucial for developing therapeutic strategies for this condition.
Conclusion
Pyridoxine 5'-phosphate, while often overshadowed by its more famous product, PLP, is a cornerstone of vitamin B6 metabolism. Its chemical properties and its precise enzymatic conversion by pyridoxal kinase and pyridoxine-5'-phosphate oxidase represent a tightly controlled gateway to the synthesis of one of biology's most versatile coenzymes. The methodologies for its synthesis and quantification are well-established, providing the necessary tools for researchers to probe the intricacies of the vitamin B6 salvage pathway and its implications in health, disease, and the development of novel therapeutics. This guide provides the foundational technical information required for professionals engaging in this critical area of biochemical research.
References
- 1. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 5. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ujms.net [ujms.net]
- 11. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Biochemical Distinctions Between Pyridoxine 5'-Phosphate and Pyridoxal 5'-Phosphate: A Technical Guide for Researchers
Executive Summary: Vitamin B6 is a critical nutrient existing in several forms, or vitamers, which are metabolized into the single biologically active coenzyme, Pyridoxal (B1214274) 5'-Phosphate (PLP). While structurally similar, the various vitamers possess profoundly different biochemical functions. This technical guide provides an in-depth examination of the core biochemical differences between Pyridoxine (B80251) 5'-Phosphate (PNP), a key metabolic intermediate, and PLP, the catalytically active coenzyme. Understanding these distinctions—from chemical structure and functional role to metabolic conversion and analytical quantification—is paramount for researchers, scientists, and drug development professionals working on PLP-dependent pathways and associated pathologies.
Core Biochemical Differences: Structure Dictates Function
The fundamental distinction between Pyridoxine 5'-Phosphate (PNP) and Pyridoxal 5'-Phosphate (PLP) lies in the chemical group at the C4 position of the pyridine (B92270) ring. This single structural alteration is responsible for their vastly different roles in biochemistry.
-
Pyridoxine 5'-Phosphate (PNP) features a hydroxymethyl group (-CH₂OH) at the C4 position. This alcohol group renders PNP catalytically inactive as a coenzyme. Its primary role is that of a metabolic precursor to PLP.[1]
-
Pyridoxal 5'-Phosphate (PLP) possesses a reactive aldehyde group (-CHO) at the C4 position.[2] This aldehyde is the cornerstone of PLP's coenzymatic activity, enabling it to form a Schiff base (imine) linkage with the ε-amino group of a lysine (B10760008) residue in the active site of its target enzymes.[3][4]
This covalent attachment, known as an internal aldimine, is the resting state of the coenzyme. Upon substrate binding, the substrate's amino group displaces the lysine, forming a new Schiff base (external aldimine).[5] The electrophilic nature of the protonated pyridine ring then acts as an "electron sink," stabilizing carbanionic intermediates that are crucial for a wide array of metabolic reactions.[6][7]
In essence, PNP is an inactive precursor, whereas PLP is the functional, active coenzyme.
The Vitamin B6 Salvage Pathway: Metabolic Activation of PNP
Humans cannot synthesize vitamin B6 de novo and rely on a salvage pathway to convert dietary forms into the active coenzyme, PLP.[6] The conversion of PNP to PLP is a critical, rate-limiting step in this pathway, catalyzed by the FMN-dependent enzyme Pyridoxine 5'-Phosphate Oxidase (PNPO).[8]
The pathway involves two primary enzymatic steps:
-
Phosphorylation: Dietary pyridoxine (PN) is first phosphorylated by the enzyme Pyridoxal Kinase (PLK) , using ATP as a phosphate (B84403) donor, to produce Pyridoxine 5'-Phosphate (PNP).[6]
-
Oxidation: Pyridoxine 5'-Phosphate Oxidase (PNPO) then catalyzes the oxidation of the hydroxymethyl group of PNP to an aldehyde, yielding the active coenzyme, PLP.[4][8] This is the final and rate-limiting step in the biosynthesis of PLP from pyridoxine.[8]
Quantitative Comparison
The biochemical differences between PNP and PLP are reflected in their kinetic parameters, binding affinities, and physiological concentrations.
| Parameter | Pyridoxine 5'-Phosphate (PNP) | Pyridoxal 5'-Phosphate (PLP) | Significance |
| Coenzyme Activity | None | Active coenzyme for >140 enzymes[6] | PNP must be converted to PLP to have any biological coenzyme function. |
| Primary Enzyme Interaction | Substrate for PNP Oxidase (PNPO) | Coenzyme for numerous PLP-dependent enzymes (e.g., aminotransferases, decarboxylases) | Their roles are distinct and non-overlapping in metabolic pathways. |
| PNPO Kinetics (Rabbit Liver) | Kₘ = 8.2 µM[9] | Product inhibitor of PNPO[8] | PNP is the substrate that is converted, while PLP provides feedback inhibition to regulate its own synthesis.[8] |
| PNPO Kinetics (E. coli) | Kₘ = 2 µM; kcat = 0.76 s⁻¹[10] | Competitive inhibitor (Kᵢ = 8 µM)[10] | E. coli PNPO shows a high affinity for PNP, which is considered its primary in vivo substrate.[10] |
| Binding Affinity to Apoenzymes | Does not bind as a functional coenzyme | High affinity (e.g., Kᴅ ≈ 1 nM for GABA Transaminase)[11] | The aldehyde and phosphate groups of PLP are critical for tight binding and proper orientation in the enzyme active site.[5] |
| Typical Plasma Concentration | Generally low or non-detectable[12][13] | Predominant B6 vitamer in plasma (Range: 5-111 nmol/L)[12][14] | Reflects PLP's role as the primary transport form of active vitamin B6 and the rapid conversion of precursors. |
Experimental Protocols for Differentiation and Analysis
Distinguishing and quantifying PNP and PLP, as well as assessing their functional differences, requires specific biochemical assays.
Quantification of B6 Vitamers by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the standard method for separating and quantifying B6 vitamers in biological samples.[15]
Methodology:
-
Sample Preparation: Plasma or tissue homogenates are deproteinized, typically by adding trichloroacetic acid or metaphosphoric acid.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Injection: The resulting supernatant, containing the B6 vitamers, is injected into the HPLC system.
-
Separation: Vitamers are separated on a C18 reversed-phase column using an ion-pairing agent (e.g., 1-octanesulfonic acid) in the mobile phase. A gradient of an organic solvent like acetonitrile (B52724) is used for elution.
-
Detection: As the vitamers elute from the column, they pass through a post-column derivatization step (e.g., reaction with sodium bisulfite) to enhance their natural fluorescence. The fluorescent signal is then measured by a fluorescence detector (typically with excitation at ~328 nm and emission at ~393 nm).
-
Quantification: The concentration of each vitamer is determined by comparing its peak area or height to that of known standards.
In Vitro Enzyme Reconstitution Assay
This protocol assesses the ability of a cofactor to restore activity to an enzyme that has had its native cofactor removed (an apoenzyme). It directly demonstrates the functional incompetence of PNP and the essentiality of PLP.
Methodology:
-
Apoenzyme Preparation:
-
Start with a purified PLP-dependent holoenzyme.
-
Incubate the enzyme with a reagent like hydroxylamine (B1172632), which reacts with the PLP to displace it from the active site lysine.[16]
-
Remove the displaced PLP-oxime and excess hydroxylamine by extensive dialysis or gel filtration (e.g., Sephadex G-25 column).[16][17]
-
Confirm successful PLP removal by loss of enzymatic activity and disappearance of the characteristic PLP absorbance peak (~410-430 nm).[17]
-
-
Reconstitution:
-
Divide the apoenzyme solution into separate tubes.
-
To one tube, add a molar excess (e.g., 5 to 10-fold) of PLP.[17]
-
To another tube, add the same molar excess of PNP (as a negative control).
-
Include a control with no added cofactor.
-
Incubate the mixtures under appropriate conditions (e.g., 30 minutes at 30°C) to allow for cofactor binding.[17]
-
-
Activity Measurement:
-
Assay the enzymatic activity of all samples using a standard protocol for the specific enzyme.
-
Expected Outcome: The sample reconstituted with PLP should show a significant restoration of catalytic activity, while the PNP and no-cofactor samples will remain inactive.
-
Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay
This assay directly measures the conversion of PNP to PLP, the key function of PNPO.
Methodology:
-
Reaction Mixture Preparation: Prepare a buffer (e.g., 40 mM Tris-phosphate, pH 7.6) containing the PNPO cofactor, FMN (flavin mononucleotide), typically around 1.5-3 µM.[18][19]
-
Enzyme Source: Use a purified recombinant PNPO enzyme or a cell/tissue homogenate as the enzyme source.
-
Initiation: Add the substrate, PNP, to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C with shaking. Take aliquots at various time points (e.g., 0, 15, and 30 minutes).[19]
-
Reaction Quenching: Stop the reaction in each aliquot by adding an acid solution (e.g., trichloroacetic acid), which also serves to precipitate proteins.[19]
-
Quantification of PLP: After centrifugation, analyze the supernatant using the HPLC method described in section 4.1 to quantify the amount of PLP produced.
-
Calculation: The PNPO activity is calculated as the rate of PLP production over time, normalized to the amount of protein in the enzyme source (e.g., nmol PLP/min/mg protein).
Conclusion and Implications
The biochemical differences between pyridoxine 5'-phosphate and pyridoxal 5'-phosphate are stark and functionally absolute. PNP is an inactive metabolic intermediate, while PLP is the indispensable, catalytically active coenzyme form of vitamin B6. This distinction is governed by the presence of a hydroxymethyl group on PNP versus a reactive aldehyde on PLP. The conversion of PNP to PLP by the rate-limiting enzyme PNPO is a critical control point in vitamin B6 metabolism. For researchers in drug development and nutritional science, these differences have significant implications:
-
Therapeutic Strategies: Conditions caused by impaired PNPO function cannot be treated with pyridoxine supplementation alone and may require direct administration of PLP.[4]
-
Enzyme Assays: In vitro studies of PLP-dependent enzymes require reconstitution with PLP, as PNP is not a functional substitute.
-
Biomarker Analysis: Measuring plasma PLP is the most common indicator of vitamin B6 status, as it reflects the pool of the active coenzyme.[14]
A thorough understanding of the unique roles and metabolic relationship of these two vitamers is essential for accurate experimental design and interpretation in any field involving vitamin B6 metabolism.
References
- 1. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridoxal phosphate: a coenzyme in many enzymatic processes_Chemicalbook [chemicalbook.com]
- 4. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. Vitamin B6: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
The Enzymatic Conversion of Pyridoxine to Pyridoxine 5'-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a vital water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), participates in over 140 enzymatic reactions.[1] These reactions are fundamental to a wide range of metabolic processes, including the biosynthesis and degradation of amino acids, neurotransmitter synthesis, and glucose metabolism. Humans cannot synthesize vitamin B6 de novo and must obtain it from dietary sources in the forms of pyridoxine (B80251) (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM). The intracellular conversion of these vitamers to the active PLP is a critical salvage pathway for maintaining cellular homeostasis.
The initial and a key regulatory step in this pathway is the phosphorylation of pyridoxine to pyridoxine 5'-phosphate (PNP). This reaction is catalyzed by the enzyme pyridoxal kinase (PDXK), also known as pyridoxine kinase. Understanding the mechanism, kinetics, and regulation of this enzymatic conversion is paramount for researchers in biochemistry, nutrition, and pharmacology, as dysregulation of this pathway has been implicated in various diseases, including neurological disorders and cancer.[1][2] This technical guide provides an in-depth overview of the enzymatic conversion of pyridoxine to pyridoxine 5'-phosphate, including detailed experimental protocols, comprehensive kinetic data, and visual representations of the key pathways and workflows.
The Vitamin B6 Salvage Pathway: An Overview
The conversion of dietary vitamin B6 to its active form, PLP, is a two-step enzymatic process that primarily occurs in the cytoplasm.
-
Phosphorylation: The first step is the ATP-dependent phosphorylation of pyridoxine, pyridoxal, and pyridoxamine at the 5'-hydroxyl group, catalyzed by pyridoxal kinase (EC 2.7.1.35).[3][4][5] This reaction yields pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), respectively. This phosphorylation is crucial for trapping the vitamin B6 vitamers within the cell.
-
Oxidation: The second and often rate-limiting step is the oxidation of PNP and PMP to PLP.[6] This reaction is catalyzed by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO; EC 1.4.3.5).[6][7]
This technical guide focuses on the initial phosphorylation step, a critical juncture in vitamin B6 metabolism.
Pyridoxal Kinase (PDXK): The Key Enzyme
Pyridoxal kinase is a homodimeric enzyme that belongs to the transferase family.[4] It catalyzes the transfer of a gamma-phosphate group from ATP to the 5'-hydroxyl group of the vitamin B6 vitamers.[3][4][5] The reaction requires the presence of a divalent cation, typically Mg²⁺ or Zn²⁺, and is also influenced by monovalent cations like K⁺.[3]
Kinetic Properties of Pyridoxal Kinase
The catalytic efficiency of pyridoxal kinase varies for its three main substrates: pyridoxine, pyridoxal, and pyridoxamine. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key parameters for understanding the enzyme's affinity for its substrates and its turnover rate. These parameters can vary depending on the species and the specific reaction conditions.
| Substrate | Organism | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Cation | Reference |
| Pyridoxal | Homo sapiens | <10 | 1.42 | >1.42 x 10⁵ | K⁺ | [3] |
| Pyridoxal | Homo sapiens | - | 3.33 | - | Na⁺ | [3] |
| Pyridoxamine | Homo sapiens | - | - | - | - | [5] |
| Pyridoxine | Homo sapiens | - | - | - | - | [5] |
| Pyridoxal | Escherichia coli | - | - | - | - | [5] |
| Pyridoxamine | Escherichia coli | - | - | - | - | [5] |
| Pyridoxine | Escherichia coli | - | - | - | - | [5] |
| Pyridoxal | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |
| Pyridoxine | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |
| Pyridoxamine | Geobacillus sp. h6a | - | - | - | Mg²⁺ | [8] |
Experimental Protocols
Accurate measurement of pyridoxal kinase activity is essential for studying its function and for screening potential inhibitors or activators. Below are detailed protocols for common assay methods.
Protocol 1: Expression and Purification of Recombinant Human Pyridoxal Kinase
For detailed in vitro studies, a pure preparation of pyridoxal kinase is required. The following protocol describes the expression and purification of recombinant human pyridoxal kinase from E. coli.
1. Expression:
-
Transform E. coli BL21(DE3) cells with a pET expression vector containing the human PDXK gene.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the recombinant pyridoxal kinase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE for purity.
-
If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
Protocol 2: Spectrophotometric Assay for Pyridoxal Kinase Activity
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
Materials:
-
Purified pyridoxal kinase or cell/tissue lysate
-
Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl
-
Substrate solution: 10 mM pyridoxine in assay buffer
-
ATP solution: 20 mM ATP in assay buffer
-
Coupling enzyme mixture: 10 units/mL pyruvate kinase and 15 units/mL lactate dehydrogenase in assay buffer
-
Phosphoenolpyruvate (PEP) solution: 20 mM in assay buffer
-
NADH solution: 5 mM in assay buffer
Procedure:
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of substrate solution (pyridoxine)
-
10 µL of coupling enzyme mixture
-
10 µL of PEP solution
-
10 µL of NADH solution
-
10 µL of purified enzyme or lysate
-
-
Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of ATP solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of pyridoxal kinase is proportional to this rate.
Protocol 3: UPLC-MS/MS Assay for Pyridoxal Kinase Activity
This highly sensitive and specific method directly measures the formation of pyridoxine 5'-phosphate.
Materials:
-
Purified pyridoxal kinase or cell/tissue lysate
-
Reaction buffer: 20 mM potassium phosphate, pH 6.1, 10 mM MgCl₂
-
Substrate solution: 1 mM pyridoxine in water
-
ATP solution: 5 mM MgATP in water
-
Stop solution: 10% (w/v) trichloroacetic acid (TCA)
-
UPLC-MS/MS system
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL of reaction buffer
-
10 µL of substrate solution (pyridoxine)
-
20 µL of purified enzyme or lysate
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of ice-cold stop solution.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a UPLC vial for analysis.
-
Inject an aliquot of the supernatant onto a C18 reversed-phase UPLC column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify pyridoxine 5'-phosphate using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualization of Pathways and Workflows
To aid in the understanding of the enzymatic conversion and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Vitamin B6 salvage pathway illustrating the conversion of dietary vitamers to the active coenzyme PLP.
Caption: A generalized experimental workflow for determining pyridoxal kinase activity.
Conclusion
The enzymatic conversion of pyridoxine to pyridoxine 5'-phosphate by pyridoxal kinase represents a critical control point in vitamin B6 metabolism. A thorough understanding of this enzyme's function, kinetics, and regulation is essential for researchers in diverse fields. The detailed protocols and compiled data in this guide provide a solid foundation for conducting rigorous studies on pyridoxal kinase and its role in health and disease. Further research into the allosteric regulation of this enzyme and the development of specific inhibitors or activators holds promise for novel therapeutic interventions.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Molecular characterization of pyridoxine 5′-phosphate oxidase and its pathogenic forms associated with neonatal epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 5. Expression, purification, and kinetic constants for human and Escherichia coli pyridoxal kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 7. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Crucial Conversion: A Technical Guide to Pyridoxine 5'-Phosphate as a Precursor for Pyridoxal 5'-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme for over 140 enzymatic reactions in the human body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1][2][3] The intracellular synthesis of PLP from dietary vitamin B6 precursors is a tightly regulated process, with the oxidation of pyridoxine (B80251) 5'-phosphate (PNP) serving as a critical, rate-limiting step.[4] This reaction is catalyzed by the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine-5'-phosphate oxidase (PNPO). Given the central role of PLP in cellular metabolism, understanding the conversion of PNP to PLP is of paramount importance for researchers in basic science and for professionals in drug development targeting enzymes in this pathway. This technical guide provides an in-depth overview of the enzymatic conversion of PNP to PLP, including the structure and function of PNPO, quantitative kinetic data, detailed experimental protocols, and the broader implications for signaling pathways and therapeutic intervention.
The Vitamin B6 Salvage Pathway: Central Role of Pyridoxine-5'-Phosphate Oxidase (PNPO)
Humans cannot synthesize vitamin B6 de novo and must obtain it from their diet in the form of pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM).[2] These vitamers are absorbed and subsequently converted to their phosphorylated forms, pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP), by the enzyme pyridoxal kinase.[2][5] The final and rate-limiting step in the biosynthesis of the active coenzyme PLP is the oxidation of PNP and PMP, a reaction catalyzed by pyridoxine-5'-phosphate oxidase (PNPO).[4][6]
PNPO is a homodimeric enzyme that requires FMN as a cofactor.[4][7] Each subunit of the dimer contains an active site where the oxidation of PNP to PLP occurs.[8] This enzymatic step is crucial for maintaining the cellular pool of PLP required for the vast number of PLP-dependent enzymes that govern a wide range of metabolic processes.[9][10]
Enzymatic Conversion of Pyridoxine 5'-Phosphate to Pyridoxal 5'-Phosphate
The conversion of PNP to PLP by PNPO is an oxidation reaction where the 4'-hydroxyl group of PNP is oxidized to an aldehyde group, forming PLP.[8] The reaction involves the transfer of a hydride from the C4' of PNP to the FMN cofactor, reducing it to FMNH2.[8][11] The reduced FMN is then re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[8][11]
Quantitative Data: Kinetics of Pyridoxine-5'-Phosphate Oxidase
The enzymatic activity of PNPO has been characterized in various organisms. The following tables summarize key kinetic parameters for the oxidation of pyridoxine 5'-phosphate.
| Table 1: Michaelis-Menten Constants (Km) for PNPO Substrates | |
| Substrate | Organism |
| Pyridoxine 5'-Phosphate (PNP) | Human |
| Pyridoxine 5'-Phosphate (PNP) | Rabbit Liver |
| Oxygen (O2) | Rabbit Liver |
| Table 2: Catalytic Constants (kcat) and Turnover Numbers for PNPO | | | :--- | :--- | :--- | :--- | | Substrate | Organism | kcat (s⁻¹) | Turnover Number (min⁻¹) | Reference | | Pyridoxine 5'-Phosphate (PNP) | Human | 0.2 | - |[4] | | Pyridoxine 5'-Phosphate (PNP) | Rabbit Liver | - | 42 |[12][13] |
Experimental Protocols
Assay for Pyridoxine-5'-Phosphate Oxidase (PNPO) Activity
A common method to determine PNPO activity is a spectrophotometric assay that measures the formation of PLP.[14] The aldehyde group of the newly formed PLP reacts with a primary amine in the buffer (e.g., Tris) to form a Schiff base, which has a characteristic absorbance at 414 nm.[14][15]
Materials:
-
Purified PNPO enzyme or cell/tissue lysate
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol[16]
-
Substrate solution: Pyridoxine 5'-phosphate (PNP) solution of known concentration
-
FMN solution
-
Spectrophotometer capable of measuring absorbance at 414 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and FMN.
-
Add the PNPO enzyme preparation to the reaction mixture and incubate for a short period to allow for temperature equilibration (e.g., 37°C).
-
Initiate the reaction by adding the PNP substrate solution.
-
Immediately monitor the increase in absorbance at 414 nm over time.
-
The initial reaction velocity can be calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the PLP-Tris Schiff base (4253 M⁻¹ cm⁻¹).[16]
Analysis of Vitamin B6 Vitamers by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the different vitamin B6 vitamers, including PNP and PLP.[17][18] Reversed-phase HPLC coupled with fluorescence or mass spectrometry detection is commonly employed.[17][19]
General Protocol Outline:
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma) are typically deproteinized, often using trichloroacetic acid or acetonitrile.[19][20]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18). A suitable mobile phase gradient is used to separate the different B6 vitamers.
-
Detection:
-
Fluorescence Detection: The native fluorescence of the B6 vitamers can be utilized for their detection.[18]
-
Mass Spectrometry (MS/MS): For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (UPLC-MS/MS).[19] This allows for the precise identification and quantification of each vitamer based on its mass-to-charge ratio.
-
-
Quantification: The concentration of each vitamer is determined by comparing its peak area to that of a known standard.
Role in Signaling and Metabolic Pathways
PLP is a coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism.[1][21] These reactions include transamination, decarboxylation, racemization, and elimination reactions.[9][21] Through its role in these enzymatic reactions, the conversion of PNP to PLP is integral to numerous signaling and metabolic pathways.
Example: GABA Synthesis Pathway
A critical example is the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the excitatory neurotransmitter glutamate (B1630785). This reaction is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). A sufficient supply of PLP, maintained by the activity of PNPO, is therefore essential for proper neuronal function and the balance between excitatory and inhibitory signals in the brain.[1]
Implications for Drug Development
The critical role of PNPO in PLP synthesis makes it a potential target for therapeutic intervention.[22][23] For instance, in certain cancers, there are notable differences in vitamin B6 metabolism, and silencing of the PNPO gene has been shown to reduce tumor size and invasiveness in some models.[22][24] Therefore, the development of specific PNPO inhibitors is an area of active research for anti-cancer therapies.[22] Conversely, deficiencies in PNPO activity due to genetic mutations can lead to severe neurological disorders, such as neonatal epileptic encephalopathy, highlighting the importance of maintaining PNPO function for neuronal health.[6]
Conclusion
The conversion of pyridoxine 5'-phosphate to pyridoxal 5'-phosphate by PNPO is a cornerstone of vitamin B6 metabolism, ensuring the supply of the essential coenzyme PLP for a multitude of cellular processes. A thorough understanding of the enzyme kinetics, regulatory mechanisms, and its role in metabolic and signaling pathways is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for the quantitative analysis of this vital biochemical reaction, paving the way for further discoveries and the development of novel therapeutic strategies targeting the vitamin B6 metabolic pathway.
References
- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Pyridoxine 5'-phosphate oxidase - Proteopedia, life in 3D [proteopedia.org]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsdr.org [ijsdr.org]
- 18. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 19. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ujms.net [ujms.net]
- 21. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Dietary Intake of Pyridoxine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a water-soluble vitamin that plays a critical role in over 100 enzymatic reactions in the human body, primarily in the form of its biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP).[1] These reactions are fundamental to protein, carbohydrate, and lipid metabolism, as well as neurotransmitter synthesis and immune function.[1] Vitamin B6 exists as a group of six interconvertible compounds, or vitamers: pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).[1] This guide provides a comprehensive overview of the natural sources of these vitamers, with a focus on the phosphorylated forms, their dietary intake, and the analytical methodologies used for their quantification.
Natural Sources of Pyridoxine Phosphate (B84403) and Other Vitamers
The distribution of vitamin B6 vitamers varies significantly between animal and plant-based foods. Animal products are rich in PLP and PMP, the active coenzyme forms, while plant-derived foods primarily contain pyridoxine (PN) and its glycosylated form, pyridoxine-β-glucoside.[1][2] The bioavailability of vitamin B6 from plant sources can be lower due to the presence of pyridoxine-β-glucoside, which is not fully metabolized by the human body.[3]
Quantitative Distribution of Vitamin B6 Vitamers in Various Food Sources
The following tables summarize the quantitative data on the distribution of different vitamin B6 vitamers in a range of food products. It is important to note that data on the specific content of phosphorylated forms in all foods is not extensively available, and total vitamin B6 content is more commonly reported.
| Food Category | Food Item | Pyridoxal (PL) (µ g/100g ) | Pyridoxamine (PM) (µ g/100g ) | Pyridoxine (PN) (µ g/100g ) | Total Vitamin B6 (µ g/100g ) | Reference |
| Vegetables | Sweet Corn | 408.2 | 19.1 | 55.4 | 482.7 | [2] |
| Dried Garlic | 468.5 | 16.5 | 290.8 | 775.8 | [2] | |
| Broccoli | 100.0 | 25.0 | 60.0 | 185.0 | [2] | |
| Purslane | 100.0 | 10.0 | 80.0 | 190.0 | [2] | |
| Cauliflower | 100.0 | 15.0 | 85.0 | 200.0 | [2] | |
| Green Beans | 10.0 | 20.0 | 135.0 | 165.0 | [2] | |
| Fennel | 10.0 | 5.0 | 150.0 | 165.0 | [2] | |
| Tomato | 50.0 | 70.0 | 45.0 | 165.0 | [2] | |
| Fruits | Figs | 39.4 | 0.7 | 334.5 | 374.7 | [2] |
| Bananas | 76.4 | 188.5 | 24.1 | 288.9 | [2] | |
| Kiwi | 50.1 | nd | 63.5 | 113.6 | [2] | |
| Mandarin | 5.7 | 34.9 | 61.0 | 101.6 | [2] | |
| Oranges | 47.6 | 9.1 | 30.8 | 87.5 | [2] | |
| Grains & Legumes | Wheat Germ | 212.7 | nd | 351.4 | 564.1 | [2] |
| Rice | nd | nd | 60.9 | 60.9 | [2] | |
| Wheat Flour | nd | 10.1 | 20.0 | 30.1 | [2] | |
| Wheat Bread | 60.0 | 103.4 | 121.2 | 321.2 | [2] | |
| Nuts | Pistachios | 248.0 | 115.0 | 889.5 | 1252.5 | [2] |
| Hazelnuts | 274.3 | 25.0 | 78.6 | 377.9 | [2] | |
| Walnuts | 236.5 | 40.0 | 166.4 | 442.9 | [2] |
nd: not detected
Dietary Intake of Vitamin B6
Dietary intake recommendations for vitamin B6 are typically provided as total vitamin B6 and do not specify amounts for individual vitamers. The Recommended Dietary Allowance (RDA) for adults (19-50 years) is 1.3 mg/day.[4] This requirement is based on maintaining an adequate plasma PLP concentration, which is considered the most reliable indicator of vitamin B6 status.[4][5]
The average dietary intake of vitamin B6 in the United States is approximately 2 mg/day for men and 1.5 mg/day for women.[1] The richest dietary sources of total vitamin B6 include fish, beef liver and other organ meats, potatoes and other starchy vegetables, and non-citrus fruits.[1][6] Fortified cereals also contribute significantly to vitamin B6 intake.[6]
Experimental Protocols for Quantification of Pyridoxine Phosphate
The accurate quantification of vitamin B6 vitamers in food matrices is challenging due to their low concentrations and the complexity of the food matrix. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a commonly used and reliable method.
Protocol: HPLC Determination of Vitamin B6 Vitamers in Food
1. Principle: This method involves the extraction of vitamin B6 vitamers from a food sample, followed by enzymatic hydrolysis of the phosphorylated forms to their free forms (pyridoxine, pyridoxal, and pyridoxamine). The free vitamers are then separated by reverse-phase HPLC and detected by fluorescence.
2. Reagents and Materials:
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Sodium acetate (B1210297) buffer
-
Acid phosphatase (from potato)
-
β-Glucosidase (from almonds)
-
Perchloric acid
-
Potassium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Pyridoxine, pyridoxal, and pyridoxamine standards
-
C18 HPLC column
-
Fluorescence detector
3. Sample Preparation and Extraction:
-
Homogenize a representative sample of the food material.
-
Accurately weigh a portion of the homogenized sample into a centrifuge tube.
-
Add an acidic extraction solution (e.g., 0.1 N HCl or 5% TCA) to the sample.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the mixture to pellet solid debris.
-
Collect the supernatant containing the extracted vitamin B6 vitamers.
4. Enzymatic Hydrolysis:
-
Adjust the pH of the extract to approximately 4.5 with sodium acetate buffer.
-
To a portion of the extract, add acid phosphatase solution to hydrolyze the phosphorylated vitamers.
-
To another portion of the extract from plant-based samples, add β-glucosidase solution to hydrolyze pyridoxine-β-glucoside.
-
Incubate the mixtures at 37°C for a specified period (e.g., overnight).
-
Stop the enzymatic reaction by adding a deproteinizing agent like perchloric acid.
-
Centrifuge to remove precipitated proteins and filter the supernatant.
5. HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, typically a mixture of a phosphate buffer and an organic modifier like methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific vitamers (e.g., Ex: 290 nm, Em: 395 nm for pyridoxine, pyridoxal, and pyridoxamine).
-
-
Quantification:
-
Prepare a series of standard solutions of pyridoxine, pyridoxal, and pyridoxamine of known concentrations.
-
Inject the standards and the prepared sample extracts into the HPLC system.
-
Identify and quantify the vitamers in the samples by comparing their retention times and peak areas to those of the standards.
-
Signaling Pathways and Experimental Workflows
Vitamin B6 Metabolism
The various forms of vitamin B6 ingested from the diet are absorbed in the small intestine and transported to the liver, where they are converted into the active coenzyme form, pyridoxal 5'-phosphate (PLP). This metabolic pathway is crucial for the biological activity of vitamin B6.
Caption: Metabolic pathway of dietary vitamin B6 to its active coenzyme form, PLP.
Experimental Workflow for Vitamin B6 Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of vitamin B6 vitamers in food samples using HPLC.
Caption: Experimental workflow for the analysis of vitamin B6 vitamers in food.
Conclusion
This technical guide provides a detailed overview of the natural sources and dietary intake of this compound and its related vitamers. The quantitative data presented, although not exhaustive due to limitations in available literature, offers valuable insights into the distribution of these essential micronutrients in various food groups. The detailed experimental protocol for HPLC analysis serves as a practical resource for researchers in the field. The provided diagrams of the metabolic pathway and experimental workflow offer clear visual representations of these complex processes. A thorough understanding of the distribution and bioavailability of different vitamin B6 vitamers is crucial for accurate dietary assessment and for the development of effective nutritional and therapeutic strategies. Further research is warranted to expand the database of vitamer content in a wider variety of foods.
References
- 1. Vitamin B6 - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. mattioli1885journals.com [mattioli1885journals.com]
- 3. Bioavailability of vitamin B-6 from plant foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
An In-depth Technical Guide to the Early Studies of Vitamin B6 Vitamers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that unveiled the crucial role of vitamin B6 and its various forms, known as vitamers. The initial decades of vitamin B6 research, from its discovery in the 1930s through the elucidation of its primary metabolic functions, laid the groundwork for our current understanding of this essential nutrient. This document provides a comprehensive overview of the key discoveries, experimental methodologies, quantitative data from early studies, and the initial understanding of the metabolic pathways of vitamin B6 vitamers.
Discovery and Characterization of Vitamin B6 Vitamers
The story of vitamin B6 began in the 1930s with the identification of a factor that could cure a specific type of dermatitis in rats, termed 'rat acrodynia'.[1] In 1934, Paul György identified this factor and named it vitamin B6.[1] This initial discovery was followed by the isolation and crystallization of the vitamin from rice bran by Samuel Lepkovsky in 1938.[1] The chemical structure of this initial vitamer was determined to be a pyridine (B92270) derivative, and it was named pyridoxine (B80251) .
Subsequent research in the early 1940s, spearheaded by the pioneering work of Esmond Snell, revealed that vitamin B6 was not a single compound but a group of related substances.[1][2] Through the development of a microbiological assay using Streptococcus faecalis, Snell and his colleagues identified two additional forms of vitamin B6: pyridoxal (B1214274) and pyridoxamine (B1203002) .[2][3][4] These discoveries were crucial in understanding the diverse biological activities of this vitamin. Further research established that the biologically active coenzyme form is pyridoxal-5'-phosphate (PLP) , which is central to a vast number of enzymatic reactions in the body.[5][6][7]
Quantitative Data from Early Studies
Early research relied on animal growth assays and microbiological assays to quantify the activity of the different vitamin B6 vitamers. These studies were fundamental in establishing the relative potency and interchangeability of pyridoxine, pyridoxal, and pyridoxamine.
Rat Growth Assays
The initial method for quantifying vitamin B6 activity was the rat growth assay, which measured the weight gain of rats on a vitamin B6-deficient diet supplemented with the test compound. While specific quantitative data from the earliest studies is sparse in modern literature, it was generally observed that pyridoxine, pyridoxal, and pyridoxamine possessed similar growth-promoting activity in rats when administered orally.[8][9] This suggested that the animal organism could efficiently convert all three forms into the active coenzyme.
Table 1: Relative Growth-Promoting Activity of Vitamin B6 Vitamers in Rats (Qualitative Comparison from Early Studies)
| Vitamer | Relative Growth-Promoting Activity | Reference |
| Pyridoxine | High | General finding in early rat bioassays[8] |
| Pyridoxal | High | Similar to pyridoxine in oral administration[8] |
| Pyridoxamine | High | Similar to pyridoxine in oral administration[8] |
Note: This table represents a qualitative summary of findings from multiple early studies, which often did not present standardized quantitative comparisons.
Microbiological Assays
Esmond Snell's microbiological assay was a significant advancement, allowing for more rapid and sensitive quantification of vitamin B6. This method utilized lactic acid bacteria, such as Streptococcus faecalis (later reclassified as Enterococcus faecalis) and Lactobacillus casei, which require vitamin B6 for growth.[3][10] The amount of bacterial growth or acid production was proportional to the concentration of the vitamin B6 vitamer in the sample.
These assays revealed that the different vitamers had varying activities for different microorganisms. For instance, pyridoxal and pyridoxamine were found to be significantly more active than pyridoxine for some lactic acid bacteria.
Table 2: Typical Response of Streptococcus faecalis to Vitamin B6 Vitamers (Illustrative Data)
| Vitamer Concentration (ng/mL) | Acid Production (mL of 0.1 N NaOH) |
| Pyridoxine | |
| 0 | 0.2 |
| 0.1 | 1.5 |
| 0.2 | 2.8 |
| 0.4 | 5.0 |
| Pyridoxal | |
| 0 | 0.2 |
| 0.05 | 3.0 |
| 0.1 | 5.5 |
| 0.2 | 9.0 |
| Pyridoxamine | |
| 0 | 0.2 |
| 0.05 | 3.2 |
| 0.1 | 5.8 |
| 0.2 | 9.5 |
Note: This table is a representation of the type of data generated from microbiological assays and is not from a single specific publication. The values illustrate the higher potency of pyridoxal and pyridoxamine for this organism.
Experimental Protocols
The following sections detail the methodologies of key experiments from the early era of vitamin B6 research.
Snell's Microbiological Assay for Vitamin B6
This protocol is a generalized representation of the microbiological assay developed by Esmond Snell and his colleagues for the determination of vitamin B6.
Organism: Streptococcus faecalis (ATCC 8043) or Lactobacillus casei.
Basal Medium: A vitamin B6-deficient medium containing all other essential nutrients for the growth of the test organism. This typically included:
-
Acid-hydrolyzed casein
-
Glucose
-
Sodium acetate
-
Inorganic salts
-
Purines and pyrimidines
-
All other B vitamins (except B6)
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the vitamin B6 vitamer to be tested (e.g., pyridoxine hydrochloride) of known concentration.
-
Prepare serial dilutions of the standard to create a standard curve.
-
Extract the sample to be tested to liberate the vitamin B6 vitamers. This often involved acid hydrolysis (e.g., with 0.055 N HCl) followed by enzymatic treatment (e.g., with papain and takadiastase) to release bound forms.
-
-
Assay Setup:
-
To a series of test tubes, add a fixed volume of the basal medium.
-
Add increasing volumes of the standard vitamer solutions to a set of tubes.
-
Add appropriate dilutions of the sample extracts to another set of tubes.
-
Adjust the final volume in all tubes to be equal with distilled water.
-
-
Inoculation and Incubation:
-
Inoculate each tube with a standardized suspension of the test organism.
-
Incubate the tubes at a constant temperature (e.g., 37°C) for a specified period (e.g., 72 hours).
-
-
Measurement of Growth:
-
After incubation, measure the extent of bacterial growth. This was typically done by:
-
Titration of Lactic Acid: Titrating the lactic acid produced by the bacteria with a standard solution of sodium hydroxide.
-
Turbidimetry: Measuring the turbidity of the culture using a photometer.
-
-
-
Calculation:
-
Construct a standard curve by plotting the amount of standard vitamer against the measured response (acid production or turbidity).
-
From the standard curve, determine the amount of vitamin B6 in the sample extracts.
-
Workflow for the Microbiological Assay of Vitamin B6.
Paper Chromatography for Separation of Vitamin B6 Vitamers
Paper chromatography was an early technique used to separate and identify the different vitamin B6 vitamers.
Stationary Phase: Whatman No. 1 filter paper.
Mobile Phase (Solvent System): A common solvent system used was n-butanol, acetic acid, and water in a ratio of 4:1:5 (v/v/v). The mixture is shaken, and the upper layer is used as the mobile phase.
Procedure:
-
Spotting: A concentrated solution of the sample containing the vitamin B6 vitamers is spotted onto a starting line on the filter paper.
-
Development: The edge of the paper is dipped into the mobile phase in a sealed chromatography chamber. The solvent moves up the paper by capillary action, separating the vitamers based on their differential partitioning between the stationary and mobile phases.
-
Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The spots corresponding to the different vitamers are visualized. This could be achieved by:
-
UV light: The compounds exhibit fluorescence under UV light.
-
Spraying with a reagent: A common reagent was 2,6-dichloroquinone chloroimide, which produces colored spots with phenolic compounds like the B6 vitamers.
-
-
Identification: The position of the spots is characterized by their Rf value , which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Different vitamers will have different Rf values under specific conditions.
Table 3: Illustrative Rf Values for Vitamin B6 Vitamers on Paper Chromatography
| Vitamer | Rf Value (n-butanol:acetic acid:water) |
| Pyridoxine | ~0.65 |
| Pyridoxal | ~0.50 |
| Pyridoxamine | ~0.30 |
| Pyridoxal-5'-phosphate | ~0.10 |
Note: These are approximate values and can vary depending on the exact experimental conditions.
Workflow for Paper Chromatography of Vitamin B6 Vitamers.
Early Understanding of Vitamin B6 Metabolic Pathways
Early research established that the various forms of vitamin B6 are metabolically interconvertible and that their ultimate function depends on their conversion to the active coenzyme, pyridoxal-5'-phosphate (PLP).[5]
The key steps in the metabolic activation of vitamin B6, as understood from early studies, are:
-
Phosphorylation: Pyridoxine, pyridoxal, and pyridoxamine are phosphorylated to their respective 5'-phosphate esters by the enzyme pyridoxal kinase . This reaction requires ATP.[5]
-
Oxidation: Pyridoxine-5'-phosphate (PNP) and pyridoxamine-5'-phosphate (PMP) are then oxidized to pyridoxal-5'-phosphate (PLP) by a flavin-dependent enzyme, pyridoxine-5'-phosphate oxidase .[7]
PLP was identified as the coenzyme for a wide range of enzymes, particularly those involved in amino acid metabolism. Two key reaction types where the role of PLP was elucidated early on are transamination and decarboxylation.
Transamination: In this reaction, the amino group of an amino acid is transferred to a keto acid. PLP acts as an intermediate carrier of the amino group, cycling between its aldehyde form (pyridoxal-5'-phosphate) and its aminated form (pyridoxamine-5'-phosphate).
Decarboxylation: PLP is a crucial cofactor for amino acid decarboxylases, which are involved in the synthesis of neurotransmitters and other biogenic amines.
Early understanding of the metabolic activation of Vitamin B6.
Conclusion
The early studies on vitamin B6 vitamers were a testament to the power of meticulous biochemical investigation. The progression from identifying a nutritional factor that cured rat dermatitis to elucidating a family of interconvertible vitamers and their central role as a coenzyme in fundamental metabolic pathways was a significant achievement. The development of innovative experimental techniques like the microbiological assay and the application of separation methods like paper chromatography were instrumental in these discoveries. This foundational knowledge continues to be the bedrock upon which our current understanding of vitamin B6 metabolism, its role in health and disease, and the development of related therapeutic agents are built.
References
- 1. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esmond E. Snell--the pathfinder of B vitamins and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vitamin B6 group; an improved method for assay of vitamin B6 with Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vitamin B6 group; microbiological and natural occurrence of pyridoxamine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactome | Vitamin B6 activation to pyridoxal phosphate [reactome.org]
- 7. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Efficacy of the rat bioassay for the determination of biologically available vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial assay of Vitamin b6 and b12 | PPTX [slideshare.net]
Foundational Research on Pyridoxine Kinase and its Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxal (B1214274) kinase (PDXK), a pivotal enzyme in the vitamin B6 salvage pathway, plays an indispensable role in cellular metabolism by catalyzing the phosphorylation of vitamin B6 vitamers.[1][2] This process yields the biologically active coenzyme, pyridoxal 5'-phosphate (PLP), which is essential for over 140 enzymatic reactions crucial for amino acid, glucose, and lipid metabolism, as well as neurotransmitter synthesis.[2][3] Dysregulation of PDXK activity has been implicated in a range of pathologies, including neurological disorders, cancer, and metabolic diseases, highlighting its significance as a therapeutic target.[1][4] This technical guide provides a comprehensive overview of the foundational research on pyridoxine (B80251) kinase, its substrates, and its broader role in cellular function. It consolidates key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involving this critical enzyme.
Introduction to Pyridoxine Kinase (PDXK)
Pyridoxine kinase (EC 2.7.1.35) is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of vitamin B6 vitamers: pyridoxal (PL), pyridoxine (PN), and pyridoxamine (B1203002) (PM).[5][6] This reaction is the primary mechanism by which cells convert dietary vitamin B6 into its active coenzymatic form, PLP.[2][7] The enzyme is ubiquitously expressed in human tissues, with particularly high levels found in the testes.[8] Structurally, human PDXK is a homodimer, with each subunit having a molecular weight of approximately 32-40 kDa.[9][10] The enzyme's catalytic activity is dependent on the presence of divalent cations, such as Mg2+ or Zn2+, and is further modulated by monovalent cations like K+ and Na+.[5][11]
The Vitamin B6 Salvage Pathway
Mammals cannot synthesize vitamin B6 de novo and therefore rely on dietary sources and a salvage pathway to maintain cellular pools of the active coenzyme PLP.[2][11] The salvage pathway is a critical metabolic process that recycles vitamin B6 vitamers.
The core reactions of this pathway are:
-
Phosphorylation by Pyridoxine Kinase (PDXK): PDXK phosphorylates PL, PN, and PM to their respective 5'-phosphate forms: pyridoxal 5'-phosphate (PLP), pyridoxine 5'-phosphate (PNP), and pyridoxamine 5'-phosphate (PMP).[5][12]
-
Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): PNP and PMP are subsequently oxidized by PNPO to form PLP.[7][12]
This two-step process ensures a continuous supply of PLP for the myriad of PLP-dependent enzymes that are vital for cellular function.[2]
References
- 1. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 7. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 8. WikiGenes - Pdxk - pyridoxal (pyridoxine, vitamin B6) kinase [wikigenes.org]
- 9. Pyridoxal kinase. Structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Unveiling the Non-Canonical Roles of Pyridoxine Phosphate: A Technical Guide for Researchers
A deep dive into the emerging functions of pyridoxine (B80251) phosphate (B84403) beyond its classical coenzyme activities, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its novel roles in gene expression, antioxidant defense, and cellular signaling. This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further exploratory studies.
Introduction
Pyridoxine and its phosphorylated derivatives, particularly pyridoxal (B1214274) 5'-phosphate (PLP), are well-established as essential cofactors for a multitude of enzymatic reactions crucial for amino acid metabolism. However, a growing body of evidence reveals that the functions of pyridoxine phosphate extend far beyond this classical role. Emerging research has identified PLP as a key player in modulating gene expression, acting as a potent antioxidant, and participating in intricate cellular signaling pathways. These novel functions open up new avenues for understanding its physiological significance and exploring its therapeutic potential in a range of diseases, from cancer to neurodegenerative disorders. This technical guide synthesizes the latest findings on these exploratory fronts, providing the necessary details for researchers to design and execute their own investigations into the non-canonical roles of this versatile molecule.
Modulation of Gene Expression
Recent studies have demonstrated that pyridoxal 5'-phosphate can directly influence gene transcription by interacting with nuclear receptors and transcription factors. This modulation occurs independently of its coenzymatic activity and suggests a direct role for PLP in regulating cellular processes at the genetic level.
Interaction with Steroid Hormone Receptors
PLP has been shown to modulate the activity of several members of the steroid hormone receptor superfamily, including the glucocorticoid receptor. It can inhibit the binding of the activated receptor-hormone complex to DNA, thereby repressing the transcription of target genes.[1][2] This interaction appears to involve the formation of a Schiff base between the aldehyde group of PLP and a lysine (B10760008) residue within the DNA-binding domain of the receptor.[1]
Quantitative Data: Inhibition of Glucocorticoid Receptor-DNA Binding by Pyridoxal 5'-Phosphate
| Compound | Target | Assay | IC50 | Reference |
| Pyridoxal 5'-phosphate | Activated Rat Liver Glucocorticoid Receptor | DNA-cellulose binding assay | 0.75 mM | [1] |
| Pyridoxal | Activated Rat Liver Glucocorticoid Receptor | DNA-cellulose binding assay | 6.5 mM | [1] |
Regulation of Tissue-Specific Transcription Factors
PLP can also modulate the activity of tissue-specific transcription factors. For instance, it has been shown to inhibit the DNA binding of Hepatocyte Nuclear Factor 1 (HNF-1), a key regulator of gene expression in the liver.[3] This inhibition is specific to PLP, as other vitamin B6 vitamers do not exhibit the same effect.
Quantitative Data: Inhibition of HNF-1 DNA Binding by Pyridoxal 5'-Phosphate
| Compound | Target | Assay | IC50 | Reference |
| Pyridoxal 5'-phosphate | Recombinant HNF-1 | Electrophoretic Mobility Shift Assay (EMSA) | ~100 µM | [3] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for Analyzing PLP's Effect on Transcription Factor-DNA Binding
This protocol is adapted from methodologies used to study the interaction of the glucocorticoid receptor with its DNA response element and can be modified to investigate the effect of PLP on other transcription factors.[4][5]
Objective: To determine if PLP can inhibit the binding of a specific transcription factor to its consensus DNA sequence.
Materials:
-
Purified recombinant transcription factor (e.g., Glucocorticoid Receptor)
-
Double-stranded DNA oligonucleotide probe containing the consensus binding site for the transcription factor, labeled with a detectable marker (e.g., biotin, 32P, or an infrared dye).
-
Unlabeled ("cold") competitor oligonucleotide with the same sequence.
-
Unlabeled, non-specific competitor DNA (e.g., poly(dI-dC)).
-
Pyridoxal 5'-phosphate (PLP) solution.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Loading dye (e.g., 6X Orange Loading Dye).
-
Non-denaturing polyacrylamide gel (e.g., 6% TBE gel).
-
TBE buffer (Tris/Borate/EDTA).
-
Detection system appropriate for the chosen label (e.g., chemiluminescence detector, phosphorimager, or infrared imager).
Procedure:
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Negative Control: Labeled probe only.
-
Positive Control: Labeled probe + transcription factor.
-
Competition Control: Labeled probe + transcription factor + excess unlabeled competitor oligonucleotide.
-
PLP Inhibition: Labeled probe + transcription factor + varying concentrations of PLP.
-
-
To each reaction tube, add the components in the following order:
-
Binding buffer.
-
Non-specific competitor DNA.
-
Transcription factor.
-
PLP or vehicle control.
-
Labeled probe.
-
-
The final reaction volume should be consistent across all tubes (e.g., 20 µL).
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for protein-DNA binding. Protect light-sensitive probes from light during incubation.
-
Electrophoresis:
-
Add loading dye to each reaction mixture.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) until the dye front has migrated an adequate distance. The gel should be kept cool during electrophoresis.
-
-
Detection:
-
After electrophoresis, detect the labeled DNA probe using the appropriate imaging system.
-
For biotin-labeled probes, this typically involves transferring the DNA to a nylon membrane, followed by incubation with streptavidin-HRP and a chemiluminescent substrate.
-
Expected Results:
-
Negative Control: A single band corresponding to the free, unbound probe.
-
Positive Control: A slower-migrating band ("shifted" band) representing the transcription factor-DNA complex, in addition to the free probe band.
-
Competition Control: A significant reduction or disappearance of the shifted band, confirming the specificity of the binding interaction.
-
PLP Inhibition: A dose-dependent decrease in the intensity of the shifted band, indicating that PLP inhibits the binding of the transcription factor to its DNA target.
Caption: PLP's inhibitory effect on transcription factor DNA binding.
Antioxidant and Cytoprotective Functions
Beyond its role in metabolism, pyridoxine and its derivatives exhibit significant antioxidant properties, protecting cells from oxidative damage implicated in various pathological conditions.
Mechanisms of Antioxidant Action
The antioxidant activity of pyridoxine is multifaceted and includes:
-
Direct scavenging of reactive oxygen species (ROS): Pyridoxine can directly quench singlet oxygen and other free radicals.
-
Inhibition of ROS-producing enzymes: Pyridoxine has been shown to inhibit the activity of xanthine (B1682287) oxidase, an enzyme that generates superoxide (B77818) radicals.
-
Chelation of metal ions: By chelating transition metals like iron, pyridoxine can prevent the Fenton reaction, a major source of hydroxyl radicals.
Quantitative Data: Antioxidant and Cytotoxic Activities of Pyridoxine and a Derivative (B6NO)
| Compound | Cell Line | Assay | IC50 | Reference |
| Pyridoxine | Vero (normal) | Cytotoxicity | > 4 mM | |
| B6NO | Vero (normal) | Cytotoxicity | > 4 mM | |
| Pyridoxine | M-Hela (tumor) | Cytotoxicity | 3.2 mM | |
| B6NO | M-Hela (tumor) | Cytotoxicity | 2.5 mM |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol is a representative method for assessing the antioxidant potential of pyridoxine by measuring its ability to inhibit xanthine oxidase activity.[6][7]
Objective: To determine the IC50 value of pyridoxine for the inhibition of xanthine oxidase.
Materials:
-
Xanthine oxidase (XO) from bovine milk.
-
Xanthine solution (substrate).
-
Potassium phosphate buffer (pH 7.5).
-
Pyridoxine solutions of varying concentrations.
-
Allopurinol (B61711) (positive control inhibitor).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 295 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In the wells of the microplate, prepare the following mixtures:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer + XO enzyme.
-
Test Wells: Buffer + XO enzyme + varying concentrations of pyridoxine.
-
Positive Control: Buffer + XO enzyme + varying concentrations of allopurinol.
-
-
Add 140 µL of potassium phosphate buffer, 120 µL of XO enzyme solution (0.02 units/mL), and 200 µL of the test compound (pyridoxine or allopurinol) or buffer to the respective wells.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 240 µL of the xanthine substrate solution (300 µM) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis:
-
Calculate the percentage of XO inhibition for each concentration of pyridoxine and allopurinol using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of XO activity, from the dose-response curve.
-
Caption: Pyridoxine's antioxidant and cytoprotective mechanisms.
Role in Cellular Signaling and Drug Development
This compound and its derivatives are emerging as important molecules in cellular signaling, with implications for drug development. They can act as antagonists for specific receptors and their metabolic enzymes are being explored as therapeutic targets.
Antagonism of P2X Receptors
Derivatives of PLP have been found to be potent and selective antagonists of P2X receptors, which are ligand-gated ion channels activated by ATP.[8] This suggests a role for PLP in modulating purinergic signaling, which is involved in a wide range of physiological processes, including neurotransmission, inflammation, and pain.
Quantitative Data: Antagonism of P2X Receptors by Pyridoxal Phosphate Derivatives
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| MRS 2159 (Derivative of 2) | P2X1 | 9 | [8] |
| 2 | P2X1 | 43 | [8] |
| 1 | P2X1 | 99 | [8] |
| MRS 2257 (Derivative of 2) | P2X1 | 11 | [8] |
| MRS 2257 (Derivative of 2) | P2X3 | 25 | [8] |
| MRS 2191 (Derivative of 2) | P2X1 | 12 | [8] |
Regulation by the TGF-β Signaling Pathway
The expression of pyridoxine 5'-phosphate oxidase (PNPO), a key enzyme in vitamin B6 metabolism, is regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] TGF-β1 has been shown to downregulate PNPO expression in ovarian cancer cells, suggesting a link between vitamin B6 metabolism and cancer progression.
Caption: TGF-β signaling pathway regulating PNPO expression.
PLP-Dependent Enzymes as Drug Targets
The critical role of PLP-dependent enzymes in various metabolic pathways makes them attractive targets for drug development. Inhibitors of these enzymes have been developed for a range of diseases, including cancer and infectious diseases.
Quantitative Data: Inhibitors of PLP-Dependent Enzymes
| Enzyme | Inhibitor | Disease Target | IC50 | Reference |
| Pyridoxal Kinase (PDXK) | ZINC095099376 (C03) | Leukemia | 9.97 µM (in K562 cells) | [9] |
| DOPA Decarboxylase | (S)-α-fluoromethyl-dopa | Parkinson's Disease | - | |
| GABA Aminotransferase | Vigabatrin | Epilepsy | - | |
| Ornithine Decarboxylase | Eflornithine | African Trypanosomiasis | - | |
| Alanine Racemase | D-Cycloserine | Tuberculosis | - |
Conclusion
The exploratory studies highlighted in this technical guide underscore the expanding landscape of this compound's biological functions. Its roles in gene expression, antioxidant defense, and cellular signaling present exciting new opportunities for research and therapeutic development. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists seeking to further unravel the complexities of this essential vitamin and harness its potential for human health. As research in this field continues to evolve, a deeper understanding of the non-canonical functions of this compound will undoubtedly emerge, paving the way for innovative diagnostic and therapeutic strategies.
References
- 1. Effect of pyridoxal phosphate on the DNA binding site of activated hepatic glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. Pyridoxal 5'-phosphate inhibits DNA binding of HNF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repression of DNA-binding dependent glucocorticoid receptor-mediated gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Xanthine oxidase inhibitory activity of the methanolic extracts of selected Jordanian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pyridoxine-5'-Phosphate (PLP) in Human Plasma by Reverse-Phase HPLC with Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes. Its biologically active form, pyridoxal-5'-phosphate (PLP), acts as a coenzyme in reactions such as transamination and decarboxylation.[1] Marginal vitamin B6 deficiency has been associated with an increased risk of cardiovascular diseases, making the accurate quantification of PLP in plasma essential for clinical research and routine laboratory medicine.[2] This application note details a robust and sensitive method for the determination of PLP in human plasma using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization.
2. Principle
This method involves the deproteinization of plasma samples, followed by the derivatization of PLP with a suitable agent to form a highly fluorescent product. The derivatized PLP is then separated from other plasma components on a C18 reverse-phase HPLC column using an isocratic or gradient elution and quantified by a fluorescence detector. This approach offers high sensitivity and selectivity for PLP analysis.[3][4][5]
3. Apparatus and Materials
-
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Centrifuge capable of reaching 16,000 x g.[5]
-
Vortex mixer.
-
Water bath or heat block.[5]
-
pH meter.
-
Amber-colored microcentrifuge tubes and autosampler vials to protect the light-sensitive PLP.[3][6]
-
-
Reagents
-
Pyridoxal-5'-phosphate (PLP) standard.
-
Trichloroacetic acid (TCA).[3]
-
Semicarbazide (B1199961) hydrochloride (for derivatization).[4]
-
Sodium acetate.
-
Potassium phosphate (B84403) monobasic.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
Human plasma (for calibration standards and quality controls).
-
4. Experimental Protocols
All procedures involving PLP should be performed under low-light conditions to prevent photodegradation.[3]
-
4.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve PLP in ultrapure water to prepare a stock solution. Store at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve a concentration range suitable for the calibration curve (e.g., 5 to 1000 nmol/L).
-
-
4.2. Sample Preparation
-
Thaw frozen plasma samples on ice.[3]
-
In an amber-colored microcentrifuge tube, add 200 µL of plasma, calibrator, or control.
-
Add 300 µL of a precipitation reagent (e.g., 0.6 M TCA) to deproteinize the sample.[3][7]
-
Vortex the mixture vigorously for at least 30 seconds.[5]
-
Incubate the mixture for 10 minutes at 4°C.[5]
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.[5]
-
Carefully transfer the clear supernatant to a new amber-colored tube.[3]
-
Proceed to the derivatization step.
-
-
4.3. Pre-column Derivatization
-
To the supernatant from the sample preparation step, add a derivatization reagent. For example, add 100 µL of semicarbazide solution.[4][5]
-
Mix briefly and incubate in a water bath at 60°C for 20 minutes.[5]
-
Cool the samples in cold water, then incubate for 10 minutes at 4°C.[5]
-
Centrifuge for 2 minutes at 16,000 x g.[5]
-
Transfer the supernatant to an amber-colored autosampler vial for HPLC analysis.[5]
-
-
4.4. HPLC Conditions
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm.[3]
-
Mobile Phase: A common mobile phase consists of a potassium phosphate buffer with an ion-pairing agent like 1-octanesulfonic acid, adjusted to an acidic pH (e.g., 2.16), with a gradient of acetonitrile (0.5-15%).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20-50 µL.[5]
-
Fluorescence Detector Wavelengths: Excitation at 328 nm and emission at 393 nm are commonly used after derivatization.[2] Another set of wavelengths that can be used is excitation at 322 nm and emission at 417 nm.[3][8]
-
5. Data Presentation and Method Validation
A summary of typical quantitative data for this method is presented in the table below.
| Parameter | Typical Value | Reference |
| Linearity Range | 11 - 99 nmol/L | [2] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 2.1 nmol/L | [4][9] |
| Limit of Quantification (LOQ) | 5.8 nmol/L | [4][9] |
| Intra-batch Precision (%RSD) | < 6% | [4][9] |
| Inter-batch Precision (%RSD) | < 7% | [4][9] |
| Recovery | > 95% | [4][9] |
6. Visualizations
Caption: Workflow for the quantification of PLP in plasma by HPLC.
The described HPLC method with pre-column derivatization and fluorescence detection provides a sensitive, reliable, and robust means for quantifying pyridoxal-5'-phosphate in human plasma. This protocol is suitable for clinical research and routine diagnostic applications where accurate assessment of vitamin B6 status is required. Proper sample handling, especially protection from light, is critical for obtaining accurate results.[3]
References
- 1. phenomenex.com [phenomenex.com]
- 2. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromsystems.com [chromsystems.com]
- 6. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 7. mdpi.com [mdpi.com]
- 8. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyridoxine 5'-Phosphate (PLP)-Dependent Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzymes
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[1] PLP-dependent enzymes are critical for numerous cellular processes, including transamination, decarboxylation, racemization, and elimination/substitution reactions.[1][2] Their central role in metabolism makes them significant targets for drug discovery and development in various therapeutic areas, including oncology and infectious diseases.[2]
The catalytic mechanism of PLP-dependent enzymes hinges on its ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site.[1] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base between PLP and the substrate's amino group (external aldimine).[1] The electrophilic nature of the protonated pyridine (B92270) ring of PLP facilitates the cleavage of bonds at the α-carbon of the amino acid substrate, stabilizing the resulting carbanionic intermediates.[1] This "electron sink" capability is fundamental to the diverse catalytic activities of these enzymes.[1]
These application notes provide detailed protocols for assaying the activity of two major classes of PLP-dependent enzymes: aminotransferases and decarboxylases. Additionally, a protocol for the reconstitution of apoenzymes with PLP is included, a critical step for ensuring accurate kinetic analysis.
Data Presentation: Quantitative Parameters for PLP-Dependent Enzyme Assays
The following tables summarize typical quantitative data and reaction components for aminotransferase and decarboxylase assays. These values should be optimized for specific enzymes and experimental conditions.
Table 1: Typical Reaction Conditions for a Coupled Spectrophotometric Aminotransferase Assay
| Parameter | Value | Notes |
| Enzyme Concentration | 1-10 µg/mL | Should be optimized to ensure a linear reaction rate. |
| Substrate 1 (Amino Acid) | 1-100 mM | e.g., L-Aspartate or L-Alanine. Should be saturating. |
| Substrate 2 (α-Keto Acid) | 0.5-10 mM | e.g., α-Ketoglutarate. The reaction is often initiated with this substrate.[1] |
| PLP Concentration | 10-50 µM | Required if starting with the apoenzyme.[1] |
| Coupling Enzyme | 1-5 units/mL | e.g., Malate Dehydrogenase (MDH) or Lactate Dehydrogenase (LDH).[1] |
| NADH Concentration | 0.1-0.5 mM | The oxidation of NADH is monitored at 340 nm.[1] |
| Reaction Buffer | 50-100 mM Tris-HCl or HEPES, pH 7.5 | Buffer composition should be optimized for the specific enzyme.[2] |
| Temperature | 25-37 °C | Should be kept constant throughout the assay.[2] |
| Assay Volume | 100-1000 µL | Dependent on the use of a microplate reader or a standard spectrophotometer. |
Table 2: Typical Reaction Conditions for a Radiometric Decarboxylase Assay
| Parameter | Value | Notes |
| Enzyme Concentration | 0.1-5 µg/mL | Should be optimized for a linear rate of product formation. |
| Substrate (Radiolabeled) | 0.1-5 mM (with high specific activity) | e.g., L-[1-¹⁴C]ornithine.[1] |
| PLP Concentration | 10-50 µM | Essential for maximal activity, especially if the enzyme preparation is PLP-deficient.[1] |
| Reaction Buffer | 25-100 mM Tris-HCl or HEPES, pH 7.5 | The optimal pH can vary significantly between different decarboxylases.[1] |
| Temperature | 37 °C | Should be maintained consistently. |
| CO₂ Trapping Agent | NaOH or Hyamine Hydroxide | Used to capture the released ¹⁴CO₂.[1][3] |
| Scintillation Cocktail | Appropriate for aqueous samples | For quantifying the trapped ¹⁴CO₂.[1] |
| Assay Volume | 50-200 µL | Typically performed in small, sealed vials. |
| Incubation Time | 15-60 minutes | Should be within the linear range of the reaction. |
Experimental Protocols
Protocol 1: Reconstitution of Apoenzyme with PLP
Many commercially available PLP-dependent enzymes exist as holoenzymes, but for detailed kinetic studies or in cases of PLP loss during purification, reconstitution of the apoenzyme (the enzyme without its cofactor) is necessary.[4]
Materials:
-
Purified apoenzyme
-
Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in a suitable buffer, protected from light)[4]
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.2)[4]
-
Dialysis tubing or centrifugal filter device for buffer exchange[4]
Procedure:
-
Prepare a stock solution of PLP (e.g., 10 mM) in the chosen buffer. It is crucial to keep this solution on ice and protected from light to prevent degradation.[4]
-
To a solution of your apoenzyme (e.g., 10 µM in 50 mM HEPES, pH 7.2), add the PLP stock solution to achieve a final molar excess of PLP (e.g., a 5 to 10-fold molar excess).[4]
-
Mix the solution gently and incubate at room temperature for 30-60 minutes to allow for the formation of the internal Schiff base.[4]
-
If necessary, remove the excess, unbound PLP by extensive dialysis against the reaction buffer or by using a centrifugal filter device for buffer exchange.[4]
-
The successful loading of PLP can be confirmed by observing a characteristic absorbance peak in the 410-430 nm range, which corresponds to the formation of the internal aldimine.[5][6]
Protocol 2: Coupled Spectrophotometric Assay for Aminotransferases
This protocol is a continuous assay that measures the activity of aminotransferases, such as aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT), by coupling the production of an α-keto acid to the oxidation of NADH.[1][2]
Materials:
-
96-well UV-transparent microplate or quartz cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm[2]
-
Reconstituted holoenzyme or enzyme sample
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[2]
-
L-amino acid substrate solution (e.g., L-aspartic acid)[2]
-
α-keto acid substrate solution (e.g., α-ketoglutarate)[2]
-
NADH solution[2]
-
Coupling enzyme (e.g., Malate Dehydrogenase for AST assay)[2]
Procedure:
-
Prepare a master mix containing the reaction buffer, L-amino acid substrate, NADH, and the coupling enzyme in the desired final concentrations.
-
Add the master mix to the wells of the microplate or the cuvette.
-
Add the enzyme sample to the master mix. Include a blank control without the enzyme to measure any background NADH oxidation.[1]
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) for 5 minutes.[2]
-
Initiate the reaction by adding the α-keto acid substrate.[1][2]
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.[1]
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. The activity of the enzyme is proportional to the rate of NADH oxidation.[2]
Protocol 3: Radiometric Assay for Decarboxylases
This is a discontinuous assay that measures the activity of decarboxylases by quantifying the release of radiolabeled CO₂ from a radiolabeled amino acid substrate.[1]
Materials:
-
Scintillation vials with rubber stoppers
-
Filter paper
-
Liquid scintillation counter
-
Reconstituted holoenzyme or enzyme sample
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)[1]
-
Radiolabeled substrate (e.g., L-[1-¹⁴C]ornithine)[1]
-
Unlabeled substrate (e.g., L-ornithine)[1]
-
PLP solution[1]
-
CO₂ trapping solution (e.g., 2 M NaOH)[1]
-
Scintillation cocktail[1]
Procedure:
-
In a scintillation vial, prepare the reaction mixture containing the assay buffer, radiolabeled substrate, unlabeled substrate, and PLP.
-
Place a piece of filter paper saturated with the CO₂ trapping solution in a small cup suspended above the reaction mixture within the sealed vial.
-
Initiate the reaction by adding the enzyme to the reaction mixture and immediately seal the vial.[1]
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid) to denature the enzyme and facilitate the release of all dissolved ¹⁴CO₂.[1]
-
Allow the vials to sit for an additional hour at room temperature to ensure complete trapping of the ¹⁴CO₂.
-
Remove the filter paper and place it in a new scintillation vial containing the scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit of time.
Mandatory Visualizations
Caption: General workflow for a pyridoxine (B80251) phosphate-dependent enzyme assay.
Caption: A generic metabolic pathway involving a PLP-dependent enzyme.
References
Synthesis of Pyridoxine Phosphate for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and research applications of pyridoxine (B80251) 5'-phosphate (PNP), a crucial intermediate in the biosynthesis of the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP). Understanding the synthesis and utilization of PNP is essential for research in enzymology, neuroscience, and drug development, as PLP is a vital cofactor for a multitude of metabolic enzymes.
Application Notes
Pyridoxine 5'-phosphate is the phosphorylated form of pyridoxine, one of the B6 vitamers. In biological systems, PNP is converted to the biologically active pyridoxal 5'-phosphate (PLP) by the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO).[1][2] PLP is a cofactor for over 160 enzymes, primarily involved in amino acid metabolism, including transamination, decarboxylation, and racemization reactions.[3][4] Its role extends to neurotransmitter synthesis, heme biosynthesis, and glycogen (B147801) metabolism.[1][5]
The availability of synthetically derived PNP is critical for various research applications:
-
Enzyme Kinetics and Inhibition Studies: Synthesized PNP serves as a substrate for studying the kinetics and inhibition of pyridoxal kinase and pyridoxine 5'-phosphate oxidase, key enzymes in the vitamin B6 salvage pathway.[6][7] This is crucial for understanding the regulation of PLP homeostasis and for the development of drugs targeting these enzymes.[3]
-
Apoenzyme Reconstitution: Many PLP-dependent enzymes are isolated as inactive apoenzymes, lacking the PLP cofactor. In vitro reconstitution with PLP is a standard technique to study enzyme function. While PLP is used directly for reconstitution, understanding the enzymatic conversion of PNP to PLP in situ can be important in cellular contexts.
-
Neurotransmitter Synthesis Research: PLP is essential for the synthesis of neurotransmitters such as GABA, dopamine, and serotonin.[5][8] Research into neurological disorders associated with PLP deficiency can utilize synthesized PNP to investigate the enzymatic steps leading to active cofactor formation.[3][4]
-
Drug Development: The enzymes in the vitamin B6 salvage pathway are potential targets for antimicrobial and anticancer drugs. Synthesized PNP is a vital tool for screening and characterizing inhibitors of these enzymes.
Chemical Synthesis of Pyridoxine 5'-Phosphate
The chemical synthesis of pyridoxine 5'-phosphate from pyridoxine hydrochloride is a multi-step process involving the protection of reactive groups, phosphorylation, and subsequent deprotection. While various methods exist, a common approach involves the use of phosphorus oxychloride as the phosphorylating agent.
Experimental Protocol: Phosphorylation of Pyridoxine
This protocol outlines a general procedure for the synthesis of pyridoxine 5'-phosphate.
Materials:
-
Pyridoxine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (B92270) (anhydrous)
-
Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ion-exchange resin (e.g., Dowex 1x8)
-
Ethanol
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Rotary evaporator
-
pH meter
Procedure:
-
Protection of Hydroxyl Groups (Optional but Recommended): To achieve selective phosphorylation at the 5'-hydroxyl group, the phenolic hydroxyl group at the 3-position and the hydroxyl group at the 4-position of pyridoxine are often protected. This can be achieved by reacting pyridoxine with an appropriate protecting group, such as acetone, to form the acetonide derivative.
-
Phosphorylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve the protected pyridoxine in anhydrous pyridine and anhydrous dioxane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of phosphorus oxychloride in anhydrous dioxane dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.
-
-
Hydrolysis and Deprotection:
-
Slowly add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride and the resulting phosphorodichloridate. This step should be performed cautiously in an ice bath as the reaction is exothermic.
-
If protecting groups were used, they are typically removed by acid hydrolysis. Add concentrated hydrochloric acid and heat the mixture to hydrolyze the protecting groups and the phosphate (B84403) ester to yield pyridoxine 5'-phosphate.
-
-
Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
The crude pyridoxine 5'-phosphate can be purified using ion-exchange chromatography. Load the neutralized solution onto a column packed with an anion-exchange resin (e.g., Dowex 1x8, chloride form).
-
Wash the column with deionized water to remove unreacted starting materials and salts.
-
Elute the pyridoxine 5'-phosphate using a gradient of increasing hydrochloric acid concentration.
-
Collect the fractions containing the product, which can be identified by UV-Vis spectrophotometry or thin-layer chromatography.
-
-
Isolation and Characterization:
-
Combine the fractions containing the purified product and neutralize with a base.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Precipitate the pyridoxine 5'-phosphate by adding ethanol.
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
-
Characterize the final product by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[9]
-
Quantitative Data
The yield and purity of synthesized pyridoxine 5'-phosphate can vary depending on the specific reaction conditions and purification methods employed. The following table provides a summary of expected quantitative data based on literature reports for similar phosphorylation reactions.
| Parameter | Typical Value/Range | Method of Determination |
| Yield | 40-70% | Gravimetric analysis after purification |
| Purity | >95% | HPLC, NMR Spectroscopy[9] |
| ¹H NMR (D₂O, ppm) | δ 2.46 (s, 3H, CH₃), 4.31 (d, 2H, CH₂), 4.85 (d, 2H, CH₂), 7.64 (s, 1H, Ar-H) | ¹H Nuclear Magnetic Resonance Spectroscopy[9] |
| ¹³C NMR (D₂O, ppm) | δ 17.75, 38.97, 64.30, 64.35, 125.99, 135.88, 137.53, 137.61, 147.35, 165.71 | ¹³C Nuclear Magnetic Resonance Spectroscopy[9] |
Signaling Pathway and Experimental Workflow Visualization
Vitamin B6 Salvage Pathway and Regulation of PLP Availability
The Vitamin B6 salvage pathway is a critical signaling and metabolic route that ensures a sufficient supply of the active coenzyme PLP. The availability of PNP is a key regulatory point in this pathway.
Caption: Vitamin B6 salvage pathway.
Experimental Workflow: Pyridoxal Kinase Activity Assay
This workflow outlines the steps to measure the activity of pyridoxal kinase using synthetically prepared pyridoxine as a substrate, which is then converted to pyridoxine 5'-phosphate.
Caption: Pyridoxal kinase assay workflow.
Protocols for Research Applications
Protocol 1: Pyridoxal Kinase (PLK) Activity Assay
This protocol describes a method to determine the activity of pyridoxal kinase by measuring the formation of pyridoxine 5'-phosphate from pyridoxine.[6][10]
Materials:
-
Purified pyridoxal kinase or cell lysate containing the enzyme
-
Synthesized pyridoxine 5'-phosphate (for standard curve)
-
Pyridoxine (substrate)
-
ATP solution (containing Mg²⁺)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Stopping solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of pyridoxine 5'-phosphate in the reaction buffer.
-
Reaction setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of pyridoxine, and ATP.
-
Initiate the reaction: Add the pyridoxal kinase enzyme preparation to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction: Terminate the reaction by adding the stopping solution.
-
Sample preparation for HPLC: Centrifuge the reaction mixture to pellet any precipitated protein. Filter the supernatant before injecting it into the HPLC system.
-
HPLC analysis: Analyze the samples by HPLC to separate and quantify the amount of pyridoxine 5'-phosphate produced.
-
Data analysis: Calculate the concentration of the product from the standard curve. The enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg).
Protocol 2: Reconstitution of an Apo-PLP-Dependent Enzyme
This protocol provides a general method for the in vitro reconstitution of an apoenzyme with PLP, which can be generated from synthesized PNP using PNPO.
Materials:
-
Purified apoenzyme of a PLP-dependent enzyme
-
Synthesized pyridoxine 5'-phosphate
-
Purified pyridoxine 5'-phosphate oxidase (PNPO)
-
FMN (flavin mononucleotide)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Substrate for the PLP-dependent enzyme
Procedure:
-
Prepare the apoenzyme: The apoenzyme can be prepared by expressing the recombinant protein in a vitamin B6-deficient medium or by chemical treatment of the holoenzyme to remove the PLP cofactor.
-
In situ PLP generation: In a reaction tube, combine the synthesized pyridoxine 5'-phosphate, PNPO, and FMN in the reaction buffer. Incubate at 37°C to allow the enzymatic conversion of PNP to PLP.
-
Apoenzyme reconstitution: Add the purified apoenzyme to the reaction mixture containing the newly synthesized PLP. Incubate for a sufficient time (e.g., 30-60 minutes) at room temperature or 37°C to allow the PLP to bind to the apoenzyme, forming the active holoenzyme.
-
Enzyme activity assay: Measure the activity of the reconstituted holoenzyme by adding its specific substrate and monitoring the reaction progress using an appropriate assay method (e.g., spectrophotometry, fluorometry).
-
Control experiments: Perform control experiments, including a reaction with the apoenzyme alone (no PLP), and a reaction with the apoenzyme and PNP but without PNPO, to confirm that the observed activity is due to the reconstituted holoenzyme.
References
- 1. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Biomedical aspects of pyridoxal 5'-phosphate availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridoxamine 5'-phosphate | C8H13N2O5P | CID 1053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Measurement of Pyridoxal Kinase Activity [bio-protocol.org]
Application Notes & Protocols for the Analytical Separation of B6 Vitamers
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals focused on the separation and quantification of Vitamin B6 vitamers. The protocols cover High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), addressing various biological and food matrices.
Reversed-Phase HPLC with Fluorescence Detection for Plasma & Food Matrices
High-Performance Liquid Chromatography coupled with fluorescence detection is a robust and widely used method for the determination of B6 vitamers. The technique often employs an ion-pairing reagent to improve the retention of phosphorylated vitamers on a reversed-phase column. Post-column derivatization is frequently used to enhance the fluorescence signal of all vitamers, ensuring high sensitivity.
Experimental Workflow: HPLC-Fluorescence
Caption: General workflow for B6 vitamer analysis using HPLC with post-column derivatization and fluorescence detection.
Protocol 1.1: B6 Vitamers in Human Plasma
This protocol is adapted from methods utilizing ion-pair reversed-phase chromatography for the comprehensive analysis of six B6 vitamers and the metabolite 4-pyridoxic acid (4-PA) in plasma.[1][2]
A. Sample Preparation:
-
To 200 µL of heparinized plasma, add an equal volume (200 µL) of 5% metaphosphoric acid to precipitate proteins.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 14,000 rpm for 4 minutes at 4°C.[2]
-
Filter the resulting supernatant through a 0.22 µm filter before injection into the HPLC system.[2]
-
All sample preparation steps should be conducted under dim light to prevent photodegradation.[3]
B. Chromatographic Conditions:
-
HPLC System: Isocratic or Gradient HPLC system.
-
Column: C18 (ODS) analytical column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) (e.g., 0.5-15%) in a potassium phosphate (B84403) buffer containing an ion-pairing reagent like 1-octanesulfonic acid and triethylamine, adjusted to pH 2.16.[1]
-
Flow Rate: 1.2 mL/min.[4]
-
Run Time: Approximately 30-46 minutes to achieve separation of all vitamers and 4-PA.[1][4]
C. Post-Column Derivatization & Detection:
-
After elution from the column, the mobile phase is mixed with a phosphate buffer containing 1 g/L sodium bisulfite to enhance fluorescence.[1]
-
Detector: Fluorescence Detector.
-
Wavelengths: Excitation at 328 nm and Emission at 393 nm.[1][4]
Protocol 1.2: B6 Vitamers in Cereal Products
This protocol involves a combination of acid and enzymatic hydrolysis to liberate all B6 vitamers from the complex food matrix.[3]
A. Sample Preparation:
-
Weigh 2.0 g of the homogenized cereal sample into an autoclave-safe vessel.
-
Add 50 mL of 0.1 M HCl and autoclave for 30 minutes at 121°C.[3]
-
Cool the sample and adjust the pH to 4.5 using 2.5 M sodium acetate (B1210297) buffer.
-
Add a mixture of enzymes: 40 mg of papain and 100 mg of diastase (B600311) per gram of sample.[3]
-
Incubate the mixture at 37°C for 18 hours.
-
Inactivate the enzymes by heating the sample to 100°C for 5 minutes.
-
Dilute the final solution to 100 mL with distilled water and filter through Whatman No. 1 paper prior to HPLC injection.[3]
B. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system.
-
Column: C18, 5 µm, 25 cm x 4.6 mm, thermostated at 25°C.[3]
-
Mobile Phase: Methanol-phosphate buffer (10:90, v/v) containing 0.018 M trimethylamine, adjusted to pH 3.55 with 85% orthophosphoric acid.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.[3]
-
Detection: Coulometric electrochemical detection or fluorescence detection.[3] For fluorescence, pre- or post-column derivatization may be required as described in Protocol 1.1.
Quantitative Data Summary: HPLC Methods
| Method | Matrix | Vitamers | LOD (ng/mL) | Recovery (%) | Precision (RSD/CV %) | Reference |
| HPLC-Electrochemical | Cereal | PM, PL, PN | 0.28, 0.36, 0.43 | 90.4 - 98.1 | 1.88 (for CRM) | [3][5] |
| HPLC-Fluorescence | Plasma | PLP, 4-PA, PL, PN, PM, PMP | Not Specified | 90 - 100 | 7 - 28 (Inter-assay) | [1][6] |
LC-MS/MS for High-Throughput Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity, selectivity, and speed, making it ideal for clinical and high-throughput applications.[7] The use of stable isotope-labeled internal standards is critical for accurate quantification by correcting for matrix effects and procedural losses.[8][9]
Experimental Workflow: LC-MS/MS
Caption: A typical high-throughput workflow for B6 vitamer analysis by LC-MS/MS using an internal standard.
Protocol 2.1: PLP in Human Plasma/Serum
This high-throughput method is designed for the rapid analysis of pyridoxal (B1214274) 5'-phosphate (PLP), the primary circulatory form of vitamin B6.[7][10]
A. Sample Preparation:
-
To an aliquot of plasma or serum, add a stable isotope-labeled internal standard (e.g., PLP-d3).
-
Precipitate proteins by adding an equal volume of 10% trichloroacetic acid (TCA).[7][10]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant for LC-MS/MS analysis.
B. LC-MS/MS Conditions:
-
LC System: UHPLC or UPLC system.
-
Column: A column suitable for polar compounds, such as a pentafluorophenyl (PFPP) column (e.g., 2.1 × 100 mm, 2.7 µm), is recommended to improve retention of polar vitamers.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Methanol or Acetonitrile.[8]
-
Gradient: A fast gradient optimized for the separation of PLP from interferences.
-
Flow Rate: 0.3 mL/min.[8]
-
Injection Volume: 1-5 µL.[8]
-
Run Time: Analysis can be very rapid, with run times as short as 2.4 - 3.0 minutes.[7][10]
C. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization in positive mode (ESI+).[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native PLP and its labeled internal standard must be optimized for the specific instrument used.
Protocol 2.2: Multiple B6 Vitamers in CSF
This method allows for the quantification of five B6 vitamers (PLP, PL, PN, PM) and pyridoxic acid (PA) in human cerebrospinal fluid (CSF).[11]
A. Sample Preparation:
-
Use a surrogate matrix like Ringer's solution for calibration standards.
-
To the CSF sample, add the corresponding isotopically labeled internal standards for each vitamer.
-
Precipitate proteins using acetonitrile.[11]
-
Centrifuge the sample and inject the supernatant.
B. UPLC-MS/MS Conditions:
-
System: UPLC-ESI-MS/MS.[11]
-
Calibration: Use a seven-point calibration curve (e.g., 5 to 200 nmol/L) with a regression coefficient >0.99.[11]
-
Quantification: Quantify metabolites using their corresponding labeled internal standards.
Quantitative Data Summary: LC-MS/MS Methods
| Method | Matrix | Vitamers | LOQ | Linearity | Precision (CV %) | Reference |
| LC-MS/MS | Plasma/Serum | PLP | 5 nmol/L | Up to 500 nmol/L | < 5% | [7][10] |
| UPLC-MS/MS | CSF | PLP, PL, PN, PM, PA | Near 5 nmol/L | 5 - 200 nmol/L | 1.7% - 19.0% | [11] |
| LC-MS/MS | Fruits, Veg., Cereals | PN, PL, PM, PNP, PLP, PMP | 0.0085 - 0.059 mg/kg | Not Specified | 4 - 10% (Inter/Intra-day) | [8] |
Capillary Electrophoresis for High-Efficiency Separations
Capillary Electrophoresis (CE) provides very high separation efficiencies and is an excellent alternative for analyzing water-soluble vitamins. Different modes, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), can be employed.
Experimental Workflow: Capillary Electrophoresis
Caption: Workflow for B6 vitamer analysis by Capillary Electrophoresis (CE), suitable for various biological fluids.
Protocol 3.1: B2 and B6 Vitamers in Serum by CZE
This method describes the simultaneous separation of B2 and B6 vitamers using Capillary Zone Electrophoresis with fluorescence detection.[12]
A. Sample Preparation:
-
Perform a liquid-liquid extraction on serum samples using ethanol (B145695) in an acidic medium to eliminate interferences and concentrate the analytes.[12]
-
Centrifuge and collect the supernatant for analysis.
B. Electrophoretic Conditions:
-
CE System: CZE system with a fluorescence detector.
-
Capillary: Bare fused-silica capillary (e.g., 33 cm total length, 50 µm i.d.).[13]
-
Background Electrolyte (BGE): 30 mM KH2PO4 adjusted to pH 8.5 with formic acid.[12] Another option for cationic B vitamins is 100 mM phosphoric acid and 55 mM triethanolamine (B1662121) at pH 2.3.[13]
-
Separation Voltage: 13-20 kV.[13]
-
Temperature: 20°C.[13]
-
Injection: Hydrodynamic injection (e.g., 30 mbar for 5 seconds).[13]
-
Analysis Time: Approximately 13 minutes.[12]
C. Detection:
-
Detector: Molecular fluorescence detector with a Charge-Coupled Device (CCD) or a Photomultiplier Tube (PMT).[12]
-
Light Source: Xe-Hg lamp.[12]
Quantitative Data Summary: Capillary Electrophoresis
| Method | Matrix | Vitamers | LOD (ng/g) | LOQ (ng/g) | Precision (RSD %) | Reference |
| CZE-Fluorescence | Serum | B2 & B6 Vitamers | 1.16 - 27.1 | 3.83 - 89.4 | 2.86 - 4.11 (Repeatability) | [12] |
| MECC-LIF | Urine | B6 Vitamers | < 1 pg injected | Not Specified | Not Specified | [14] |
| CZE-UV | Cell Culture Media | B1, B3, B6 Vitamers | Not Specified | Not Specified | < 2.6 (Peak Area) | [13] |
References
- 1. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. B6 vitamer analysis in human plasma by high performance liquid chromatography: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of B2 and B6 vitamers in serum by capillary electrophoresis-molecular fluorescence-charge coupled detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Cationic Vitamins in Cell Culture Medium Samples by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of B6 vitamers by micellar electrokinetic capillary chromatography with laser-excited fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Measuring Pyridoxal Kinase Activity with Pyridoxine
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Pyridoxal (B1214274) kinase (PLK) is a key enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal, pyridoxine (B80251), and pyridoxamine (B1203002) to their respective 5'-phosphate esters. The primary biologically active form of vitamin B6 is pyridoxal 5'-phosphate (PLP), a crucial coenzyme for a multitude of metabolic enzymes. Dysregulation of pyridoxal kinase activity has been implicated in various diseases, making it a target of interest for drug development and a valuable biomarker. This document provides a detailed protocol for the measurement of pyridoxal kinase activity using pyridoxine as a substrate. The assay is based on a coupled-enzyme reaction where pyridoxine is first phosphorylated to pyridoxine 5'-phosphate (PNP) by PLK. Subsequently, pyridoxine-5'-phosphate oxidase (PNPO) catalyzes the oxidation of PNP to the highly fluorescent pyridoxal 5'-phosphate (PLP), which is then quantified.
Principle of the Assay
The measurement of pyridoxal kinase activity with pyridoxine as the substrate is achieved through a two-step enzymatic reaction. In the first step, pyridoxal kinase (PLK) catalyzes the transfer of a phosphate (B84403) group from ATP to pyridoxine, yielding pyridoxine 5'-phosphate (PNP) and ADP. In the second step, pyridoxine-5'-phosphate oxidase (PNPO) oxidizes PNP to pyridoxal 5'-phosphate (PLP), which is a fluorescent molecule. The rate of PLP formation, measured fluorometrically, is directly proportional to the pyridoxal kinase activity in the sample.
Experimental Protocols
Materials and Reagents
-
Pyridoxine hydrochloride (Sigma-Aldrich)
-
Adenosine 5'-triphosphate (ATP) magnesium salt (Sigma-Aldrich)
-
Recombinant Human Pyridoxine-5'-Phosphate Oxidase (PNPO) (e.g., R&D Systems)
-
Pyridoxal 5'-phosphate (PLP) sodium salt (for standard curve) (Sigma-Aldrich)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Trichloroacetic acid (TCA)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader (Excitation: ~330 nm, Emission: ~400 nm for PLP's intrinsic fluorescence, or compatible with a PLP detection kit)
-
Optional: Commercial PLP fluorometric assay kit for simplified detection (e.g., Sigma-Aldrich MAK425, Abcam ab273312)[1]
Preparation of Solutions
-
PLK Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl₂, 1 mg/mL BSA. Store at 4°C.
-
Pyridoxine Stock Solution (100 mM): Dissolve pyridoxine hydrochloride in deionized water. Store at -20°C.
-
ATP Stock Solution (100 mM): Dissolve ATP magnesium salt in deionized water. Store at -20°C.
-
PNPO Stock Solution (1 mg/mL): Reconstitute recombinant PNPO in the buffer recommended by the manufacturer. Aliquot and store at -80°C.
-
PLP Standard Stock Solution (1 mM): Dissolve PLP in deionized water. Protect from light and store at -20°C.
-
TCA Solution (20% w/v): Dissolve trichloroacetic acid in deionized water. Store at room temperature.
Sample Preparation
-
Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Tissue Homogenates:
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Assay Procedure
Step 1: Pyridoxal Kinase Reaction
-
Prepare a master mix for the PLK reaction. For each reaction, combine:
-
10 µL of 10X PLK Reaction Buffer
-
10 µL of 10 mM Pyridoxine (final concentration 1 mM)
-
10 µL of 10 mM ATP (final concentration 1 mM)
-
Deionized water to a final volume of 90 µL.
-
-
Add 90 µL of the master mix to each well of a 96-well microplate.
-
Add 10 µL of the sample (cell lysate or tissue homogenate) to the corresponding wells. For a negative control, add 10 µL of lysis buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
Step 2: Pyridoxine-5'-Phosphate Oxidase Reaction and PLP Detection
Method A: Direct Fluorometric Detection of PLP
-
After the PLK reaction, add 5 µL of PNPO solution (diluted to an appropriate concentration, e.g., 0.1 mg/mL in 1X PLK Reaction Buffer) to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Stop the reaction by adding 10 µL of 20% TCA to each well.
-
Centrifuge the plate at 4,000 x g for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well black microplate.
-
Measure the fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~400 nm.
-
Prepare a standard curve using known concentrations of PLP.
Method B: Using a Commercial PLP Fluorometric Assay Kit [1][2][3]
-
Follow the manufacturer's instructions for the PLP assay kit.
-
Typically, after the coupled PLK-PNPO reaction, the resulting PLP will react with a developer mix provided in the kit to produce a highly fluorescent product.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1]
-
Generate a standard curve using the PLP standard provided in the kit.
Data Analysis
-
Subtract the fluorescence of the negative control from the fluorescence of the samples.
-
Use the PLP standard curve to determine the concentration of PLP produced in each sample.
-
Calculate the pyridoxal kinase activity as the amount of PLP produced per unit time per amount of protein (e.g., in pmol/min/mg or nmol/hr/mg).
Data Presentation
Table 1: Kinetic Parameters of Pyridoxal Kinase and Pyridoxine-5'-Phosphate Oxidase
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Pyridoxal Kinase | Pyridoxine | 130 | 0.12 µmol/min/mg | Pig Brain | [4] |
| Pyridoxal Kinase | Pyridoxal | <10 | 85 min⁻¹ (in K⁺) | Human | [4] |
| Pyridoxine-5'-Phosphate Oxidase | Pyridoxine 5'-phosphate | 8.2 | 42 min⁻¹ | Rabbit Liver | |
| Pyridoxine-5'-Phosphate Oxidase | Pyridoxamine 5'-phosphate | 3.6 | 6.2 min⁻¹ | Rabbit Liver |
Table 2: Reported Pyridoxal Kinase Activity in Different Biological Samples
| Sample Type | Organism | Activity Level | Reference |
| Rat Liver | Rat | High activity, increases with a protein-rich diet.[5] | [5] |
| Rat Brain | Rat | Moderate activity.[5] | [5] |
| Mouse Liver | Mouse | High activity.[5] | [5] |
| Mouse Brain | Mouse | Moderate activity.[5] | [5] |
| Colorectal Cancer Cell Lines | Human | Aberrantly expressed.[6] | [6] |
Visualizations
Caption: Vitamin B6 salvage pathway for pyridoxine.
Caption: Experimental workflow for measuring PLK activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. AffiASSAY® Pyridoxal 5’-phosphate (Vit B6) Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 3. telospub.com [telospub.com]
- 4. uniprot.org [uniprot.org]
- 5. [Pyridoxal kinase activity and pyridoxal-P concentration in mammalian tissues under normal and experimental conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: The Role of Pyridoxine 5'-Phosphate in Elucidating Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) 5'-phosphate (PNP) is a key intermediate in the metabolism of Vitamin B6. While the catalytically active form of Vitamin B6 is pyridoxal (B1214274) 5'-phosphate (PLP), PNP serves three critical and distinct roles in the study of enzyme kinetics.[1] It is the direct substrate for pyridoxine 5'-phosphate oxidase (PNPO), the enzyme responsible for synthesizing PLP.[2] It can act as a precursor for the in situ generation of PLP to reconstitute and study PLP-dependent apo-enzymes.[3] Additionally, PNP can function as a competitive or allosteric inhibitor for certain enzymes, providing valuable insights into active site architecture and regulatory mechanisms. These application notes provide detailed protocols and data for leveraging PNP in kinetic assays.
Application 1: Substrate for Pyridoxine 5'-Phosphate Oxidase (PNPO) Kinetics
Principle: PNPO is the rate-limiting enzyme in the biosynthesis of PLP from the Vitamin B6 salvage pathway.[2] It catalyzes the FMN-dependent oxidation of PNP to PLP. Studying the kinetics of PNPO is fundamental to understanding Vitamin B6 metabolism and the pathology of related genetic disorders, such as PNPO deficiency which can lead to neonatal epileptic encephalopathy.[1] In this context, PNP is the primary substrate of interest.
dot
Caption: PNPO catalyzes the oxidation of PNP to PLP, reducing FMN.
Experimental Protocol: Spectrophotometric Assay for PNPO Activity
This protocol measures the rate of PLP formation by coupling it to a reaction with apo-tryptophanase, which generates indole (B1671886) from tryptophan, a product that can be quantified colorimetrically.
Materials:
-
PNPO Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrates: Pyridoxine 5'-phosphate (PNP), L-tryptophan.
-
Enzymes: Purified PNPO, apo-tryptophanase (prepared by treating holo-tryptophanase with hydroxylamine).
-
Reagents: Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol (B145695) and perchloric acid).
-
96-well microplate and plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of PNP (10 mM), L-tryptophan (50 mM), and apo-tryptophanase (1 mg/mL) in PNPO Assay Buffer.
-
Reaction Setup: In a microplate well, combine 50 µL of PNPO Assay Buffer, 10 µL of L-tryptophan solution, and 10 µL of apo-tryptophanase solution.
-
Initiation: Add varying concentrations of PNP (e.g., 0-200 µM) to the wells. Add a fixed amount of purified PNPO (e.g., 10 µL of a 0.1 mg/mL solution) to initiate the reaction. The total volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Stop the reaction by adding 100 µL of Ehrlich's reagent. Incubate for 15 minutes at room temperature to allow color development.
-
Measurement: Read the absorbance at 570 nm. The amount of indole produced is proportional to the PLP generated by PNPO.
-
Data Analysis: Create a standard curve using known concentrations of indole. Calculate the initial velocity (V₀) at each PNP concentration. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Quantitative Data:
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| E. coli K-12 | PNP | 2 | 0.76 | [4] |
| Rabbit Liver | PNP | 8.2 | 0.7 (42 min⁻¹) | [5][6] |
Application 2: In Situ Generation of PLP for Holo-Enzyme Reconstitution
Principle: Many PLP-dependent enzymes are purified as apo-enzymes, lacking the essential PLP cofactor. To study their kinetics, the active holo-enzyme must be reconstituted. While this is often done by adding PLP directly, an alternative approach is to generate PLP in situ from PNP using PNPO. This can be particularly useful in cellular systems or when studying the interplay between PLP synthesis and its utilization by target enzymes.[3]
dot
Caption: Workflow for reconstituting a PLP-dependent holo-enzyme.
Experimental Protocol: Reconstitution and Activity Assay of Apo-Aspartate Aminotransferase (Apo-AAT)
This protocol uses a coupled enzyme assay to measure the activity of AAT after its reconstitution.
Materials:
-
AAT Assay Buffer: 100 mM Tris-HCl, pH 7.4.
-
Reagents: L-aspartate, α-ketoglutarate, NADH, PNP, purified PNPO.
-
Enzymes: Purified apo-AAT, Malate Dehydrogenase (MDH).[7]
-
UV-transparent 96-well plate or cuvettes and a spectrophotometer.
Procedure:
-
Apo-AAT Preparation: Prepare apo-AAT by treating the holo-enzyme with a buffer containing hydroxylamine, followed by dialysis or size-exclusion chromatography to remove the cofactor and reagent.
-
Reconstitution: In a cuvette or well, prepare a reconstitution mix containing AAT Assay Buffer, a defined concentration of apo-AAT (e.g., 5 µg/mL), PNP (e.g., 50 µM), and a catalytic amount of PNPO (e.g., 0.1 µg/mL). Pre-incubate this mixture for 15-30 minutes at 25°C to allow for the conversion of PNP to PLP and subsequent binding to apo-AAT.
-
Assay Setup: To the reconstituted enzyme mixture, add L-aspartate (e.g., 10 mM), NADH (0.2 mM), and an excess of the coupling enzyme, MDH (e.g., 10 units/mL).
-
Initiation and Measurement: Initiate the reaction by adding α-ketoglutarate (e.g., 5 mM). Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[7][8]
-
Data Analysis: Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[7] Compare the activity to controls (no PNP/PNPO, or direct reconstitution with PLP).
Application 3: PNP as an Enzyme Inhibitor
Principle: Due to its structural similarity to PLP and other phosphorylated substrates, PNP can act as a competitive or mixed-type inhibitor for some enzymes. Studying this inhibition can reveal details about the enzyme's active site or allosteric sites. For example, PNP shows substrate inhibition for PNPO at high concentrations, and PLP, the product, is a known feedback inhibitor of both PNPO and pyridoxal kinase.[5][9][10]
dot
Caption: PNP can competitively inhibit enzymes by binding to the active site.
Experimental Protocol: Determining the Inhibition Constant (Ki) of PNP
This protocol describes how to determine the type of inhibition and the inhibition constant (Ki) for PNP against a target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate(s) for the target enzyme.
-
PNP as the potential inhibitor.
-
Appropriate assay buffer and detection reagents for the enzyme's activity.
Procedure:
-
Assay Optimization: First, determine the optimal conditions (pH, temperature, substrate concentrations around the Km) for the enzyme assay.
-
Kinetic Measurements:
-
Set up a series of reactions with a fixed enzyme concentration.
-
Vary the concentration of the primary substrate across a range (e.g., 0.2x to 5x Km).
-
For each substrate concentration, run the assay in the absence of PNP (control) and in the presence of several fixed concentrations of PNP (e.g., 0.5x, 1x, 2x the expected Ki).
-
-
Data Collection: Measure the initial velocity (V₀) for each reaction.
-
Data Analysis:
-
Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed Inhibition: The lines will intersect in the second quadrant.
-
Calculate the apparent Km (Km,app) and apparent Vmax (Vmax,app) for each inhibitor concentration.
-
For competitive inhibition, plot Km,app vs. [I] (inhibitor concentration). The slope is Km/Ki. Alternatively, use non-linear regression to fit the velocity data directly to the appropriate inhibition equation to determine Ki.
-
Quantitative Data:
| Enzyme | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| Rabbit Liver PNPO | PNP | 50 | Substrate Inhibition | [5][6] |
| E. coli PNPO | PLP | 8 | Competitive | [4] |
| E. coli Pyridoxal Kinase | PLP | - | Slow Tight Binding | [11] |
Conclusion
Pyridoxine 5'-phosphate is a versatile tool in enzyme kinetics. Its role as the natural substrate for PNPO is crucial for studying Vitamin B6 metabolism. Furthermore, its application as a precursor for in situ PLP generation and as a potential inhibitor provides researchers and drug developers with valuable methods to probe the structure, function, and regulation of a wide range of enzymes. Careful experimental design and data analysis are essential to accurately interpret the kinetic data obtained using PNP.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Pyridoxine Phosphate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a critical coenzyme in a vast array of metabolic reactions. Its central role in amino acid metabolism, including transamination, decarboxylation, and racemization, makes it an essential molecule for cellular function.[1][2][3] Dysregulation of PLP homeostasis has been implicated in various metabolic diseases, highlighting the importance of robust experimental methods to study its function.[4] These application notes provide detailed protocols and quantitative data for the experimental use of pyridoxine (B80251) phosphate (B84403) in metabolic studies, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to PLP levels and the kinetics of PLP-dependent enzymes.
Table 1: Circulating Pyridoxal Phosphate (PLP) Levels in Metabolic States
| Condition | Species | Sample Type | PLP Concentration (nmol/L) | Reference |
| Healthy Control | Human (Female) | Plasma | >20 | [5] |
| Early Pregnancy | Human (Female) | Plasma | 107 (98, 116) (Geometric Mean, 95% CI) | [5] |
| Delivery | Human (Female) | Plasma | 58 (53, 62) (Geometric Mean, 95% CI) | [5] |
| Cord Blood | Human (Neonate) | Plasma | 296 (275, 319) (Geometric Mean, 95% CI) | [5] |
| Vitamin B6 Deficiency (<0.5 mg/kg diet) | Rat (Male) | Plasma | 98 ± 12 | [6] |
| Moderate Vitamin B6 (3 mg/kg diet) | Rat (Male) | Plasma | 314 ± 40 | [6] |
| Control Vitamin B6 (6 mg/kg diet) | Rat (Male) | Plasma | 514 ± 56 | [6] |
Table 2: Kinetic Parameters of Pyridoxamine 5'-Phosphate Oxidase (PNPO) [7]
| Substrate | Parameter | Value |
| Pyridoxine 5'-phosphate (PNP) | Km (µM) | 8.2 |
| Turnover number (min⁻¹) | 42 | |
| KI (µM) | 50 | |
| Pyridoxamine 5'-phosphate (PMP) | Km (µM) | 3.6 |
| Turnover number (min⁻¹) | 6.2 | |
| Oxygen (with PNP) | Km (µM) | 182 |
| Oxygen (with PMP) | Km (µM) | 85 |
Signaling and Metabolic Pathways
The following diagrams illustrate key pathways involving pyridoxine phosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Suboptimal maternal and cord plasma pyridoxal 5′ phosphate concentrations are uncommon in a cohort of Canadian pregnant women and newborn infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridoxal-5'-phosphate and pyridoxal biokinetics in male Wistar rats fed graded levels of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inducing Vitamin B6 Deficiency In Vitro: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6, in its biologically active form pyridoxal (B1214274) 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions in the human body, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism.[1] The ability to induce a state of vitamin B6 deficiency in vitro is a valuable tool for studying the metabolic and cellular consequences of this deficiency, for elucidating the function of PLP-dependent enzymes, and for the development of novel therapeutics. These application notes provide detailed protocols and methodologies for inducing and analyzing vitamin B6 deficiency in cell culture models.
Methods for Inducing Vitamin B6 Deficiency
There are two primary approaches to inducing vitamin B6 deficiency in vitro:
-
Nutrient-Depleted Media: Culturing cells in a specially formulated medium that lacks vitamin B6. This method directly limits the availability of the vitamin to the cells.
-
Use of Vitamin B6 Antagonists: Introducing compounds that interfere with the metabolism or function of vitamin B6. This approach creates a functional vitamin B6 deficiency even in the presence of the vitamin in the culture medium.
Method 1: Vitamin B6-Deficient Cell Culture Medium
This method involves culturing cells in a basal medium that is specifically formulated to be devoid of pyridoxine (B80251), pyridoxal, and pyridoxamine.
Protocol 1: Culturing Cells in Vitamin B6-Deficient Medium
-
Basal Medium Selection: Choose a basal medium formulation that is available in a vitamin B6-free format. Many common media formulations such as Minimum Essential Medium (MEM) and Dulbecco's Modified Eagle's Medium (DMEM) can be custom-ordered without vitamin B6.[2]
-
Serum Preparation: If the experimental design requires the use of serum, it is crucial to use dialyzed serum (e.g., dialyzed fetal bovine serum) to remove small molecules, including vitamin B6.
-
Cell Seeding: Seed cells at an appropriate density in your standard culture medium. Allow the cells to attach and enter a logarithmic growth phase (typically 24 hours).
-
Induction of Deficiency:
-
Aspirate the standard culture medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual vitamin B6.
-
Add the pre-warmed vitamin B6-deficient medium supplemented with dialyzed serum and other necessary components (e.g., glutamine, antibiotics).
-
-
Monitoring: Monitor the cells for morphological changes, reduced proliferation, or other indicators of vitamin B6 deficiency. The time required to establish a deficient state will vary depending on the cell line's internal vitamin B6 stores.
-
Confirmation of Deficiency: Assess the vitamin B6 status of the cells by measuring intracellular PLP levels (see Protocol 3) or by functional assays of PLP-dependent enzymes.
Method 2: Use of Vitamin B6 Antagonists
Several chemical compounds can act as antagonists to vitamin B6, effectively inducing a deficient state. The most commonly used and well-characterized antagonist for in vitro studies is 4-deoxypyridoxine (B1198617) (4-DP).[1][3][4] Other antagonists include isoniazid, cycloserine, and penicillamine (B1679230).[5][6][7][8]
4-DP is a structural analog of pyridoxine that is taken up by cells and phosphorylated by pyridoxal kinase (PdxK) to its active form, 4-deoxypyridoxine 5'-phosphate (4-DPP).[3][9] 4-DPP then acts as a competitive inhibitor of PLP-dependent enzymes.[1][10]
Protocol 2: Induction of Vitamin B6 Deficiency using 4-Deoxypyridoxine (4-DP)
-
Cell Seeding: Seed cells in their standard culture medium and allow them to attach and grow for 24 hours.
-
Preparation of 4-DP Stock Solution: Prepare a sterile stock solution of 4-deoxypyridoxine hydrochloride in water or PBS. The concentration of the stock solution should be at least 100-fold higher than the final desired concentration in the culture medium to minimize the volume of solvent added.
-
Treatment with 4-DP:
-
Dilute the 4-DP stock solution directly into the pre-warmed culture medium to the desired final concentration. A typical starting concentration for inducing deficiency is in the range of 1-10 µM, but the optimal concentration should be determined empirically for each cell line through a dose-response experiment.[3]
-
Replace the existing medium with the 4-DP-containing medium.
-
-
Incubation: Incubate the cells for the desired period. The onset of deficiency-related effects can be observed within 24-72 hours, depending on the cell type and the concentration of 4-DP used.
-
Rescue Experiment (Optional but Recommended): To confirm that the observed effects are due to vitamin B6 antagonism, a rescue experiment can be performed. Co-treat cells with 4-DP and a molar excess of pyridoxal 5'-phosphate (PLP).[3] The addition of PLP should reverse the effects of 4-DP.
-
Assessment of Deficiency: Analyze the cells for markers of vitamin B6 deficiency, such as reduced intracellular PLP levels, decreased activity of PLP-dependent enzymes, or specific metabolic changes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the induction and effects of vitamin B6 deficiency in vitro.
Table 1: Inhibitory Potency of 4-Deoxypyridoxine 5'-Phosphate (4-DPP) on PLP-Dependent Enzymes
| Enzyme Target | Inhibition Constant (Ki) | Reference |
| Aspartate Aminotransferase | Varies by isoform | [1] |
| Alanine Aminotransferase | Varies by isoform | [1] |
Note: Specific Ki values can vary depending on the enzyme source and assay conditions.
Table 2: Effects of Vitamin B6 Deficiency on Cellular Parameters
| Method of Induction | Cell Line | Parameter Measured | Observed Effect | Reference |
| Vitamin B6-restricted medium (10 nM pyridoxal) | HepG2 | Cellular PLP concentration | Significant reduction | [11] |
| Vitamin B6-restricted medium (10 nM pyridoxal) | HepG2 | Fatty acid synthesis | Impaired | [11] |
| 4-Deoxypyridoxine | Various | Cell Growth | Inhibition | [2][3] |
| Isoniazid | Various | Pyridoxine phosphokinase | Inhibition | [6] |
Assessment of Vitamin B6 Deficiency
To confirm the successful induction of vitamin B6 deficiency, it is essential to measure relevant biomarkers.
Protocol 3: Measurement of Intracellular Pyridoxal 5'-Phosphate (PLP) Levels
The most direct method to assess vitamin B6 status is to measure the intracellular concentration of its active form, PLP.[12][13]
-
Cell Lysis:
-
After the induction period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a buffered solution.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization of PLP levels.
-
PLP Measurement:
-
HPLC with Fluorescence Detection: This is a common and sensitive method for quantifying PLP.[14][15][16] The method typically involves pre-column derivatization to enhance the fluorescence of PLP.
-
Fluorometric Assay Kits: Commercially available kits provide a convenient and high-throughput method for measuring PLP.[17][18] These assays are often based on a PLP-dependent enzyme reaction that produces a fluorescent product.
-
-
Data Analysis: Express the PLP concentration as nmol/mg of protein or pmol/10^6 cells to allow for comparison between different experimental conditions.
Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of 4-Deoxypyridoxine (4-DP) Action
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Isoniazid Toxicity Medication: Vitamins, Water-Soluble, Anticonvulsants, Other [emedicine.medscape.com]
- 7. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. The effect of penicillamine on vitamin B6 function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. search.lib.uconn.edu [search.lib.uconn.edu]
- 11. Vitamin B-6 restriction impairs fatty acid synthesis in cultured human hepatoma (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Pyridoxal 5'-phosphate (Vit B6) Assay Kit (Fluorometric) (ab273312) | Abcam [abcam.co.jp]
Application Notes and Protocols for the Preparation of Pyridoxine Phosphate Standards for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) phosphate (B84403), particularly its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical coenzyme in a multitude of enzymatic reactions essential for human health.[1] Accurate and reliable quantification of PLP and other vitamin B6 vitamers by chromatographic methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is paramount in clinical diagnostics, nutritional science, and drug development.[1][2] The foundation of precise quantification lies in the meticulous preparation of accurate and stable standard solutions.
This document provides detailed protocols and application notes for the preparation of pyridoxine phosphate standards for use in chromatographic analysis. It addresses the inherent instability of these compounds and offers best practices to ensure the integrity and reliability of the prepared standards.[2][3]
Chemical and Physical Properties
This compound is sensitive to light, pH, and temperature.[2][3] The aldehyde group in pyridoxal 5'-phosphate is highly reactive and can form Schiff bases.[2] Understanding these properties is crucial for the proper handling and storage of standard solutions to prevent degradation. Exposure to light can lead to photodegradation, and stability in aqueous solutions is pH-dependent, with a recommended range of 6.0-7.5 for optimal stability.[2] For long-term storage, freezing at -20°C or -80°C is advised.[2][3]
Experimental Protocols
Materials and Reagents
-
Pyridoxal 5'-phosphate (PLP) monohydrate (or other this compound forms as required)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Methanol (B129727), HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265) or other suitable buffer salts
-
Metaphosphoric acid (for sample preparation)[4]
-
Trichloroacetic acid (TCA) or Perchloric acid (for sample preparation)[3][4]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber or opaque vials for storage[2]
-
Syringe filters (0.22 µm)
Preparation of Stock Standard Solution (e.g., 1 mg/mL)
-
Weighing: Accurately weigh a precise amount of this compound standard powder using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed powder to a Class A volumetric flask.
-
Solvent Addition: Add a small volume of the desired solvent (e.g., 10% methanol in water) to dissolve the powder completely. Gentle sonication can be used to aid dissolution.
-
Volume Adjustment: Once fully dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Transfer the stock solution into amber or opaque vials to protect it from light and store at -20°C or -80°C for long-term stability.[3]
Preparation of Working Standard Solutions
-
Thawing: Allow the stock solution to thaw completely at room temperature, protected from light.
-
Dilution: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., 10% methanol in water).
-
Concentration Range: The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. Typical linearity ranges for LC-MS/MS analysis are between 5 - 200 nmol/L.[4]
-
Internal Standard: If using an internal standard (e.g., Pyridoxine-d3), a working solution of the internal standard should be prepared separately and added to all standards and samples at a constant concentration.[4][5]
-
Immediate Use: It is recommended to prepare working standard solutions fresh daily or as needed to minimize degradation.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for this compound and other B6 vitamers, providing an indication of the expected quantitative parameters.
| Parameter | Pyridoxal 5'-Phosphate (PLP) | Pyridoxal (PL) | Pyridoxine (PN) | 4-Pyridoxic Acid (PA) | Reference |
| Linearity Range (nmol/L) | 5 - 200 | 5 - 200 | 5 - 200 | 5 - 200 | [4] |
| Limit of Detection (LOD) (nmol/L) | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 | 1.0 - 5.0 | [4] |
| Limit of Quantification (LOQ) (nmol/L) | 1.5 - 6.0 | 1.5 - 6.0 | 1.5 - 6.0 | 3.0 - 15.0 | [4] |
| Intra-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% | [6] |
| Inter-assay Precision (%CV) | < 15% | < 15% | < 15% | < 15% | [6] |
| Recovery (%) | 85.4 - 114.5% | 90.5 - 120.1% | ~90.5% | >85% | [7][8] |
Visualizations
Experimental Workflow for Standard Preparation and Analysis
Caption: Workflow for the preparation and analysis of this compound standards.
Relationship of Vitamin B6 Vitamers
Caption: Metabolic relationship between different vitamin B6 vitamers.
References
- 1. ijsdr.org [ijsdr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Pyridoxine Phosphate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxal (B1214274) 5'-phosphate (PLP), the biologically active form of vitamin B6, is a critical coenzyme for over 140 enzymatic reactions in the body, playing a pivotal role in amino acid metabolism, neurotransmitter synthesis, and glycogenolysis.[1] In vivo administration of PLP or its precursors, such as pyridoxine (B80251), in animal models is essential for investigating a wide range of physiological and pathological processes. These studies are crucial for understanding vitamin B6 metabolism, the neurological consequences of its deficiency or excess, and for the development of therapeutic interventions for various diseases, including metabolic syndrome, neurological disorders, and age-related conditions. These application notes provide detailed protocols and quantitative data for the in vivo administration of pyridoxine and its phosphate (B84403) ester in various animal models.
Data Presentation
The following tables summarize quantitative data from studies involving the in vivo administration of pyridoxine and pyridoxal phosphate in animal models.
Table 1: In Vivo Administration of Pyridoxine and Pyridoxal Phosphate in Animal Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Observed Effects |
| Mouse | Pyridoxine | 350 mg/kg, twice daily | Intraperitoneal (i.p.) | 21 days | Increased GAD67 and GABA-T protein levels in the hippocampus, facilitating GABA turnover.[1][2] |
| Dog | Pyridoxine | 150 mg/kg, once daily | Subcutaneous (s.c.) | 7 days | Induced sensory neuropathy, with degenerative changes in dorsal root ganglia and sciatic nerves.[3][4][5] |
| Rat | Pyridoxal Phosphate (PLP) | 180 mg/L in drinking water | Oral | 4 months | Anti-obesity and hepato-renal protective effects in a metabolic syndrome model; improved metabolism and organ function.[6] |
| Rat (aged, 24 months) | Pyridoxal Phosphate (PLP) | Not specified | Not specified | Not specified | Improved mitochondrial bioenergetics and cardiac function.[7] |
| Rat | 4-Deoxypyridoxine (Vitamin B6 antagonist) | 1 g/kg of diet | Oral (in diet) | 6 to 8 weeks | Induction of significant vitamin B6 deficiency.[1] |
| Mouse | 4-Deoxypyridoxine (Vitamin B6 antagonist) | 250 µg per mouse, daily | Intraperitoneal (i.p.) | 15 days | Rapid and severe induction of vitamin B6 deficiency.[1] |
Table 2: Pharmacokinetic Parameters of Plasma PLP in Male Wistar Rats
| Dietary Group (Pyridoxine HCl/kg diet) | Basal Plasma PLP (nmol/L) | Basal Plasma Pyridoxal (nmol/L) | PLP Clearance (L.h-1.kg-1) |
| ~6 mg (Control) | 514 ± 56 | 235 ± 63 | 0.240 ± 0.051 |
| ~3 mg | 314 ± 40 | 190 ± 73 | 0.131 ± 0.040 |
| <0.5 mg | 98 ± 12 | 60 (pooled sample) | 0.158 ± 0.025 |
Data adapted from Bode W, et al. (1991).[2]
Table 3: Effects of Pyridoxine Administration on GABAergic System Enzymes in Mouse Hippocampus
| Treatment Group | GAD67 Protein Level (relative to control) | GABA-T Protein Level (relative to control) |
| Vehicle (Saline) | 1.0 | 1.0 |
| Pyridoxine (350 mg/kg) | Significantly increased | Significantly increased |
Qualitative summary based on Western blot analysis from Oh et al. (2018).[1][2]
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Pyridoxine to Modulate GABA Synthesis in Mice
Objective: To investigate the effects of pyridoxine administration on the synthesis and degradation of GABA in the mouse hippocampus.[1][2]
Materials:
-
Male mice
-
Pyridoxine hydrochloride
-
Sterile physiological saline (0.9% NaCl)
-
Syringes and needles for IP injection
-
Animal balance
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week with ad libitum access to standard chow and water.
-
Preparation of Pyridoxine Solution:
-
Dissolve pyridoxine hydrochloride in sterile physiological saline to achieve the desired concentration for a final injection volume appropriate for the mouse's weight (e.g., 10 ml/kg). For a 350 mg/kg dose, a 35 mg/ml solution would be prepared.
-
Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
-
Administration:
-
Weigh each mouse accurately before administration.
-
Administer 350 mg/kg of the pyridoxine solution via intraperitoneal injection.
-
A control group should receive an equivalent volume of physiological saline.
-
Repeat the administration twice daily for a period of 21 days.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of distress or toxicity.
-
At the end of the treatment period (e.g., 2 hours after the final dose), euthanize the mice according to approved institutional guidelines.
-
Dissect the hippocampus for subsequent biochemical analyses, such as Western blotting or immunohistochemistry for GAD67 and GABA-T.[1][2]
-
Protocol 2: Induction of Sensory Neuropathy via Subcutaneous (SC) Administration of Pyridoxine in Dogs
Objective: To create an animal model of sensory neuropathy through the administration of excess pyridoxine.[3][4][5]
Materials:
-
Beagle dogs
-
Pyridoxine hydrochloride
-
Sterile water for injection
-
Syringes and needles for SC injection
-
Veterinary monitoring equipment
Procedure:
-
Acclimation: Acclimate dogs to the housing and handling procedures.
-
Preparation of Pyridoxine Solution: Prepare a solution of pyridoxine hydrochloride in sterile water.
-
Administration:
-
Administer pyridoxine at a dose of 150 mg/kg via subcutaneous injection once daily.
-
Continue the administration for 7 consecutive days.
-
-
Monitoring:
-
Monitor for clinical signs of neuropathy, such as proprioceptive loss in the hindquarters.
-
Record body weight regularly, as a reduction may be observed.
-
Conduct electrophysiological recordings to assess nerve function (e.g., H-reflex).
-
-
Histopathological Analysis:
Protocol 3: Oral Administration of Pyridoxal Phosphate (PLP) in a Rat Model of Metabolic Syndrome
Objective: To assess the therapeutic effects of PLP on metabolic parameters in a rat model of metabolic syndrome.[6]
Materials:
-
Rats (e.g., Sprague-Dawley)
-
High-sucrose or high-fructose diet to induce metabolic syndrome
-
Pyridoxal phosphate (PLP)
-
Drinking water bottles
Procedure:
-
Induction of Metabolic Syndrome:
-
Feed rats a concentrated sucrose (B13894) solution or a high-fructose diet for a period of four months to induce metabolic syndrome.
-
A control group should be fed a standard chow diet.
-
-
Preparation of PLP Solution:
-
Dissolve PLP in the drinking water at a concentration of 180 mg/L.
-
Prepare fresh solutions regularly to ensure stability.
-
-
Administration:
-
Provide the PLP-containing drinking water ad libitum to the treatment group of metabolic syndrome rats.
-
An untreated metabolic syndrome group should receive regular drinking water.
-
-
Monitoring and Analysis:
-
Throughout the study, monitor body weight, food and water intake.
-
At the end of the treatment period, collect blood samples to analyze metabolic profiles (e.g., glucose, insulin, lipid profile).
-
Collect liver and kidney tissues to assess organ function and markers of inflammation and oxidative stress (e.g., NF-κB expression).[6]
-
Signaling Pathways and Visualizations
GABA Synthesis Pathway
Pyridoxal phosphate is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate (B1630785) to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). PLP is also a cofactor for GABA transaminase (GABA-T), which is involved in the degradation of GABA. Administration of pyridoxine can therefore modulate the turnover of GABA in the central nervous system.[1][2][8]
Caption: Role of PLP in GABA Synthesis and Degradation.
H2S/AKT/GSK3β Signaling Axis in the Aging Heart
In aged rats, administration of PLP has been shown to improve cardiac function and mitochondrial bioenergetics. It is suggested that these effects may be mediated through the H2S/AKT/GSK3β signaling axis, which in turn targets the Sirt1/PGC-1α pathway, a key regulator of mitochondrial biogenesis and function.[7]
Caption: Proposed PLP-mediated signaling in the aging heart.
General Experimental Workflow
The following diagram illustrates a general workflow for in vivo studies involving the administration of pyridoxine phosphate.
Caption: General workflow for animal studies.
References
- 1. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine induced neuropathy by subcutaneous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxine induced neuropathy by subcutaneous administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity and hepatoprotective effects of pyridoxal phosphate in rats with metabolic syndrome by raising anti-oxidant potential in both serum and liver tissue, while also decreasing hepatic nuclear factor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridoxal-5-phosphate mitigates age-related metabolic imbalances in the rat heart through the H2S/AKT/GSK3β signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pyridoxine Phosphate Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to studying pyridoxal (B1214274) 5'-phosphate (PLP)-dependent pathways. PLP, the active form of vitamin B6, is a crucial cofactor for a vast number of enzymes involved in essential metabolic processes, including amino acid and neurotransmitter synthesis.[1] Dysregulation of these pathways is implicated in various diseases, making them attractive targets for therapeutic intervention.[2] These application notes offer detailed protocols for key experiments, summarize quantitative data for easy comparison, and provide visual diagrams of important pathways and workflows.
Foundational Concepts: The Vitamin B6 Salvage Pathway
To study PLP-dependent enzymes, it is essential to understand how the active cofactor, PLP, is synthesized and maintained within the cell. Humans rely on a salvage pathway to convert dietary vitamin B6 vitamers (pyridoxine, pyridoxal, and pyridoxamine) into PLP.[3] This two-step enzymatic process is critical for cellular homeostasis.[3]
First, pyridoxal kinase (PLK) phosphorylates the B6 vitamers, trapping them inside the cell and creating pyridoxine (B80251) 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine (B1203002) 5'-phosphate (PMP).[3] The second and rate-limiting step is catalyzed by pyridoxine-5'-phosphate oxidase (PNPOx), which converts PNP and PMP to the active cofactor, PLP.[3]
General Mechanism of PLP-Dependent Enzymes
PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, and elimination/substitution reactions.[4][5] The versatility of PLP chemistry stems from its ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the enzyme's active site.[4] Upon substrate binding, a new Schiff base (external aldimine) is formed with the substrate's amino group.[4] This allows PLP to act as an electron sink, stabilizing reaction intermediates.[2]
Experimental Protocols
Preparation of Apoenzyme from Holoenzyme
For in vitro inhibition and reconstitution studies, it is often necessary to remove the PLP cofactor from the purified enzyme to generate the apoenzyme.[1]
Protocol:
-
To your purified holoenzyme solution, add hydroxylamine (B1172632) hydrochloride to a final concentration of 5 mM. The reaction is typically carried out in a buffer such as 0.5 M potassium phosphate, pH 6.9.[1]
-
Incubate the mixture at room temperature for 3 hours. Hydroxylamine will react with the PLP cofactor, displacing it from the enzyme's active site.[1]
-
Transfer the enzyme solution to a dialysis bag.
-
Perform an overnight dialysis against a large volume of dialysis buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4) at 4°C to remove the hydroxylamine and the displaced PLP.[1]
-
Change the dialysis buffer at least twice during this period. A second dialysis for an additional 5 hours in fresh buffer can be performed to ensure complete removal of small molecules.[1]
-
Verification of Apoenzyme Formation: The conversion of the holoenzyme to the apoenzyme can be verified by measuring the enzyme's activity in the presence and absence of exogenously added PLP. The apoenzyme should exhibit minimal to no activity without added PLP.[1]
Enzyme Activity Assays
The choice of assay depends on the specific reaction catalyzed, available substrates and equipment, and the required sensitivity and throughput.[6]
This method is suitable for enzymes like aminotransferases where the reaction product can be coupled to a dehydrogenase that oxidizes NADH, leading to a measurable decrease in absorbance at 340 nm.[6]
Protocol:
-
Prepare a reaction mixture in a cuvette containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2.5 mM EDTA, 10 mM 2-mercaptoethanol), the amino acid substrate, a coupling dehydrogenase, and NADH.[6][7]
-
Incubate the mixture for 5 minutes at the desired temperature to allow for temperature equilibration and to record any background NADH oxidation.[6]
-
Initiate the reaction by adding the PLP-dependent aminotransferase.[6]
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).[6]
-
Calculate the reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[6]
-
To determine kinetic parameters, vary the concentration of the substrate while keeping other components constant.[6]
This protocol is adapted for measuring the activity of decarboxylases, such as ornithine decarboxylase (ODC), by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.[7]
Protocol:
-
Prepare a reaction mixture containing purified ODC enzyme, assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 1.56 mM DTT), PLP, and [1-¹⁴C]-L-ornithine.[7]
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.[7]
-
Incubate the reaction in a sealed vessel at the optimal temperature for the enzyme.
-
Stop the reaction by adding acid (e.g., trichloroacetic acid), which also facilitates the release of ¹⁴CO₂.
-
Trap the evolved ¹⁴CO₂ using a suitable scintillant or trapping agent.
-
Quantify the radioactivity using a scintillation counter.
This highly sensitive and specific method measures the activity of pyridoxine-5'-phosphate oxidase (PNPOx) by quantifying the PLP produced from its substrate, pyridoxine 5'-phosphate (PNP).[6]
Protocol:
-
Prepare a reaction mixture containing the enzyme source (e.g., purified enzyme or cell lysate), buffer, and the substrate PNP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[6]
-
Stop the reaction by adding a solution of an internal standard in trichloroacetic acid to precipitate proteins.[6]
-
Centrifuge the samples to pellet the precipitated protein.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]
-
Separate the analyte (PLP) and internal standard using a suitable LC column and mobile phase.[6]
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6]
-
Calculate the enzyme activity based on the ratio of the peak area of the product to the internal standard and by referencing a standard curve.[6]
High-Throughput Screening (HTS) for Inhibitor Discovery
HTS is a key strategy in drug discovery for identifying compounds that modulate the activity of a target enzyme.[8][9]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various compounds against select PLP-dependent enzymes.
Table 1: Inhibitors of Ornithine Decarboxylase (ODC)
| Compound | Type of Inhibition | Kᵢ | IC₅₀ | Reference |
| α-difluoromethylornithine (DFMO) | Irreversible | - | - | [7] |
| 1-aminooxy-3-aminopropane | Competitive | 7 µM | - | [7] |
Table 2: Inhibitors of Plasmodium falciparum Serine Hydroxymethyltransferase (SHMT)
| Compound | Type of Inhibition | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Pyrazolopyran-based inhibitors | Competitive | - | 3.2 - 55 | [7] |
| Antifolates (2,4-diaminopyrimidine derivatives) | Competitive | in the nM range (for DHFR) | in the µM range (for SHMT) | [7] |
Cellular and In Vivo Studies
While in vitro assays are crucial for characterizing enzyme function and inhibition, cellular and in vivo models are necessary to understand the physiological roles of PLP-dependent pathways and the therapeutic potential of inhibitors.
Cellular Assays
Cell-based assays can be used to assess the effects of inhibitors on PLP-dependent pathways in a more biologically relevant context. This can involve measuring changes in metabolite levels, cell proliferation, or other cellular phenotypes. A chemical-proteomic approach using functionalized cofactor probes can be employed to identify PLP-dependent enzymes in living cells.[4]
In Vivo Models
Animal models are indispensable for studying the systemic effects of targeting PLP-dependent pathways.[10] The choice of model depends on the specific disease and pathway being investigated. For example, in vivo models of parasitic infections are used to evaluate the efficacy of inhibitors targeting PLP-dependent enzymes in pathogens.[7] Similarly, models of neurological disorders can be used to study the role of PLP-dependent neurotransmitter synthesis pathways.[11]
Conclusion
The study of pyridoxine phosphate-dependent pathways is a dynamic field with significant implications for basic research and drug development. The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the intricate roles of these essential enzymes and to identify novel therapeutic agents that target them. The combination of in vitro, cellular, and in vivo approaches is critical for a comprehensive understanding of PLP-dependent pathways in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. PLP-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Pyridoxine Phosphate Aqueous Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyridoxine (B80251) phosphate (B84403), primarily focusing on its biologically active form, Pyridoxal (B1214274) 5'-Phosphate (PLP), in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving aqueous solutions of pyridoxine phosphate.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps & Solutions |
| Loss of biological activity in PLP-dependent enzyme assays. | Degradation of the PLP stock solution. | • Prepare fresh PLP solutions: Ideally, solutions should be made immediately before use. • Proper storage: For short-term storage (up to 24 hours), keep the solution at 2-8°C and strictly protected from light.[1][2][3] For long-term storage, aliquot and freeze at -20°C or -80°C.[1][4] Avoid repeated freeze-thaw cycles.[1] • Verify concentration: Use spectrophotometry or a validated HPLC method to confirm the concentration of your PLP stock solution.[4] |
| Visible color change in the PLP solution (e.g., turning yellowish or brownish). | Significant photodegradation has occurred. | • Discard the solution immediately: A color change indicates the formation of degradation products.[1] • Implement rigorous light protection: From the moment of dissolution, handle the solution in a darkened environment, use amber or opaque containers, or wrap clear containers in aluminum foil.[1] |
| Appearance of unexpected peaks in HPLC or mass spectrometry analysis. | Formation of degradation products like 4-pyridoxic acid 5'-phosphate (PAP) or PLP dimers.[1] | • Confirm peak identity: Run a degraded PLP standard (intentionally exposed to light) or use mass spectrometry for identification.[1] • Review and reinforce light protection protocols. [1] |
| Inconsistent or variable experimental results. | Multiple factors could be at play, including photodegradation, temperature fluctuations, or buffer interactions. | • Standardize light protection: Ensure all experiments are conducted under consistent, subdued lighting conditions.[4] • Maintain stable temperatures: Do not leave PLP solutions at room temperature for extended periods.[4] • Evaluate buffer choice: If using a phosphate buffer, consider its potential to catalyze PLP degradation, especially in the presence of amino acids.[5][6][7][8] A switch to a non-phosphate buffer like Tris or HEPES may be beneficial for certain applications.[4][9] |
| Poor solubility of this compound powder in water. | pH of the solution. | • Consider pH adjustment: this compound's solubility can be pH-dependent. Using a dilute bicarbonate solution or a buffer within the pH range of 6.0-7.5 may improve dissolution.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (PLP) instability in aqueous solutions?
A1: The main factors contributing to PLP instability are exposure to light (photodegradation), suboptimal pH, elevated temperatures, and interactions with other molecules in the solution, such as amino acids and certain buffer ions.[1][4][9]
Q2: How does light exposure affect my PLP solution?
A2: PLP is highly sensitive to light.[1] Exposure to ambient laboratory light can cause rapid photodegradation.[1] A major degradation pathway is the oxidation of the aldehyde group, which forms 4-pyridoxic acid 5'-phosphate (PAP).[1][2][3][4][9][11] While PLP solutions can be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to light.[2][3][4][11]
Q3: What are the optimal storage conditions for aqueous PLP solutions?
A3: For long-term storage, it is recommended to store PLP as a powder at -20°C.[4] Once in solution, for storage up to two years, it is best to store it at -80°C.[4] For shorter periods of up to one year, -20°C is also acceptable.[4] For daily use (up to 24 hours), refrigeration at 2-8°C with complete light protection is suitable.[1]
Q4: How does pH influence the stability of PLP in my experiments?
A4: The stability of PLP in aqueous solutions is pH-dependent. It exhibits good stability in the pH range of 6.0 to 8.0.[9] Significant degradation can occur under strongly acidic or alkaline conditions.[9]
Q5: I am using a phosphate buffer in my experiment. Can this impact my results with PLP?
A5: Yes, the choice of buffer can significantly affect PLP stability. Phosphate ions can act as both a proton donor and acceptor, which can catalyze the formation of a Schiff base between PLP and amino acids like lysine (B10760008), leading to PLP degradation.[5][6][7][8] In some enzymatic assays, phosphate buffers have been shown to slow the association rate between PLP and the enzyme compared to Tris buffers.[4]
Q6: Are there any chemical agents that can accelerate the degradation of PLP?
A6: Yes, certain molecules can act as photosensitizers and accelerate the photodegradation of this compound. For example, riboflavin (B1680620) (vitamin B2) can sensitize the photooxidation of pyridoxine.[1]
Quantitative Data Summary
The stability of this compound is influenced by various factors. The following tables summarize quantitative data on its degradation under different conditions.
Table 1: Temperature-Dependent Degradation of Pyridoxal Phosphate in the Presence of Lysine
| Temperature (°C) | Degradation Rate (M·h⁻¹) |
| 30 | 0.0003 |
| 40 | 0.0011 |
| 50 | 0.0017 |
| Data reflects the reaction in an aqueous solution at pH 7.2.[5] |
Table 2: Stability of Aqueous Pyridoxal Phosphate Solutions at Room Temperature (25°C)
| Condition | % PLP Remaining after 4 hours | % PLP Remaining after 24 hours |
| Exposed to Light | Unstable | Significantly degraded |
| Protected from Light | Stable | ~90% |
| Data is generalized from studies on extemporaneously prepared PLP liquids.[2][3][11][12] |
Experimental Protocols
Protocol: Assessing the Photostability of an Aqueous Pyridoxal Phosphate Solution using HPLC
This protocol provides a method to quantify the stability of a PLP solution under light-exposed versus light-protected conditions.
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP) powder
-
HPLC-grade deionized water
-
HPLC-grade methanol (B129727)
-
Trifluoroacetic acid (TFA)
-
Amber or foil-wrapped volumetric flasks
-
Stir plate and stir bars
-
0.22 µm micro-syringe filters
-
HPLC system with a UV-VIS detector and a C18 reverse-phase column[1]
2. Preparation of PLP Stock Solution (e.g., 1 mg/mL):
-
In a dark room or under red light, accurately weigh 10 mg of PLP powder.
-
Dissolve the powder in 10 mL of HPLC-grade deionized water in a light-protected volumetric flask.
-
Gently stir until fully dissolved.
3. Experimental Setup:
-
Divide the stock solution into two sets of amber vials.
-
Set A (Light-Exposed): Place one set of vials under ambient laboratory lighting.
-
Set B (Light-Protected): Wrap the second set of vials completely in aluminum foil and place them next to Set A.
-
Incubate both sets at a controlled room temperature.
4. Time-Point Sampling and Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one vial of each set.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the samples immediately by HPLC. A typical mobile phase could consist of a gradient of methanol and water with 0.1% TFA.
-
Monitor the elution of PLP and any degradation products (like PAP) using the UV-VIS detector.
5. Data Analysis:
-
Quantify the peak area of PLP at each time point for both sets.
-
Calculate the percentage of PLP remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining PLP against time for both light-exposed and light-protected conditions to visualize the degradation kinetics.
Visualizations
Caption: Factors influencing the degradation of Pyridoxal 5'-Phosphate in aqueous solutions.
Caption: Experimental workflow for assessing the photostability of PLP solutions.
Caption: Troubleshooting decision tree for PLP solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Pyridoxine 5'-Phosphate (PLP) Concentration in Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pyridoxine (B80251) 5'-phosphate (PLP) concentration in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridoxine 5'-phosphate (PLP) in enzyme assays?
A1: Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.[1] These enzymes catalyze a wide range of reactions, including transamination, decarboxylation, racemization, and elimination.[1] PLP's catalytic versatility stems from its ability to form a Schiff base with a lysine (B10760008) residue in the enzyme's active site, which is crucial for stabilizing reaction intermediates.[1]
Q2: Why is it necessary to add exogenous PLP to my enzyme assay?
A2: Many purified enzymes, referred to as apoenzymes, may lack the PLP cofactor required for their catalytic activity.[1] Therefore, it is often necessary to reconstitute the apoenzyme with PLP to form the active holoenzyme. Additionally, PLP can sometimes dissociate from the enzyme during storage or under certain assay conditions, leading to a loss of activity.[2] Supplementing the assay with an optimal concentration of PLP ensures that the enzyme is saturated with its cofactor, leading to maximal and reproducible activity.
Q3: What is a good starting concentration for PLP in an enzyme assay?
A3: For most PLP-dependent enzymes, a final concentration in the range of 10-100 µM is a suitable starting point.[2] However, the optimal concentration is dependent on the specific enzyme's affinity for PLP (its K_m value) and should be determined empirically through a PLP titration experiment.[1]
Q4: How should I prepare and store my PLP stock solution?
A4: PLP is sensitive to light and can degrade over time, so it is crucial to prepare and store it correctly.[3][4] Stock solutions should be prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), protected from light by using amber vials or wrapping tubes in aluminum foil, and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
This section addresses common problems encountered during enzyme assays involving PLP, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: My enzyme is showing significantly lower activity than expected, or no activity at all. What could be the cause?
Answer: There are several potential reasons for low or no enzyme activity in a PLP-dependent assay. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Solution |
| PLP Degradation | PLP is light-sensitive.[3][4] Prepare fresh PLP stock solutions and always protect them from light. |
| Incorrect PLP Concentration | The enzyme may not be saturated with PLP. Perform a PLP titration to determine the optimal concentration for your enzyme.[1] |
| Incomplete Apoenzyme Reconstitution | If you are using an apoenzyme, it may not be fully reconstituted. Increase the pre-incubation time of the apoenzyme with PLP before starting the reaction to ensure complete formation of the active holoenzyme. |
| Enzyme Instability | The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme has been stored at the correct temperature and avoid multiple freeze-thaw cycles.[2] |
| Suboptimal Assay Conditions | The pH, temperature, or buffer composition may not be optimal for your enzyme. Verify these conditions and optimize them if necessary.[2] |
Issue 2: High Background Signal in the Assay
Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this?
Answer: A high background signal can interfere with the accurate measurement of enzyme activity. It is important to identify and minimize the source of this background.
Potential Causes and Solutions:
| Cause | Solution |
| Non-enzymatic Reaction | The substrate may be unstable and degrading non-enzymatically, or it may be reacting with PLP or other buffer components. Run a control reaction containing all components except the enzyme to quantify the rate of the non-enzymatic reaction.[1] |
| Contaminating Enzymes | The enzyme preparation may be impure and contain other enzymes that can react with the substrate or other components of the assay. If possible, further purify your enzyme.[1] |
| Reagent Contamination | One or more of the reagents may be contaminated. Use high-purity reagents and prepare fresh solutions. |
Issue 3: Assay Results are Not Reproducible
Question: I am getting inconsistent results between experiments. What could be the reason for this lack of reproducibility?
Answer: Poor reproducibility can arise from a number of factors, often related to the handling of sensitive reagents like PLP and the enzyme itself.
Potential Causes and Solutions:
| Cause | Solution |
| Inconsistent PLP Concentration | Degradation of the PLP stock solution over time can lead to variability. Use freshly prepared or properly stored aliquots of your PLP stock for each experiment.[3][4] |
| Variability in Apoenzyme Reconstitution | The extent of apoenzyme reconstitution can vary if the incubation time or temperature is not consistent. Standardize the reconstitution protocol and ensure it is followed precisely in every experiment. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of concentrated enzyme or PLP stock solutions, can lead to significant variations in the final concentrations in the assay. Use calibrated pipettes and prepare master mixes where possible. |
| Temperature Fluctuations | Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and that the reaction is carried out at a constant temperature.[2] |
Quantitative Data
The following tables provide a summary of kinetic parameters for some PLP-dependent enzymes. Note that these values can vary depending on the specific experimental conditions.
Table 1: Michaelis-Menten Constants (K_m) for PLP in Selected Enzymes
| Enzyme | Source | Substrate(s) for the Enzyme | K_m for PLP (µM) | Reference |
| Pyridoxine 5'-phosphate Oxidase | Rabbit Liver | Pyridoxine 5'-phosphate, Pyridoxamine 5'-phosphate | 8.2 (for PNP), 10 (for PMP) | [3] |
| Cystathionine β-synthase | Human | Serine, Homocysteine | ~1 | N/A |
| Alanine Racemase | Geobacillus stearothermophilus | D-Alanine, L-Alanine | ~10 | N/A |
| Tryptophanase | Escherichia coli | L-Tryptophan | ~5 | N/A |
Note: The K_m values for PLP can be highly dependent on the assay conditions and the specific enzyme isoform.
Table 2: Effect of PLP Concentration on Aminotransferase Activity
| Enzyme | Sample Source | PLP Concentration | Mean Activity (IU/L) |
| Aspartate Aminotransferase (AST) | Human Serum | Without P5P | 45.2 |
| With P5P | 51.0 | ||
| Alanine Aminotransferase (ALT) | Human Serum | Without P5P | 38.4 |
| With P5P | 41.2 |
Data adapted from a study comparing aminotransferase levels with and without P5P supplementation. The results show that the absence of P5P can lead to an underestimation of enzyme activity.
Experimental Protocols
Protocol 1: Preparation of a Stable Pyridoxal 5'-Phosphate (PLP) Stock Solution
Materials:
-
Pyridoxal 5'-phosphate monohydrate
-
High-purity water or a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Amber vials or tubes
-
Aluminum foil
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
Procedure:
-
Work under subdued light to minimize photodegradation of PLP.[3][4]
-
Accurately weigh the desired amount of PLP monohydrate.
-
Dissolve the PLP powder in the chosen buffer in an amber vial or a tube wrapped in aluminum foil.
-
Gently vortex until the PLP is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot the stock solution into smaller volumes in amber microtubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of an Apoenzyme
Materials:
-
Purified holoenzyme
-
Dialysis tubing or a desalting column
-
Suitable buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare a solution of the purified holoenzyme in the chosen buffer.
-
Add hydroxylamine to a final concentration of 10-50 mM.
-
Incubate the solution at room temperature for 30-60 minutes. This will react with the PLP and release it from the enzyme.
-
Remove the hydroxylamine and the displaced PLP-oxime by extensive dialysis against a large volume of the buffer or by using a desalting column.
-
Confirm the removal of PLP by measuring the absorbance spectrum of the enzyme. The characteristic absorbance peak of the internal aldimine bond between PLP and the enzyme (around 410-430 nm) should be absent or significantly reduced.
Protocol 3: Reconstitution of an Apoenzyme with PLP
Materials:
-
Prepared apoenzyme solution
-
PLP stock solution (from Protocol 1)
-
Reaction buffer
Procedure:
-
Dilute the apoenzyme to the desired concentration in the reaction buffer.
-
Add the PLP stock solution to the apoenzyme solution to achieve a final concentration that is in molar excess (typically 5- to 10-fold) over the enzyme concentration.
-
Incubate the mixture at a suitable temperature (e.g., 25°C or 37°C) for 15-60 minutes to allow for the reconstitution of the holoenzyme. The optimal incubation time should be determined empirically.
-
(Optional) If excess unbound PLP interferes with the assay, it can be removed by buffer exchange using a desalting column or centrifugal filter device.
-
The reconstituted holoenzyme is now ready for use in the enzyme assay.
Protocol 4: Determining the Optimal PLP Concentration (PLP Titration)
Materials:
-
Reconstituted holoenzyme (or apoenzyme to be reconstituted in situ)
-
PLP stock solution
-
All other assay components (substrate, buffer, etc.)
Procedure:
-
Set up a series of assay reactions, each with the same concentration of enzyme and all other reagents, but with varying final concentrations of PLP. A typical range to test would be from 0 µM up to 200 µM PLP.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction rate for each PLP concentration.
-
Plot the initial reaction rate as a function of the PLP concentration.
-
The optimal PLP concentration is the concentration at which the enzyme activity reaches a plateau (i.e., the enzyme is saturated with PLP). For routine assays, a PLP concentration at or slightly above this saturation point should be used.
Visualizations
Caption: General catalytic cycle of a PLP-dependent aminotransferase.
Caption: Troubleshooting workflow for low enzyme activity.
Caption: General experimental workflow for a PLP-dependent enzyme assay.
References
Technical Support Center: Pyridoxine & Pyridoxal Phosphate in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridoxine (B80251) (PN) and its phosphorylated forms, pyridoxal (B1214274) 5'-phosphate (PLP) and pyridoxine 5'-phosphate (PMP), in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.
FAQs: Understanding Pyridoxine and its Derivatives in Cell Culture
This section addresses fundamental questions regarding the use of different vitamin B6 forms in cell culture.
Q1: What is the difference between pyridoxine (PN), pyridoxal (PL), and pyridoxal 5'-phosphate (PLP), and which should I use in my experiments?
A1: Pyridoxine (PN), pyridoxal (PL), and pyridoxamine (B1203002) (PM) are all precursors to the biologically active form of vitamin B6, which is pyridoxal 5'-phosphate (PLP).[1][2] PLP is a critical coenzyme for over 140 enzymatic reactions essential for cellular metabolism, including amino acid synthesis and catabolism.[1][2]
-
Pyridoxine (PN): The alcohol form of vitamin B6. It is more stable in cell culture media due to the absence of a reactive aldehyde group.[1] However, cells must internally convert it to PLP using pyridoxal kinase and pyridox(am)ine-phosphate oxidase.[1]
-
Pyridoxal (PL): The aldehyde form of vitamin B6. It is less stable than pyridoxine in culture media.
-
Pyridoxal 5'-phosphate (PLP): The active coenzyme. It is highly unstable in cell culture media due to its reactive aldehyde group, which can react with amino acids and is sensitive to light.[1] PLP does not cross the cell membrane and therefore is not typically added directly to cell culture media.
The choice between PN and PL depends on your cell line's ability to convert the precursor to active PLP. For most applications, pyridoxine is the preferred and more stable choice.[1]
Q2: Why is PLP unstable in cell culture media?
A2: PLP's instability is due to several factors:
-
Reactivity: Its aldehyde group readily reacts with primary amines, such as amino acids in the culture media, to form Schiff bases. This reaction degrades both the amino acids and the PLP.[1]
-
Light Sensitivity: PLP is highly sensitive to light, particularly blue light, which can cause its rapid degradation.[1]
-
pH and Temperature: The stability of PLP is influenced by the pH and temperature of the culture medium, with higher pH and elevated temperatures accelerating its degradation.[1]
Q3: My basal medium already contains a form of vitamin B6. Do I need to supplement more?
A3: It depends on your experimental goals and the specific medium you are using. Many common basal media contain either pyridoxine or pyridoxal. However, in long-term cultures, the initial amount may be depleted due to cellular uptake and degradation (especially if the source is pyridoxal).[1] If you are studying processes highly dependent on PLP, or if you observe signs of vitamin B6 deficiency, supplementation may be necessary.
Q4: Can high concentrations of pyridoxine be toxic to my cells?
A4: Yes, some studies have shown that high concentrations of pyridoxine can be cytotoxic to certain cell lines, particularly neuronal cells, by inducing apoptosis.[3][4][5] This is thought to be caused by the competitive inhibition of PLP-dependent enzymes by the inactive pyridoxine form, leading to a functional vitamin B6 deficiency.[3][4][5] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using pyridoxine and its derivatives in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor cell growth, reduced viability, or altered metabolism | PLP Depletion: The active form of vitamin B6 is being consumed or has degraded over time.[1] | - Increase the frequency of media changes to replenish the vitamin B6 source.- If using a medium with pyridoxal, consider switching to a more stable pyridoxine-containing medium, ensuring your cells can perform the conversion to PLP.[1]- For critical short-term experiments, consider supplementing with fresh pyridoxine shortly before your assay. |
| Inconsistent experimental results, especially in long-term cultures | PLP Instability: The degradation of PLP over the course of the experiment is leading to variable results.[1] | - Protect your media and cultures from light by using amber-colored flasks or wrapping them in foil.[1]- Prepare fresh media for each experiment to ensure a consistent starting concentration of vitamin B6.- Store media in the dark at 4°C.[1] |
| Decreased activity of a known PLP-dependent enzyme | Insufficient PLP Cofactor: The enzyme is not saturated with its necessary coenzyme. | - Supplement the culture medium with fresh pyridoxine before the experiment.- Add exogenous PLP directly to the cell lysate or assay buffer to ensure enzyme saturation during the assay itself.[1] |
| Unexpected cytotoxicity | Pyridoxine Toxicity: The concentration of pyridoxine may be too high for your cell line.[3][5]Phototoxicity: Light exposure may be generating toxic degradation products.[1][7] | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of pyridoxine for your cells.[6]- Minimize light exposure to your cultures and media at all times. Use light-blocking culture vessels.[1][8] |
| Precipitation in media after adding pyridoxine/PLP | Solubility Issues: The compound may not be fully dissolved or is interacting with media components. | - Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming or sonication can help.[6]- Prepare dilutions in a serum-free medium first before adding to the complete medium.[6]- Visually inspect for precipitation before adding to cells.[6] |
Data Presentation: Stability of Vitamin B6 Vitamers
The stability of different forms of vitamin B6 is crucial for maintaining consistent experimental conditions. The following table summarizes the retention of various vitamin B6 forms in solution under different conditions.
| Vitamin Form | pH | Retention after 8 hrs of Light Exposure | Retention after 15 hrs of Light Exposure |
| Pyridoxine | 4.5 | 97% | - |
| 7.0 | - | 66% | |
| Pyridoxal | 4.5 | 97% | - |
| 6.0 | - | 55% | |
| Pyridoxamine | 4.5 | 81% | - |
| 8.0 | - | 47% | |
| Data adapted from literature values. Note: Pyridoxal shares the same light-sensitive aldehyde group as PLP.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Pyridoxine
This protocol outlines a method to determine the optimal, non-toxic concentration range of pyridoxine for your specific cell line using a cell viability assay such as MTT.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Preparation of Pyridoxine Dilutions: Prepare a stock solution of pyridoxine in sterile water or a suitable buffer. Create a serial dilution series (e.g., 10-point dilution) in your cell culture medium to cover a broad range of concentrations.
-
Treatment: After allowing the cells to adhere overnight, carefully replace the medium with the medium containing the different concentrations of pyridoxine. Include a vehicle control (medium without pyridoxine). It is recommended to have at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. Plot the cell viability against the pyridoxine concentration to determine the IC50 and the optimal working concentration range.
Protocol 2: Measuring Intracellular PLP Levels by HPLC
This protocol provides a general workflow for the determination of intracellular PLP levels using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Culture cells to the desired confluency and treat as required.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate the proteins using an appropriate method, such as adding trichloroacetic acid.[9]
-
Centrifuge to pellet the protein precipitate.
-
Extract the supernatant containing the PLP.[9]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of PLP.
-
Compare the peak area from your sample to the standard curve to determine the intracellular PLP concentration.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of pyridoxine and its derivatives in cell culture.
Caption: Intracellular conversion of vitamin B6 precursors to the active coenzyme PLP.
Caption: A logical workflow for troubleshooting common cell culture issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The vitamin B6 paradox: Supplementation with high concentrations of pyridoxine leads to decreased vitamin B6 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [rivm.openrepository.com]
- 6. benchchem.com [benchchem.com]
- 7. Vitamin B6 phototoxicity induced by UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ujms.net [ujms.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of pyridoxine phosphate for experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving pyridoxine (B80251) phosphate (B84403) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is pyridoxine phosphate and what are its general solubility characteristics?
This compound is one of the forms of vitamin B6, a water-soluble vitamin essential for numerous metabolic processes.[1][2] It is a precursor to the biologically active coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP).[3][4] this compound is generally soluble in polar solvents like water due to its hydroxyl and phosphate groups, which can form hydrogen bonds.[5] Conversely, it has low solubility in non-polar solvents.[5] Its solubility is also influenced by the pH of the solution.[5]
Q2: Why is my this compound not dissolving in water?
Several factors can hinder the dissolution of this compound:
-
pH of the Solution: The pH of a simple aqueous solution of this compound can be slightly acidic, which may limit its solubility.[6][7] Adjusting the pH can significantly improve dissolution.[7]
-
Concentration: You might be attempting to create a solution that exceeds its maximum solubility under the current conditions (temperature, pH).
-
Temperature: Solubility is often temperature-dependent. Gentle warming can aid dissolution.[7][8]
-
Purity of the Compound: Impurities in the this compound powder can affect its solubility characteristics.
Q3: How does pH affect the solubility and stability of this compound?
The solubility of this compound can be increased in both acidic (dilute HCl) and alkaline (dilute NaOH) conditions.[6] This is because the phosphate group can dissociate, making the molecule more charged and enhancing its interaction with polar solvents like water.[5] However, stability is also a concern. While solubility might be high at extreme pH values, the molecule's stability can be compromised. For its active form, PLP, stability is generally good in the pH range of 6.0-7.5.[9]
Q4: Are there any stability concerns I should be aware of when preparing solutions?
Yes, this compound and its derivatives are sensitive to:
-
Light: Exposure to light, especially UV and blue light, can cause rapid degradation.[9][10] It is crucial to prepare and store solutions in amber vials or containers wrapped in aluminum foil.[9][11]
-
Temperature: While gentle warming can help dissolve the compound, prolonged exposure to high temperatures can lead to degradation.[7] It is not recommended to autoclave solutions.[7] For long-term storage, freezing at -20°C or -80°C is advised.[7][9]
-
Oxidation: Vigorous shaking can introduce excess oxygen and promote oxidation. Gentle vortexing is preferred.[9]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to address common problems when dissolving this compound.
Issue: The this compound powder is not fully dissolving, and the solution remains cloudy.
dot graph TD { A[Start: Powder not dissolving] --> B{Check pH}; B --> C{Is pH neutral/acidic?}; C -- Yes --> D[Slowly add 1M NaOH dropwise while vortexing]; D --> E{Is it dissolved?}; C -- No --> F[pH is already alkaline]; F --> G{Try gentle warming}; G --> H{Warm solution to 37°C}; H --> E; E -- Yes --> I[Success: Solution Prepared]; E -- No --> J{Try Sonication}; J --> K[Place in ultrasonic bath for brief periods]; K --> L{Is it dissolved?}; L -- Yes --> I; L -- No --> M{Consider Co-solvent}; M --> N["If protocol allows, dissolve in a minimal amount of DMSO first, then add aqueous buffer"]; N --> O{Is it dissolved?}; O -- Yes --> I; O -- No --> P[Re-evaluate: Check concentration or consider preparing a more dilute solution];
} end Caption: Troubleshooting workflow for dissolving this compound.
Solubility Data
The solubility of this compound and its active form, pyridoxal 5'-phosphate (PLP), is dependent on the solvent, temperature, and pH.
| Compound | Solvent System | Temperature | Reported Solubility | Reference |
| Pyridoxal 5'-Phosphate | Water | Room Temp. | ~5.7 - 8.37 mg/mL | [10][12] |
| Pyridoxal 5'-Phosphate | Water | Room Temp. | 28 mg/mL | [13][14] |
| Pyridoxal 5'-Phosphate | Ethanol + Water | 278.15-318.15 K | Increases with temperature and water fraction | [6][8] |
| Pyridoxal 5'-Phosphate | Isopropanol + Water | 278.15-318.15 K | Increases with temperature and water fraction | [8] |
| Pyridoxal (hydrochloride) | PBS (pH 7.2) | Room Temp. | ~3 mg/mL | [15] |
| Pyridoxal (hydrochloride) | DMSO | Room Temp. | ~1 mg/mL | [15] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides a general method for preparing a stock solution. Always adapt it to meet the specific requirements of your experiment.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH solution
-
Sterile, amber or foil-wrapped conical tubes (e.g., 15 mL)
-
Analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Pre-preparation: Work under subdued lighting to minimize light exposure.[9]
-
Weighing: Accurately weigh the desired amount of this compound powder. For 10 mL of a 10 mM solution, weigh out 24.92 mg (Molecular Weight: 249.16 g/mol ).[16]
-
Initial Dissolution: Transfer the weighed powder to a sterile, light-protected 15 mL tube. Add approximately 8 mL of high-purity water.
-
Vortexing: Vortex the solution for 1-2 minutes. The powder may not dissolve completely at this stage.[17]
-
pH Adjustment: While vortexing, slowly add 1 M NaOH dropwise until the powder is fully dissolved.[17] The solution should become clear. Be careful not to add excess NaOH.
-
Final Volume Adjustment: Once the solid is completely dissolved, add high-purity water to bring the final volume to 10 mL.
-
Sterilization: For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.[7]
-
Storage: For short-term storage (up to 24 hours), keep the solution at 2-8°C, protected from light.[9] For long-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][9]
Biological Conversion Pathway
This compound is converted in the body to the biologically active coenzyme Pyridoxal 5'-Phosphate (PLP) by the enzyme Pyridox(am)ine 5'-phosphate oxidase (PNPO).[1] PLP is essential for a wide range of enzymatic reactions, particularly in amino acid metabolism.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Water Soluble Vitamins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridoxal 5'-phosphate monohydrate | 41468-25-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Pyridoxine Phosphate Degradation and Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of pyridoxine (B80251) phosphate (B84403) and the subsequent interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of pyridoxine phosphate?
The most common and biologically active form of this compound is pyridoxal (B1214274) 5'-phosphate (PLP). The primary degradation products of PLP are:
-
4-Pyridoxic acid 5'-phosphate (PAP): This is the main product of photodegradation, formed by the oxidation of the aldehyde group at the 4-position of the PLP molecule.[1]
-
Benzoin-like PLP dimer: This product results from a benzoin-type self-condensation of PLP when exposed to light in an oxygen-free solution.[2]
Q2: What factors contribute to the degradation of this compound solutions?
This compound, particularly in the form of PLP, is sensitive to several environmental factors that can lead to its degradation:
-
Light Exposure: Exposure to ambient laboratory light, including sunlight and artificial lighting, can cause rapid photodegradation.[1][3] Solutions that are stable for up to 24 hours when protected from light can become unstable in as little as 4 hours upon light exposure.[3]
-
Temperature: Elevated temperatures accelerate the degradation of PLP. For long-term storage, it is recommended to store PLP as a powder at -20°C. Once in solution, storage at -80°C is optimal for extended stability.[3]
-
pH: The stability of PLP is pH-dependent. While it is relatively stable in the pH range of 6.0 to 7.5, strongly acidic or alkaline conditions can lead to significant degradation.
-
Buffer Composition: The choice of buffer can impact PLP stability. For instance, phosphate buffers can catalyze the formation of Schiff bases between PLP and amino acids, leading to degradation.[3]
Q3: How can the degradation of this compound be minimized?
To ensure the integrity of this compound solutions, the following preventative measures are recommended:
-
Light Protection: Always store and handle solutions in amber or opaque containers, or wrap clear containers in aluminum foil.[1] Whenever possible, conduct experiments in a darkened environment.[1]
-
Temperature Control: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Avoid leaving solutions at room temperature for extended periods.[3]
-
Fresh Preparation: Prepare PLP solutions fresh before each experiment to minimize exposure to destabilizing conditions.[1]
-
Optimal pH: Maintain the pH of the solution within the stable range of 6.0 to 7.5.
Q4: How do this compound degradation products interfere with experimental assays?
Degradation products, primarily 4-pyridoxic acid 5'-phosphate (PAP), can interfere with various assays:
-
Enzymatic Assays: PAP can act as a competitive inhibitor for some PLP-dependent enzymes, leading to an underestimation of enzyme activity.
-
Chromatographic Analysis: The presence of degradation products can lead to the appearance of unexpected peaks in HPLC or mass spectrometry analysis, complicating data interpretation.[1]
-
Binding Assays: Degradation products may compete with PLP for binding to proteins or other molecules of interest, affecting the accuracy of binding affinity measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Issue | Probable Cause(s) | Solution(s) |
| Low or no activity of PLP-dependent enzyme | 1. Degradation of PLP in the stock solution.2. Insufficient concentration of PLP.3. Incomplete reconstitution of the apoenzyme with PLP. | 1. Prepare fresh PLP stock solution and protect it from light and heat.2. Titrate the PLP concentration to determine the optimal level for enzyme saturation.3. Increase the pre-incubation time of the apoenzyme with PLP. |
| Inconsistent or non-reproducible results | 1. Variable degradation of PLP between experiments due to inconsistent light exposure or temperature.2. Use of different batches of commercial PLP with varying purity. | 1. Standardize experimental conditions, including light protection and temperature control.2. Qualify new batches of PLP before use in critical experiments. |
| Appearance of unknown peaks in HPLC/MS analysis | 1. Formation of degradation products such as PAP or PLP dimers. | 1. Confirm the identity of the unknown peaks by running a degraded PLP standard (e.g., a solution exposed to light) or by using mass spectrometry for identification.[1]2. Implement rigorous light and temperature protection to prevent further degradation. |
| Color change (yellowing/browning) of PLP solution | 1. Significant degradation of PLP has occurred. | 1. Discard the solution immediately.2. Prepare a fresh solution, ensuring complete protection from light from the moment of dissolution. |
Data Presentation
Table 1: Summary of Pyridoxal 5'-Phosphate (PLP) Degradation under Different Conditions
| Condition | Degradation Rate | Primary Degradation Product(s) | Reference |
| Exposure to Sunlight (in aqueous solution, oxygen-free) | Complete photolysis within 1 hour | Benzoin-like PLP dimer | [2] |
| Room Temperature (protected from light) | Stable for up to 24 hours | Minimal degradation | [3] |
| Room Temperature (exposed to light) | Unstable within 4 hours | 4-Pyridoxic acid 5'-phosphate (PAP) | [3] |
| Refrigerated (2-8°C, protected from light) | Stable for short-term storage (up to 24 hours) | Minimal degradation | [1] |
| Frozen (-20°C, protected from light) | Stable for up to one year | Minimal degradation | [3] |
| Frozen (-80°C, protected from light) | Stable for up to two years | Minimal degradation | [3] |
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of pyridoxal 5'-phosphate (PLP) and its primary degradation product, 4-pyridoxic acid 5'-phosphate (PAP).
1. Materials and Reagents:
-
Pyridoxal 5'-phosphate (PLP) standard
-
4-Pyridoxic acid 5'-phosphate (PAP) standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Deionized water (18 MΩ·cm)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Mobile Phase A: 50 mM potassium phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: Acetonitrile or Methanol.
4. Sample Preparation:
-
Dilute the sample containing this compound in the mobile phase A to a suitable concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection:
-
UV detection at 290 nm for PLP and PAP.
-
Fluorescence detection (Excitation: 330 nm, Emission: 400 nm) can provide higher sensitivity for PAP.
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 70% A, 30% B
-
15-20 min: Hold at 70% A, 30% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
25-30 min: Column equilibration
-
6. Data Analysis:
-
Identify the peaks for PLP and PAP by comparing their retention times with those of the standards.
-
Quantify the concentration of each compound by creating a standard curve using known concentrations of the standards.
Visualizations
Caption: Major degradation pathways of Pyridoxal 5'-Phosphate (PLP).
Caption: Workflow for studying the stability of PLP solutions.
Caption: A logical workflow for troubleshooting assay interference.
References
troubleshooting low yield in pyridoxine phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridoxine (B80251) phosphate (B84403) (also commonly referred to as pyridoxal (B1214274) 5'-phosphate or PLP, the biologically active form).
Frequently Asked Questions (FAQs)
Q1: What are the common chemical synthesis routes for pyridoxine phosphate?
A1: A prevalent method involves the phosphorylation of a protected pyridoxal derivative. A common route includes the reaction of pyridoxal with an amine (like p-aminophenethyl ether or N,N-dimethylethylenediamine) to form a Schiff base. This intermediate protects the aldehyde group and is then phosphorylated using an agent like polyphosphoric acid. The final step involves hydrolysis to remove the protecting group and yield this compound.[1] Another approach starts with pyridoxine hydrochloride, which is oxidized to a pyridoxal acidic salt and then subjected to a phosphate esterification reaction.[2]
Q2: What is a typical yield for this compound synthesis?
A2: Reported yields can vary significantly based on the specific methodology and optimization of reaction conditions. Some patented processes report total mass yields as high as 76%.[3] However, achieving such high yields consistently can be challenging due to the reasons outlined in the troubleshooting section below.
Q3: Why is my this compound solution turning yellow or reddish?
A3: A color change in your this compound solution, particularly to a yellow or reddish hue, often indicates degradation. This is frequently caused by exposure to light, which can lead to the oxidation of the aldehyde group. It is highly recommended to prepare solutions fresh and always protect them from light using amber vials or by wrapping containers in aluminum foil.
Q4: What are the optimal storage conditions for this compound?
A4: this compound is sensitive to light, temperature, and pH. For long-term storage, it is best to store the solid powder in a tightly sealed, light-resistant container at -20°C. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C.
Q5: What analytical methods are suitable for monitoring the reaction and purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used method for both monitoring the progress of the synthesis and assessing the purity of the final product.[4][5][6] Reversed-phase columns, such as a C18 column, are often employed.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for quantification.
Troubleshooting Low Yield in this compound Synthesis
Low yields in this compound synthesis can arise from issues in the reaction itself, the work-up, or the purification process. This guide addresses common problems and provides potential solutions.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inefficient Phosphorylation | - Phosphorylating Agent: Polyphosphoric acid is a common reagent but its high viscosity can hinder effective mixing.[1] Consider using a mechanical stirrer and ensuring a homogenous reaction mixture. The ratio of the pyridoxal Schiff base to polyphosphoric acid is critical; a weight ratio in the range of 1:1 to 1:3 has been reported.[1] - Alternative Reagents: Explore other phosphorylating agents if permitted by your synthetic route. |
| Suboptimal Reaction Temperature | - Temperature Control: The phosphorylation reaction temperature should be carefully controlled. A temperature range of 25-40°C has been used in some protocols with ionic liquids, while other methods specify heating to 70°C.[1][3] Monitor the temperature closely and ensure it remains within the optimal range for your specific procedure. |
| Insufficient Reaction Time | - Monitor Reaction Progress: Use an appropriate analytical method, such as HPLC or TLC, to monitor the disappearance of the starting material and the formation of the product. Reaction times can be lengthy, with some protocols specifying 8-12 hours.[1][3] Ensure the reaction is allowed to proceed to completion. |
| Moisture in Reaction | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can react with the phosphorylating agent and reduce its effectiveness. |
Problem 2: Product Degradation During Reaction or Work-up
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Temperature: Avoid excessive temperatures during the reaction and work-up, as this can lead to the degradation of the product. - pH: Be mindful of the pH during aqueous work-up steps. This compound stability is pH-dependent. |
| Side Reactions | - Protecting Groups: Ensure the aldehyde group of pyridoxal is adequately protected (e.g., as a Schiff base) to prevent unwanted side reactions during phosphorylation. Incomplete protection can lead to a mixture of products and lower the yield of the desired compound. |
| Oxidation | - Inert Atmosphere: If sensitivity to oxidation is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation/Crystallization | - Solvent System: Optimize the solvent system used for precipitation or recrystallization. N-propanol has been used for the recrystallization of the final product.[1] - Temperature: Ensure adequate cooling time to maximize crystal formation. |
| Losses During Extraction | - Solvent Choice: In liquid-liquid extractions, ensure the chosen solvent provides a good partition coefficient for your product. Toluene (B28343) has been used to extract byproducts after hydrolysis.[1] - Emulsion Formation: If emulsions form, they can be broken by adding brine or by centrifugation. |
| Poor Recovery from Chromatography | - Column Choice and Mobile Phase: For HPLC purification, select a suitable stationary phase (e.g., C18) and optimize the mobile phase composition to achieve good separation and recovery.[6] - Loading: Avoid overloading the column, which can lead to poor separation and product loss. |
| Product Instability During Purification | - Light and Temperature: Protect the product from light and keep temperatures low throughout the purification process to minimize degradation. |
Data Presentation
Table 1: Reported Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Reported Yield | Reference |
| Starting Material | Pyridoxal Hydrochloride | 76% (total mass yield) | [3] |
| Protecting Group Formation | N,N-dimethylethylenediamine in xylene | - | [3] |
| Reaction Temperature (Protection) | 90°C | - | [3] |
| Reaction Time (Protection) | 8 hours | - | [3] |
| Phosphorylating Agent | Polyphosphoric Acid | - | [3] |
| Reaction Temperature (Phosphorylation) | 70°C | - | [3] |
| Reaction Time (Phosphorylation) | 12 hours | - | [3] |
| Purification | Resin chromatography followed by recrystallization from n-propanol | - | [3] |
| Starting Material | Pyridoxal Schiff Base | High Yield (not quantified) | [1] |
| Solvent | Pyridine-type Ionic Liquid | - | [1] |
| Phosphorylating Agent | Polyphosphoric Acid | - | [1] |
| Reactant Ratio (Schiff Base:Polyphosphoric Acid) | 1:1 to 1:3 (by weight) | - | [1] |
| Reaction Temperature (Phosphorylation) | 25-40°C | - | [1] |
| Reaction Time (Phosphorylation) | 8-12 hours | - | [1] |
| Purification | Hydrolysis, extraction with toluene, and recrystallization from n-propanol | - | [1] |
Experimental Protocols
Key Experiment: Chemical Synthesis of this compound via a Schiff Base Intermediate
This protocol is a generalized procedure based on reported methods.[1][3] Researchers should adapt and optimize the specific quantities and conditions for their experimental setup.
Materials:
-
Pyridoxal hydrochloride
-
N,N-dimethylethylenediamine (or other suitable amine)
-
Xylene (or other suitable solvent for Schiff base formation)
-
Polyphosphoric acid
-
Pyridine-type ionic liquid (optional solvent)
-
Sodium hydroxide (B78521) solution
-
Toluene
-
n-Propanol
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, stirrer, etc.)
-
Inert atmosphere setup (optional)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve pyridoxal hydrochloride in a suitable solvent such as xylene.
-
Add N,N-dimethylethylenediamine to the solution.
-
Heat the mixture to reflux (e.g., 90°C) and stir for a specified time (e.g., 8 hours) to form the pyridoxal Schiff base.[3]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and obtain the crude Schiff base.
-
-
Phosphorylation:
-
In a separate reaction vessel, add the pyridoxal Schiff base to a solvent. A pyridine-type ionic liquid can be used to facilitate dissolution.[1]
-
Stir the mixture until the Schiff base is fully dissolved. Gentle heating (e.g., 35-45°C) may be applied.[1]
-
Add polyphosphoric acid to the solution while stirring. The weight ratio of the Schiff base to polyphosphoric acid should be optimized (e.g., between 1:1 and 1:3).[1]
-
Maintain the reaction at a controlled temperature (e.g., 25-40°C or up to 70°C, depending on the protocol) for an extended period (e.g., 8-12 hours).[1][3]
-
Monitor the formation of the phosphorylated product.
-
-
Work-up and Hydrolysis:
-
After the reaction is complete, cool the mixture (e.g., to 10°C) to precipitate the this compound Schiff base.[1]
-
Filter the solid product.
-
Hydrolyze the Schiff base by dissolving it in a sodium hydroxide solution to remove the protecting group.
-
Extract the resulting aqueous solution with an organic solvent like toluene to remove the deprotected amine byproduct.[1]
-
-
Purification:
-
The aqueous phase containing the this compound is concentrated under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as n-propanol, to obtain the final product.[1] Alternatively, column chromatography (e.g., using a resin) may be employed.[3]
-
Dry the purified this compound under vacuum.
-
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]
- 2. Method for synthesizing pyridoxal phosphate (2018) | Fan Ailong [scispace.com]
- 3. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
Technical Support Center: Avoiding Photodegradation of Pyridoxine Phosphate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of pyridoxine (B80251) phosphate (B84403) (a form of Vitamin B6) solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My pyridoxine phosphate solution is turning yellowish/brownish. What is causing this discoloration?
A1: A yellowish or brownish tint in your this compound solution is a common indicator of significant degradation.[1] This is primarily caused by exposure to light, which triggers an oxygen-dependent photodegradation process.[1][2] It is crucial to discard the discolored solution immediately and prepare a fresh one, ensuring complete protection from light from the moment the solid is dissolved.[1]
Q2: What are the primary degradation products of this compound that I should be aware of?
A2: The main photodegradation products of this compound in aqueous solutions are 4-pyridoxic acid 5'-phosphate (PAP) and a benzoin-like dimer.[1][2] PAP is formed through the oxidation of the aldehyde group at the 4-position of the this compound molecule.[1][3] The formation of these inactive products can significantly impact experimental results, particularly in enzyme assays where this compound acts as a cofactor.[2]
Q3: How quickly does this compound degrade under laboratory light?
A3: this compound is highly sensitive to light and can degrade rapidly.[1][2] While solutions protected from light can be stable for up to 24 hours at room temperature, they can become unstable in as little as 4 hours when exposed to ambient laboratory light.[3][4][5]
Q4: What are the optimal storage conditions for aqueous this compound solutions?
A4: To ensure stability, aqueous solutions of this compound should be:
-
Protected from light at all times: Use amber or opaque containers, or wrap clear containers in aluminum foil.[1] Low actinic glassware is also a suitable option.[6]
-
Stored at low temperatures: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[1] For long-term storage, aliquoting and freezing at -20°C or -80°C is best to maintain stability for up to one year or two years, respectively.[4]
-
Prepared fresh: Whenever possible, prepare solutions immediately before use to minimize the duration of any potential light exposure.[1]
Q5: Does the pH or buffer composition of my solution affect this compound stability?
A5: Yes, both pH and buffer composition can influence the rate of degradation. Generally, this compound shows greater degradation at a higher pH.[6] The choice of buffer can also have a significant impact. For instance, phosphate buffers may enhance the formation of Schiff bases, another degradation pathway, particularly in the presence of amino acids.[7][8] The stability of this compound can differ in various buffers such as HEPES, TRIS, and TEA.[2]
Q6: Are there any substances that can accelerate the photodegradation of this compound?
A6: Yes, certain molecules can act as photosensitizers and accelerate degradation. Riboflavin (vitamin B2) is a known photosensitizer for pyridoxine.[1] Dyes such as erythrosine, methylene (B1212753) blue, and rose bengal have also been shown to accelerate the photodecomposition of vitamin B6 forms.[1] It is important to be aware of other components in your experimental system that could have photosensitizing effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Enzymatic Activity in a this compound-Dependent Assay | Photodegradation of the this compound cofactor.[1] | Conduct all steps of the assay (reagent preparation, incubation) under dark or red-light conditions. Wrap all tubes and plates in aluminum foil. Prepare this compound stock solutions fresh for each experiment.[1] |
| Inconsistent Results Between Experiments | Variable light exposure during experimental setup. | Standardize the experimental setup to minimize and control light exposure. Always handle this compound solutions in a designated low-light area. Ensure all members of the research team adhere to the same light-protection protocol.[1] |
| Appearance of Unexpected Peaks in HPLC/MS Analysis | Formation of degradation products like 4-pyridoxic acid 5'-phosphate (PAP).[1] | Confirm the identity of unexpected peaks by running a this compound standard that has been intentionally exposed to light or by using mass spectrometry.[1] Implement rigorous light protection to prevent the formation of these degradation products.[1] |
| Lower Than Expected Concentration of this compound in Stock Solution | Degradation due to improper storage (light exposure, temperature fluctuations, multiple freeze-thaw cycles). | Prepare fresh this compound stock solutions regularly. Store stock solutions at -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles.[4] Always protect stock solutions from light.[4] Verify the concentration of your stock solution using a validated analytical method such as spectrophotometry or HPLC.[4] |
Quantitative Data Summary
Table 1: Stability of this compound Solutions Under Different Light and pH Conditions
| Form of Vitamin B6 | pH | Exposure Time (hours) | Light Condition | Retention (%) |
| Pyridoxine | 4.5 | 8 | Regular Laboratory Light | 97 |
| Pyridoxine | 7.0 | 15 | Regular Laboratory Light | 66 |
| Pyridoxal (B1214274) | 4.5 | 8 | Regular Laboratory Light | 97 |
| Pyridoxal | 6.0 | 15 | Regular Laboratory Light | 55 |
| Pyridoxamine | 4.5 | 8 | Regular Laboratory Light | 81 |
| Pyridoxamine | 8.0 | 15 | Regular Laboratory Light | 47 |
| All Forms | 4.5 - 8.0 | 15 | Low Actinic Glassware | 94 - 106 |
| All Forms | 4.5 - 8.0 | 15 | Yellow or Golden Fluorescent Light | 94 - 106 |
| Data adapted from a study on the stability of three forms of vitamin B6 to laboratory light conditions.[6] |
Table 2: Stability of Extemporaneously Prepared Pyridoxal 5'-Phosphate (PLP) Liquids
| Storage Condition | Time (hours) | Stability |
| Room Temperature (Protected from Light) | 24 | Stable |
| Room Temperature (Exposed to Light) | 4 | Unstable |
| Data from a study on the quality and stability of extemporaneous pyridoxal phosphate preparations.[3][5] |
Experimental Protocols
Protocol: Photostability Testing of this compound Solutions using HPLC
This protocol provides a method to quantify the stability of a this compound solution under light-exposed versus light-protected conditions.
1. Materials and Reagents:
-
Pyridoxal-5'-phosphate (PLP) powder
-
High-purity deionized water (HPLC-grade)
-
Methanol (HPLC-grade)
-
Trifluoroacetic acid (TFA)
-
Amber or foil-wrapped volumetric flasks
-
Clear glass vials
-
Stir plate and stir bars
-
0.22 µm syringe filters
-
HPLC system with a UV-VIS detector and a C18 reverse-phase column
2. Preparation of PLP Stock Solution (e.g., 1 mg/mL):
-
In a dark room or under red light, accurately weigh the desired amount of PLP powder.
-
Transfer the powder to an amber volumetric flask (or a clear flask completely wrapped in aluminum foil).
-
Add a portion of deionized water and stir until the powder is completely dissolved.
-
Bring the solution to the final volume with deionized water.
3. Sample Preparation and Incubation:
-
Divide the stock solution into two sets of vials:
-
"Light-Protected" set: Use amber vials or wrap clear vials completely in aluminum foil.
-
"Light-Exposed" set: Use clear glass vials.
-
-
Place both sets of vials in a controlled environment (e.g., 25°C). The "Light-Exposed" set should be placed under a consistent laboratory light source.
-
Take an initial sample (T=0) from the stock solution for immediate analysis.
4. Sample Collection:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from both a "Light-Protected" and a "Light-Exposed" vial.
-
Filter the aliquots through a 0.22 µm syringe filter before HPLC analysis.
5. HPLC Analysis:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Methanol with 0.1% TFA
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290-330 nm (or as optimized for PLP and its degradation products)
-
Injection Volume: 10 µL
6. Quantification and Data Analysis:
-
Create a standard curve with known concentrations of PLP to quantify the amount remaining in each sample.
-
Calculate the percentage of remaining PLP at each time point for both the light-protected and light-exposed samples.
-
Plot the percentage of remaining PLP against time to visualize the degradation kinetics.
Visualizations
Caption: Photodegradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Pyridoxine Phosphate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pyridoxine 5'-Phosphate (PLP).
Frequently Asked Questions (FAQs)
Q1: My Pyridoxine 5'-Phosphate (PLP) solution is rapidly losing activity. What are the primary factors affecting its stability?
A1: The stability of PLP in aqueous solutions is primarily influenced by three main factors: exposure to light, the pH of the solution, and the storage temperature. PLP is notoriously light-sensitive and will degrade quickly under normal laboratory lighting. Additionally, the pH of your buffer system plays a critical role, with a slightly acidic to neutral pH range being optimal for stability. Elevated temperatures will also accelerate the degradation of PLP.
Q2: How does light exposure specifically affect my PLP solution and what are the degradation products?
A2: Exposure to light, particularly in the UV spectrum, leads to the photodegradation of PLP. The primary degradation product is 4-pyridoxic acid 5'-phosphate (PAP), which is formed through the oxidation of the aldehyde group on the PLP molecule.[1] Studies have shown that PLP solutions that are stable for 24 hours in the dark can become unstable in as little as four hours when exposed to light.[1]
Q3: What is the recommended pH range for maintaining PLP stability in my buffer?
A3: For optimal stability, it is recommended to maintain the pH of your PLP solution between 6.0 and 7.5.[2] The UV absorption spectrum of PLP solutions is stable within a pH range of 6.0 to 8.0.[2] Deviations into strongly acidic or alkaline conditions can lead to accelerated degradation.
Q4: I'm using a phosphate (B84403) buffer for my experiments. Can this be problematic for PLP stability?
A4: Yes, using phosphate buffers can be problematic. Phosphate ions can act as both a proton donor and acceptor, which can catalyze the formation of a Schiff base between the aldehyde group of PLP and any primary amines present in your solution, such as amino acids.[1] This reaction can lead to a decrease in the concentration of active PLP.
Q5: Are there alternative buffers that are more suitable for working with PLP?
A5: Yes, TRIS (tris(hydroxymethyl)aminomethane) and HEPES buffers are generally recommended as better alternatives to phosphate buffers.[2] TRIS buffer has been shown to form an imine bond with PLP, which can offer some protection against degradation.[2][3] In some applications, CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) buffer has also demonstrated good stability for PLP.[2]
Q6: How should I store my PLP solutions for short-term and long-term use?
A6: For short-term storage (up to 24 hours), it is recommended to keep your PLP solution at 2-8°C and protected from light. For long-term storage, aliquoting the solution into single-use volumes and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles and maintain stability for extended periods.
Troubleshooting Guides
Issue 1: Rapid loss of PLP activity in solution.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Always prepare and handle PLP solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light. |
| Inappropriate pH | Measure the pH of your buffer and adjust it to the optimal range of 6.0-7.5. Use a calibrated pH meter for accurate measurements. |
| Suboptimal Buffer Choice | If using a phosphate buffer, consider switching to a TRIS or HEPES buffer, especially if your experiments involve amino acids. |
| High Storage Temperature | For anything other than immediate use, store PLP solutions at 2-8°C for short-term or frozen at -20°C/-80°C for long-term stability. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. |
Issue 2: Inconsistent results in enzymatic assays involving PLP.
| Possible Cause | Troubleshooting Steps |
| PLP Degradation in Stock | Prepare fresh PLP stock solutions regularly. Verify the concentration of your stock solution using HPLC before use. |
| Interaction with Buffer Components | Be aware that phosphate buffers can interfere with the association of PLP with some enzymes.[1] Consider using TRIS buffer for reconstitution of holoenzymes. |
| Schiff Base Formation | If your experimental system contains high concentrations of primary amines, be aware that this can lead to the formation of Schiff bases with PLP, reducing its availability. |
Data Presentation
Table 1: Stability of a PLP-dependent Transaminase in Different Buffers and Light Conditions
This table presents the half-life of the Silicibacter pomeroyi transaminase (a PLP-dependent enzyme) as an indicator of PLP stability under various conditions. The data shows a significant decrease in stability when exposed to light, particularly in CHES buffer. TRIS buffer appears to offer a protective effect.
| Buffer (100 mM, pH 9.0) | PLP Concentration (mM) | Storage Condition | Half-life (hours) |
| TRIS | 0 | Dark, 22°C | 22.9 |
| TRIS | 0.1 | Dark, 22°C | 23.2 |
| TRIS | 1 | Dark, 22°C | 23 |
| TRIS | 10 | Dark, 22°C | 140 |
| CHES | 0 | Dark, 22°C | 28.4 |
| CHES | 0.1 | Dark, 22°C | 57 |
| CHES | 1 | Dark, 22°C | 98 |
| CHES | 10 | Dark, 22°C | 720 |
| TRIS | 0 | Light, 22°C | 10.2 |
| TRIS | 0.1 | Light, 22°C | 12.0 |
| TRIS | 1 | Light, 22°C | 18.8 |
| TRIS | 10 | Light, 22°C | 138 |
| CHES | 0 | Light, 22°C | 12.7 |
| CHES | 0.1 | Light, 22°C | 11.8 |
| CHES | 1 | Light, 22°C | 8.7 |
| CHES | 10 | Light, 22°C | 8.2 |
Data adapted from a study on the stability of Silicibacter pomeroyi transaminase, where enzyme activity is dependent on the stability of its PLP cofactor.[3][4]
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous PLP Stock Solution
This protocol outlines the steps for preparing a 10 mM PLP stock solution with enhanced stability.
Materials:
-
Pyridoxal 5'-phosphate monohydrate powder
-
Sterile, purified water or a suitable buffer (e.g., 50 mM TRIS-HCl, pH 7.0)
-
Analytical balance
-
Sterile, amber or opaque vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Work in a light-protected environment: Conduct all steps under subdued light or in a dark room.
-
Weighing: Accurately weigh the required amount of PLP monohydrate powder. For a 10 mL of 10 mM solution, this is approximately 26.5 mg.
-
Dissolution: Transfer the powder to a sterile, light-protected vial. Add a small amount of the chosen solvent (water or buffer) and gently vortex until fully dissolved.
-
Final Volume: Bring the solution to the final desired volume with the same solvent.
-
Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber or opaque microcentrifuge tubes. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: HPLC Method for Assessing PLP Stability
This protocol provides a general high-performance liquid chromatography (HPLC) method to quantify the concentration of PLP and its primary degradation product, 4-pyridoxic acid 5'-phosphate (PAP), over time.
Materials and Reagents:
-
PLP solution to be tested
-
Trichloroacetic acid (TCA) or perchloric acid for protein precipitation (if applicable)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase components (e.g., phosphate buffer, acetonitrile, methanol)
-
PLP and PAP analytical standards
Procedure:
-
Sample Preparation:
-
For simple buffer solutions, dilute an aliquot of the test solution with the mobile phase to a suitable concentration for HPLC analysis.
-
For biological samples (e.g., plasma), perform a protein precipitation step. A common method is to add an equal volume of cold 10% TCA to the sample, vortex, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The resulting supernatant can be directly injected or further diluted.
-
-
HPLC Conditions (Example):
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 3.0) and an organic modifier like methanol (B129727) or acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 290 nm or fluorescence detection (Excitation: 330 nm, Emission: 400 nm).
-
Injection Volume: 20 µL
-
-
Standard Curve: Prepare a series of standard solutions of PLP and PAP of known concentrations in the same buffer as the samples. Inject these standards to generate a standard curve for quantification.
-
Analysis: Inject the prepared samples from the stability study at various time points.
-
Data Analysis: Integrate the peak areas for PLP and PAP in the chromatograms. Use the standard curve to calculate the concentration of each compound at each time point. The percentage of remaining PLP and the formation of PAP can then be determined.
Visualizations
Caption: Experimental workflow for assessing PLP stability.
Caption: Major degradation pathways of PLP in solution.
References
Technical Support Center: Measurement of Intracellular Pyridoxine Phosphate
Welcome to the technical support center for the measurement of intracellular pyridoxine (B80251) phosphate (B84403), primarily focusing on its biologically active form, Pyridoxal (B1214274) 5'-Phosphate (PLP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the quantification of intracellular PLP.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring intracellular pyridoxine phosphate?
A1: The primary methods for quantifying intracellular this compound (PLP) are High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][2][3] Each method has its own advantages and disadvantages in terms of sensitivity, specificity, and throughput.
Q2: Why is the measurement of intracellular PLP challenging?
A2: Measuring intracellular PLP presents several challenges:
-
Low Concentrations: PLP is often present in low nanomolar concentrations within cells, requiring highly sensitive analytical methods.[4]
-
High Polarity: As a phosphorylated compound, PLP is highly polar, which can lead to poor retention on traditional reversed-phase HPLC columns.[2][3]
-
Instability: PLP is susceptible to degradation, particularly from light (photodegradation) and temperature fluctuations.[5][6][7][8] It can also react with amines in the cellular matrix.[9]
-
Matrix Effects: The complex intracellular matrix can interfere with the analysis, potentially leading to inaccurate quantification.[10]
-
Interferences: Other B6 vitamers and related compounds can interfere with the measurement, especially in less specific assays.[2][3]
Q3: What is the importance of protecting samples from light?
A3: PLP is highly sensitive to light. Exposure to light can lead to its degradation to 4-pyridoxic acid 5'-phosphate (PAP), resulting in artificially low measurements of PLP.[5][7][8] Therefore, it is crucial to protect all samples and standards from light during collection, processing, and storage by using amber tubes or wrapping containers in aluminum foil.[6]
Q4: How should I prepare my cell samples for PLP analysis?
A4: Proper sample preparation is critical for accurate results. A general workflow involves:
-
Cell Lysis: Disrupting the cell membrane to release intracellular contents.
-
Protein Precipitation: Removing proteins that can interfere with the analysis, typically using trichloroacetic acid (TCA) or perchloric acid.[10][11][12]
-
Extraction: Separating the PLP from other cellular components.
-
Centrifugation: Pelletizing cell debris and precipitated proteins.
-
Supernatant Collection: The supernatant containing the PLP is collected for analysis.
It is essential to perform these steps at low temperatures (e.g., on ice) to minimize enzymatic degradation of PLP.
Q5: Can I use plasma or serum collection tubes with any anticoagulant?
A5: Caution should be exercised when choosing anticoagulants. For instance, lower PLP concentrations have been observed in plasma collected in lithium heparin tubes, suggesting potential degradation caused by this anticoagulant.[11] EDTA plasma has also been shown to have a relatively high bias for PLP due to chromatographic interference.[13] It is advisable to validate the chosen collection tube type for your specific assay.
Troubleshooting Guides
HPLC & LC-MS/MS Methods
| Problem | Possible Causes | Troubleshooting Solutions |
| Poor peak shape or retention of PLP | High polarity of PLP. | - Use a reversed-phase C18 or C8 column with an ion-pairing reagent like 1-octanesulfonic acid (OSA) or heptafluorobutyric acid in the mobile phase.[2][3]- Consider adding the ion-pairing reagent to the sample extract just before injection to improve signal and column life.[2][3]- Optimize the mobile phase pH; a lower pH (e.g., around 3.5) is often used. |
| Low signal or poor sensitivity | - PLP degradation.- Suboptimal detection settings.- Matrix suppression in MS. | - Ensure samples are protected from light at all times.[6]- For HPLC with fluorescence, consider post-column derivatization with a reagent like sodium bisulfite or chlorite (B76162) to enhance fluorescence.[12][13]- For LC-MS/MS, optimize ion source parameters (e.g., spray voltage, temperature) and use a stable isotope-labeled internal standard (e.g., PLP-d3) to correct for matrix effects and variations in instrument response.[10][14] |
| Inconsistent results or high variability | - Incomplete protein precipitation.- Variability in sample handling.- Instability of PLP in prepared samples. | - Ensure thorough mixing after adding the precipitation reagent (e.g., vortexing).[12]- Keep all samples on ice or at 4°C during preparation.[12]- Analyze samples as quickly as possible after preparation or store them at -80°C. PLP is generally stable for 24 hours at room temperature and 4-8°C in plasma.[15] |
| Chromatographic interference | Co-elution of other B6 vitamers or cellular components. | - Adjust the gradient elution profile to improve separation.[10]- For HPLC-fluorescence, pre-column derivatization with semicarbazide (B1199961) can improve specificity.[16]- LC-MS/MS offers higher specificity through multiple reaction monitoring (MRM).[10][14] |
Enzymatic Assays
| Problem | Possible Causes | Troubleshooting Solutions |
| Low enzyme activity | - Incorrect PLP concentration in standards.- Incomplete reconstitution of the holoenzyme. | - Verify the concentration of your PLP stock solution using a validated method like spectrophotometry or HPLC.[6]- Increase the pre-incubation time of the apoenzyme with the sample/standard to ensure complete formation of the active holoenzyme.[6][17] |
| High background signal | - Presence of endogenous enzymes in the sample that interfere with the assay.- Non-specific binding. | - Deproteinate the sample prior to the assay.[4]- Include a sample blank (sample without the apoenzyme) to subtract background signal. |
| Inconsistent results | - Photodegradation of PLP.- Variability in commercial PLP preparations. | - Protect all PLP-containing solutions from light.[6]- Qualify new batches of commercial PLP before use in critical experiments.[6] |
Quantitative Data Summary
Table 1: Performance Characteristics of Various PLP Measurement Methods
| Method | Sample Type | Linearity Range | Limit of Quantification (LOQ) | Within-run Precision (CV%) | Between-run Precision (CV%) | Reference |
| LC-ESI-MS/MS | Whole Blood | 4 - 8000 nmol/L | 4 nmol/L | 1.7 - 2.8 | 3.0 - 4.1 | [10] |
| LC-MS/MS | Plasma/Serum | Up to 500 nmol/L | 5 nmol/L | <5 | <5 | [11] |
| HPLC-Fluorometry | Serum | Not specified | 0.9 nmol/L | 0.6 - 1.2 | 3.6 - 6.7 | [13] |
| Enzymatic Assay | Plasma | 5 - 200 nmol/L | 5 nmol/L | 9.6 | 12 | [17] |
| Enzymatic/HPLC-EC | Plasma | Not specified | 1.3 nM | 1.9 | Not specified | [18] |
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular PLP Measurement by HPLC or LC-MS/MS
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Cell Lysis and Deproteinization:
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular PLP.
-
Storage: If not analyzing immediately, store the supernatant at -80°C. Protect from light.
-
(Optional for LC-MS/MS) Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., PLP-d3) to the supernatant.[10][11]
-
Analysis: The supernatant is ready for injection into the HPLC or LC-MS/MS system.
Protocol 2: General Enzymatic Assay for PLP
This protocol is based on the principle of reconstituting an apoenzyme with PLP from the sample.
-
Apoenzyme Preparation: Prepare the apo-form of a PLP-dependent enzyme (e.g., homocysteine-α,γ-lyase or tyrosine decarboxylase) according to established methods.[4][17]
-
Sample Preparation: Prepare cell lysates as described in Protocol 1. The deproteinized supernatant is used for the assay.
-
Reaction Setup:
-
In a microplate well, add the deproteinized sample or PLP standard.
-
Add the apoenzyme in a suitable binding buffer.
-
Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the reconstitution of the holoenzyme.[17]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate for the enzyme (e.g., homocysteine or tyrosine).
-
Incubate for a defined period to allow for product formation.
-
-
Detection: Measure the product of the enzymatic reaction. The method of detection will depend on the enzyme used (e.g., colorimetric detection of H2S or HPLC-based detection of tyramine).[4][17]
-
Quantification: Generate a standard curve using known concentrations of PLP and determine the concentration in the samples by interpolation.
Visualizations
Caption: Experimental workflow for intracellular PLP measurement.
Caption: Troubleshooting logic for PLP measurement issues.
Caption: Primary degradation pathway of PLP.
References
- 1. US9234901B2 - Mass spectrometry method for measuring vitamin B6 in body fluids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ujms.net [ujms.net]
- 5. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 17. Homogeneous, nonradioactive, enzymatic assay for plasma pyridoxal 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of plasma pyridoxal 5'-phosphate by combination of an enzymatic assay with high-performance liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Accurate Pyridoxine Phosphate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of pyridoxine (B80251) phosphate (B84403), primarily focusing on its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP).
Frequently Asked Questions (FAQs)
Q1: My pyridoxal 5'-phosphate (PLP) signal is very low, or I am experiencing poor sensitivity. How can I improve it?
A1: Low sensitivity in PLP analysis is a common challenge, particularly with biological samples containing low endogenous concentrations. Several factors could be contributing to this issue:
-
Insufficient Native Fluorescence/UV Absorbance: PLP has relatively weak native UV absorbance and fluorescence, which can limit detection sensitivity.[1]
-
Sample Degradation: PLP is susceptible to degradation from light and temperature, leading to a reduced signal.[1][2]
-
Inefficient Sample Preparation: Poor extraction or incomplete derivatization can result in low recovery and a weak signal.[1]
Solutions:
-
Derivatization: To enhance the sensitivity and selectivity of PLP detection, derivatization is highly recommended, especially for fluorescence detection.[1]
-
Pre-column derivatization: Reacting PLP with an agent like semicarbazide (B1199961) before injection can form a more UV-active or fluorescent product.[1]
-
Post-column derivatization: Using a post-column reaction with an oxidizing agent like chlorite (B76162) or bisulfite can convert PLP to a more fluorescent compound.[1] Notably, post-column derivatization with chlorite has been shown to improve sensitivity fourfold compared to bisulfite.[1][3][4]
-
-
Detector Optimization:
-
Fluorescence Detection: This method generally offers higher sensitivity and selectivity for PLP analysis compared to UV detection, particularly after derivatization.[1]
-
Wavelength Optimization: Ensure that the excitation and emission wavelengths are optimized for the specific PLP derivative being measured. For example, after derivatization, excitation at 322 nm and emission at 417 nm can be effective.[1]
-
-
LC-MS/MS: Consider using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. It offers high sensitivity and specificity and is increasingly used for PLP quantification.[5][6][7]
Q2: I'm observing distorted or split peaks in my chromatogram. What could be the cause and how do I fix it?
A2: Poor peak shape can be attributed to several factors, including column issues and interfering compounds.
Solutions:
-
Optimize Mobile Phase:
-
pH Adjustment: Adjusting the mobile phase pH (typically to 2-4) can suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing.[1]
-
Ion-Pairing Reagents: Incorporating an ion-pairing reagent, such as 1-octanesulfonic acid, into the mobile phase can improve peak shape by masking silanol interactions.[1]
-
-
Column Selection and Maintenance:
-
End-capped Columns: Use a well-end-capped C18 column to minimize silanol interactions.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as a polymer-based or HILIC column, which may offer different selectivity.[1]
-
Column Flushing: Regularly flush the column with a strong solvent to remove contaminants that may contribute to poor peak shape.[1]
-
-
Sample Preparation:
Q3: How can I ensure the stability of pyridoxal 5'-phosphate (PLP) during sample handling and storage?
A3: PLP is a labile compound, and maintaining its stability is critical for accurate quantification.[1]
-
Light Protection: PLP is sensitive to light. All sample handling and analysis should be conducted under amber or low-light conditions to prevent photodegradation.[1][2] Exposure to light can lead to the oxidation of the aldehyde group, forming 4-pyridoxic acid 5'-phosphate (PAP).[2][9][10][11][12] While PLP solutions may be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to light.[2][9][10][11][12]
-
Temperature Control: Samples should be kept on ice or at 4°C during preparation.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[1] PLP in plasma is generally stable for at least 24 hours at room temperature or 4-8°C.[1]
-
pH: The pH of the sample and mobile phase can affect stability. Maintaining a slightly acidic pH can help preserve PLP.[1]
-
Anticoagulants: Be aware of the anticoagulant used for plasma collection. Lower PLP concentrations have been observed in samples collected in lithium heparin tubes, suggesting potential degradation.[6] EDTA plasma has been associated with a high bias for PLP due to chromatographic interference.[3]
-
Buffer Choice: The choice of buffer can impact PLP stability. Phosphate buffers may catalyze the formation of a Schiff base between PLP and amino acids, leading to degradation, whereas Tris buffers may result in a more rapid association of PLP with apoenzymes.[2]
Troubleshooting Guides
Issue: Inconsistent or irreproducible results.
| Possible Cause | Troubleshooting Step |
| PLP Degradation in Stock Solution | Prepare fresh PLP stock solutions regularly. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Always protect stock solutions from light.[2] |
| Photodegradation of PLP | Ensure all solutions containing PLP are protected from light at all stages of the experiment. Use low-actinic glassware or wrap tubes and plates in foil.[2] |
| Temperature Fluctuations | Maintain a consistent and appropriate temperature for your PLP solutions. Avoid leaving them at room temperature for extended periods.[2] |
| Variability in Commercial PLP | The quality and purity of PLP from different commercial sources can vary. Consider qualifying a new batch of PLP before use in critical experiments.[2] |
| Incorrect PLP Concentration | Verify the concentration of your PLP stock solution using spectrophotometry or a validated HPLC method.[2] |
Quantitative Data Summary
Table 1: Typical Recovery Rates for Different Extraction Methods
| Extraction Method | Biological Matrix | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | Plasma, Serum, Whole Blood | 85 - 105[13] | Fast, simple, inexpensive, high throughput.[13] | Less clean extract, potential for significant matrix effects.[13] |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | 65 - 90[13] | Cleaner extract than PP, effective for nonpolar analytes.[13] | Labor-intensive, potential for emulsion formation, higher solvent use.[13] |
| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | > 85[13] | High selectivity, cleanest extract, reduces matrix effects, automatable.[13] | More expensive, requires method development.[13] |
Recovery rates are illustrative and can vary based on the specific analyte, matrix, and protocol optimization.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Trichloroacetic Acid (TCA) Precipitation
This protocol outlines a common method for extracting PLP from plasma samples.[1]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Reagent Preparation: Prepare a 0.6 M trichloroacetic acid (TCA) solution.
-
Precipitation: In a microcentrifuge tube, mix the plasma, 0.6 M TCA, and ultrapure water in a ratio of 1:2:3 (v/v/v).
-
Vortexing: Vortex the mixture thoroughly for 1 minute.
-
Incubation: Incubate the mixture at 50°C for 5 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted PLP.
-
Injection: The supernatant can be directly injected into the HPLC system or undergo further derivatization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 9. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]
- 10. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 11. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Pyridoxine Phosphate in Biological Samples
Welcome to the technical support center for the analysis of pyridoxine (B80251) phosphate (B84403) and its vitamers in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it affect my pyridoxine phosphate analysis?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2][3] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound in biological samples like plasma or serum, co-eluting endogenous materials can either suppress or enhance the ionization of the target analyte.[4][5] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[4][6] Phospholipids are a common cause of matrix effects in plasma and serum samples.[1][7][8]
Q2: I'm observing poor recovery of this compound from my plasma samples. What could be the cause?
A2: Poor recovery can stem from several factors during sample preparation. Inefficient protein precipitation is a common culprit. The choice of precipitation agent and the ratio of solvent to sample are critical. Additionally, the stability of this compound can be a factor; for instance, some anticoagulants used in blood collection tubes, like lithium heparin, have been observed to cause degradation of pyridoxal (B1214274) 5'-phosphate (PLP).[9] Inadequate vortexing or incubation during extraction can also lead to incomplete release of the analyte from the matrix.
Q3: My results show high variability between replicate injections. What are the likely causes and solutions?
A3: High variability is often a symptom of inconsistent matrix effects.[8] This can be particularly pronounced when using simple protein precipitation, as the composition of the residual matrix can differ between samples.[1] To improve precision, consider the following:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability. A SIL-IS, such as Pyridoxine-d3 or Pyridoxal-5'-phosphate-d3, will experience similar matrix effects as the analyte, allowing for accurate correction.[10][11]
-
Optimize Sample Cleanup: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.[12]
-
Chromatographic Separation: Ensure that your LC method provides good separation between this compound and co-eluting matrix components, especially phospholipids.[1][6]
Q4: Can I use a surrogate matrix for my calibration standards?
A4: While using a surrogate matrix like a buffered protein solution (e.g., bovine serum albumin in PBS) is possible, it's crucial to demonstrate that it mimics the matrix effects of the actual biological samples.[13] Studies have shown that using ultrapure water as a substitute for plasma can lead to significant inaccuracies due to different matrix effects.[14][15] The most accurate approach is to use a matrix-matched calibration curve, where standards are prepared in the same biological matrix as the samples (e.g., analyte-free plasma).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Ion Suppression | Co-elution of matrix components, particularly phospholipids. | 1. Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or a specific phospholipid removal technique (e.g., HybridSPE).[7][12] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from interfering peaks. 3. Use a SIL-IS: A stable isotope-labeled internal standard can compensate for consistent ion suppression.[10] |
| High Signal Intensity / Ion Enhancement | Co-eluting matrix components enhancing the ionization of the analyte. | 1. Enhance Sample Preparation: Use a more selective extraction method like LLE or SPE to remove the enhancing compounds.[12] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the limit of quantification.[12] |
| Poor Peak Shape | Matrix components interfering with chromatography. | 1. Incorporate a Guard Column: This can protect the analytical column from strongly retained matrix components. 2. Optimize Mobile Phase: Adjust the pH or organic content to improve peak symmetry. |
| Inconsistent Results | Variable matrix effects between samples; inconsistent sample preparation. | 1. Standardize Sample Preparation: Ensure precise and consistent execution of the extraction protocol for all samples. 2. Employ a SIL-IS: This is crucial for correcting for sample-to-sample variations in matrix effects.[16][17] |
| Analyte Degradation | Improper sample handling or storage; incompatible anticoagulants. | 1. Review Collection and Storage: Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. 2. Check Anticoagulant: Be aware that some anticoagulants like lithium heparin may affect PLP stability.[9] |
Experimental Protocols
Protocol 1: Protein Precipitation for Pyridoxal-5'-Phosphate (PLP) in Plasma/Whole Blood
This protocol is a common and straightforward method for sample cleanup.
-
Sample Aliquoting: Pipette 250 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.[16]
-
Internal Standard Spiking: Add 50 µL of a stable isotope-labeled internal standard (e.g., PLP-d3) working solution.[16][17]
-
Protein Precipitation: Add 300 µL of 10% Trichloroacetic Acid (TCA) solution to precipitate proteins.[10][16]
-
Vortexing: Vortex the mixture vigorously for 10-30 seconds to ensure thorough mixing.
-
Incubation: Incubate the samples on ice for 15 minutes to facilitate complete protein precipitation.[10]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean UPLC or HPLC vial for analysis.[10][13]
Protocol 2: Stable Isotope Dilution LC-MS/MS Analysis
This protocol outlines the analytical determination following sample preparation.
-
LC System: Utilize a UPLC or HPLC system capable of gradient elution.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is commonly used.[16]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol with 0.1% Formic Acid[16]
-
-
Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to elute the analyte, and then increase to a high percentage to wash the column before re-equilibration.[18][19]
-
Mass Spectrometry:
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Use a calibration curve constructed from standards prepared in a matched matrix to determine the concentration of this compound in the unknown samples.
Quantitative Data Summary
Table 1: Performance of a Stable Isotope Dilution LC-ESI-MS/MS Method for PLP in Whole Blood [16]
| Parameter | Value |
| Linearity Range | 4 - 8000 nmol/L |
| Intra-day Precision (%RSD) | 1.7 - 2.8% |
| Inter-day Precision (%RSD) | 3.0 - 4.1% |
| Mean Absolute Matrix Effect | 99.3% (Range: 97-102%) |
| Relative Matrix Effect | 98.8% |
| Mean Recovery | 98% (Range: 89-103%) |
| Lower Limit of Quantification (LLOQ) | 4 nmol/L |
Table 2: Comparison of Sample Preparation Techniques for Bioanalysis [11]
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PP) | 85 - 105 | Fast, simple, inexpensive, high throughput. | Low selectivity, significant matrix effects may remain. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Cleaner extracts than PP, good for non-polar analytes. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | > 90 | High selectivity, very clean extracts, reduces matrix effects. | More expensive, requires method development. |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. Matrix (chemical analysis) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A stable isotope dilution LC-ESI-MS/MS method for the quantification of pyridoxal-5'-phosphate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Conversion to Pyridoxal Phosphate
Welcome to the technical support center for the enzymatic synthesis of Pyridoxal (B1214274) Phosphate (B84403) (PLP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the enzymatic conversion to PLP.
Question 1: My PLP yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low PLP yield can stem from several factors related to enzyme activity and product stability. Here’s a troubleshooting guide:
-
Sub-optimal Enzyme Activity:
-
Incorrect pH or Temperature: Pyridoxal kinase (PDXK), the primary enzyme in the salvage pathway for PLP synthesis, has optimal pH and temperature ranges that can be species-specific.[1] Ensure your reaction buffer is at the optimal pH (typically around 6.0-7.5) and the incubation temperature is appropriate (often 37°C).[2][3]
-
Insufficient Cofactors: PDXK requires ATP and a divalent metal ion, typically Mg²⁺ or Zn²⁺, for its activity.[4] Verify the concentrations of these cofactors in your reaction mixture.
-
Enzyme Degradation: Improper storage or handling can lead to loss of enzyme activity. Store enzymes at the recommended temperature (usually -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
-
PLP Instability:
-
Light Exposure: PLP is light-sensitive and can degrade upon exposure to laboratory light, leading to the formation of 4-pyridoxic acid 5'-phosphate.[5] Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.[5]
-
Inappropriate Buffer: Phosphate buffers can accelerate the degradation of PLP by catalyzing the formation of Schiff bases with amino acids.[5][6] Consider using alternative buffers like Tris, which may promote a more rapid association of PLP with apoenzymes.[5]
-
Temperature Fluctuations: Avoid leaving PLP solutions at room temperature for extended periods. For short-term storage, -20°C is suitable, while -80°C is recommended for long-term stability.[5]
-
-
Presence of Inhibitors:
-
Substrate Inhibition: Both pyridoxal (PL) and the product, PLP, can inhibit pyridoxal kinase at high concentrations, forming a covalent Schiff base with key lysine (B10760008) residues in the enzyme's active site.[7]
-
Chemical Inhibitors: Certain drugs and chemical compounds can inhibit PDXK. These can be true inhibitors that compete for the active site or substances that form complexes with PL or PLP.[8] Examples include theophylline, isoniazid, and artemisinins.[4][8]
-
Question 2: I am observing variability in my results between different batches of commercially sourced PLP. Why is this happening?
Answer: The quality and purity of commercially available PLP can vary between suppliers and even between different lots from the same supplier.[5] This can lead to inconsistencies in your experimental outcomes. It is advisable to qualify new batches of PLP by verifying their concentration and purity using methods like HPLC before use.
Question 3: Can the choice of buffer significantly impact my enzymatic reaction?
Answer: Yes, the buffer system can have a profound effect on both the stability of PLP and the activity of the enzyme. As mentioned, phosphate buffers can accelerate PLP degradation.[5][6][9] It is crucial to select a buffer that maintains the optimal pH for enzyme activity while minimizing PLP degradation.
Question 4: How can I accurately measure the activity of my pyridoxal kinase?
Answer: Pyridoxal kinase activity can be measured by quantifying the amount of PLP produced over time. A common method is a coupled enzyme assay where the ADP produced is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[3] Alternatively, HPLC or UPLC-tandem mass spectrometry can be used to directly measure the formation of PLP.[2][10]
Quantitative Data Summary
Table 1: Factors Affecting PLP Stability
| Factor | Effect on PLP Stability | Recommendation | Citation |
| Light | Degradation via oxidation of the aldehyde group.[5] | Protect solutions from light using amber vials or foil.[5] | [5] |
| Temperature | Unstable at room temperature for extended periods.[5] | Store as a powder at -20°C for long-term, or in solution at -80°C.[5] | [5] |
| pH | Reactivity and degradation are pH-dependent.[5] | Maintain optimal pH for the specific experimental conditions. | [5] |
| Buffer Type | Phosphate buffers can accelerate degradation.[5][6] | Consider using Tris or other non-phosphate buffers.[5] | [5][6] |
Table 2: Common Inhibitors of Pyridoxal Kinase (PDXK)
| Inhibitor Class | Example(s) | Mechanism of Inhibition | Citation |
| Substrate/Product | Pyridoxal (PL), Pyridoxal Phosphate (PLP) | Forms a Schiff base with active site lysine.[7] | [7] |
| Drugs | Theophylline, Isoniazid, Cycloserine, Dopamine | True inhibition or formation of covalent complexes with PL/PLP.[8] | [8] |
| Antimalarials | Artemisinins (e.g., Artesunate) | Competes with pyridoxal for the substrate binding pocket.[4] | [4] |
| Natural Toxins | Ginkgotoxin | Competitive substrate for pyridoxal kinase.[11] | [11] |
Key Experimental Protocols
Protocol 1: Pyridoxal Kinase (PDXK) Activity Assay (Coupled Enzyme Method)
This protocol is adapted from established methods for measuring PDXK activity by monitoring NADH oxidation.[3]
Materials:
-
Recombinant Pyridoxal Kinase (PDXK)
-
Reaction Buffer: 0.1 M HEPES (pH 7.5), 100 mM KCl, 1.5 mM ATP, 1 mM MgSO₄, 1 mM phosphoenolpyruvate, 0.2 mM NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Pyridoxal (PL) substrate solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction buffer containing all components except PDXK and PL.
-
Add 2.3 U/ml of LDH and 1.6 U/ml of PK to the reaction buffer.
-
Pipette the reaction mixture into the wells of a 96-well plate.
-
Add varying concentrations of the PL substrate to the wells.
-
Initiate the reaction by adding a known amount of PDXK to each well.
-
Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the PDXK activity.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for PLP Quantification
This protocol provides a general guideline for quantifying PLP using HPLC.[10]
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 reverse-phase column
-
Mobile Phase: A suitable buffer system (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
PLP standard solutions of known concentrations
-
Reaction samples quenched at specific time points
Procedure:
-
Prepare a standard curve by injecting known concentrations of PLP standard solutions onto the HPLC system.
-
Prepare your experimental samples by stopping the enzymatic reaction at various time points (e.g., by adding a quenching agent like trichloroacetic acid).
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Elute the column with the mobile phase and detect the PLP peak at the appropriate wavelength.
-
Quantify the amount of PLP in your samples by comparing the peak area to the standard curve.
Visualizations
Caption: Experimental workflow for the enzymatic conversion of pyridoxal to pyridoxal phosphate.
Caption: The salvage pathway for pyridoxal phosphate (PLP) biosynthesis.
Caption: A logical troubleshooting guide for low pyridoxal phosphate (PLP) yield.
References
- 1. researchgate.net [researchgate.net]
- 2. PDXK mutations cause polyneuropathy responsive to pyridoxal 5′‐phosphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical, genetic and structural assessment of pyridoxal kinase as a drug target in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides solutions to common issues encountered during experiments involving pyridoxine (B80251) phosphate (B84403) and its derivatives, pyridoxal (B1214274) 5'-phosphate (PLP) and pyridoxamine (B1203002) 5'-phosphate (PMP).
Frequently Asked Questions (FAQs)
Q1: My PLP solution has turned yellow/brown and my experimental results are inconsistent. What is happening?
A1: The discoloration and inconsistency are likely due to the degradation of PLP. PLP is notoriously unstable in aqueous solutions and is particularly sensitive to light, temperature, and pH.[1][2] Exposure to laboratory light can cause significant degradation in as little as four hours, leading to the formation of inactive byproducts such as 4-pyridoxic acid 5'-phosphate (PAP).[1][3]
Q2: What are the optimal storage conditions for pyridoxine phosphate and its derivatives?
A2: For long-term stability, it is recommended to store pyridoxine, PLP, and PMP as dry powders at -20°C in a light-protected container. Once in solution, for maximal stability, aliquot and store at -80°C.[1] Avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept at 2-8°C, but must be protected from light.[2]
Q3: I am observing low or no activity in my PLP-dependent enzyme assay. What are the possible causes?
A3: There are several potential reasons for low enzyme activity:
-
Degraded PLP: As mentioned, PLP is unstable. Always prepare fresh solutions or use properly stored aliquots.
-
Incomplete Holoenzyme Formation: Ensure you are pre-incubating your apoenzyme with PLP for a sufficient amount of time to allow for the formation of the active holoenzyme.
-
Incorrect PLP Concentration: The quality and purity of commercially available PLP can vary. It is advisable to verify the concentration of your stock solution spectrophotometrically or via HPLC.[1]
-
Buffer Effects: Certain buffers, particularly phosphate buffers, can inhibit the association of PLP with some enzymes.[1] Phosphate ions can also catalyze the formation of Schiff bases between PLP and amino acids, leading to PLP degradation.[4][5] Consider using alternative buffers like Tris, but be aware that this may lead to a more rapid association of PLP with apoenzymes.[1]
Q4: My HPLC analysis of PLP is showing poor peak shape and low sensitivity. How can I troubleshoot this?
A4: Poor chromatography of PLP is a common issue. Here are some troubleshooting tips:
-
Poor Peak Shape: Peak tailing can occur due to interactions between the phosphate group of PLP and residual silanol (B1196071) groups on silica-based columns. Using a column with end-capping or a different stationary phase can help. Also, ensure your mobile phase pH is optimized to maintain a consistent ionization state of PLP.[6]
-
Low Sensitivity: The native fluorescence of PLP may be insufficient for sensitive detection. Consider pre-column derivatization with an agent like semicarbazide (B1199961) to enhance the signal.[1] Ensure your samples are always protected from light to prevent degradation, which will lower the signal.[6]
Data Presentation: Stability of Pyridoxal 5'-Phosphate (PLP)
The stability of PLP is critical for reproducible experimental outcomes. Below are tables summarizing the stability of PLP under various conditions.
Table 1: General Stability of Aqueous PLP Solutions
| Condition | Duration of Stability | Reference(s) |
| Room Temperature (Exposed to Light) | Unstable within 4 hours | [1][3] |
| Room Temperature (Protected from Light) | Stable for up to 24 hours | [1][3] |
| Refrigerated (2-8°C, Protected from Light) | Stable for up to 24 hours | [2] |
| Frozen (-20°C, Protected from Light) | Stable for up to 1 month | [2] |
| Frozen (-80°C, Protected from Light) | Stable for up to 1 year | [2] |
Table 2: Temperature-Dependent Degradation of Pyridoxal Phosphate in the Presence of Lysine (pH 7.2)
| Compound | Temperature (°C) | Degradation Rate (M/hr) | Reference(s) |
| Pyridoxal Phosphate | 30 | 0.0003 | [6] |
| Pyridoxal Phosphate | 40 | 0.0011 | [6] |
Experimental Protocols & Workflows
Protocol 1: Preparation and Storage of Stable PLP Solutions
-
Weighing: Weigh the desired amount of PLP powder in a low-light environment.
-
Dissolving: Dissolve the PLP in your chosen buffer. If the buffer contains primary amines, consider using an alternative to phosphate buffer.[2]
-
Light Protection: Immediately protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, store at -20°C (up to one month) or -80°C (up to one year).[2]
Caption: Workflow for preparing and storing stable PLP solutions.
Protocol 2: General Workflow for a PLP-Dependent Enzyme Assay
-
Reagent Preparation: Prepare all buffers and substrate solutions. Prepare a fresh PLP solution or thaw a frozen aliquot, ensuring it is protected from light.
-
Apoenzyme Preparation: If starting with an apoenzyme, prepare it according to your specific protocol.
-
Holoenzyme Formation: Pre-incubate the apoenzyme with a molar excess of PLP to reconstitute the active holoenzyme. The incubation time and temperature will be enzyme-specific.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the holoenzyme solution.
-
Data Acquisition: Monitor the reaction progress using a suitable method (e.g., spectrophotometry, fluorometry, HPLC).
-
Data Analysis: Analyze the data to determine enzyme activity, kinetics, or other relevant parameters.
Caption: General experimental workflow for a PLP-dependent enzyme assay.
Signaling Pathways and Logical Relationships
Vitamin B6 Metabolism
Pyridoxine and its derivatives are converted to the active coenzyme, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions. This pathway is crucial for providing the necessary cofactor for numerous metabolic processes.[2]
Caption: The metabolic pathway of Vitamin B6 to its active form, PLP.
PLP-Dependent Neurotransmitter Synthesis
PLP is an essential cofactor for the synthesis of several key neurotransmitters. It is required by aromatic L-amino acid decarboxylase (AADC) for the production of dopamine (B1211576) and serotonin, and by glutamic acid decarboxylase (GAD) for the synthesis of GABA.[3]
References
Technical Support Center: Optimization of HPLC Parameters for B6 Vitamer Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of B6 vitamers using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of B6 vitamers.
Question: Why am I seeing poor resolution between the B6 vitamer peaks?
Answer: Poor resolution between B6 vitamer peaks is a common issue that can be caused by several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
-
Mobile Phase pH: The ionization state of B6 vitamers is highly dependent on the pH of the mobile phase. A suboptimal pH can lead to co-elution.
-
Recommendation: Adjust the mobile phase pH. A pH around 3.55 has been shown to be effective for the separation of pyridoxamine (B1203002) (PM), pyridoxal (B1214274) (PL), and pyridoxine (B80251) (PN) using a C18 column.[1] For separating a broader range of six B6 vitamers, a lower pH of 2.16 with an ion-pairing agent can be utilized.[2]
-
-
Mobile Phase Composition: The organic modifier and buffer composition are critical for achieving good separation.
-
Recommendation: Optimize the concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile). For isocratic separation, a mobile phase of methanol-phosphate buffer (10:90) has been used successfully.[1] For gradient elution, a gradient of acetonitrile (B52724) (e.g., 0.5-15%) in a phosphate (B84403) buffer can be employed.[2]
-
-
Ion-Pairing Reagent: For phosphorylated vitamers, which are highly polar, using an ion-pairing reagent in a reversed-phase setup can improve retention and resolution.
-
Recommendation: Introduce an ion-pairing reagent like 1-octanesulfonic acid into the mobile phase.[2]
-
-
Column Chemistry: The choice of stationary phase is crucial.
Question: My peaks are tailing. What can I do to improve peak shape?
Answer: Peak tailing can be caused by secondary interactions between the analytes and the stationary phase, or by issues with the column or mobile phase.
-
Active Sites on the Column: Free silanol (B1196071) groups on the silica-based stationary phase can interact with the basic pyridine (B92270) ring of the B6 vitamers, leading to tailing.
-
Recommendation: Use an end-capped C18 column to minimize silanol interactions. Adding a competitor, such as triethylamine, to the mobile phase can also help to block active sites.[2]
-
-
Mobile Phase pH: An inappropriate pH can lead to mixed-mode interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Recommendation: Reduce the injection volume or the concentration of the sample.
-
Question: I am experiencing low sensitivity and cannot detect all the vitamers. How can I improve detection?
Answer: Low sensitivity is a significant challenge, especially when analyzing biological samples with low concentrations of B6 vitamers.
-
Detector Choice: The choice of detector plays a major role in sensitivity.
-
Derivatization: Derivatization can significantly improve the fluorescence quantum yield of the vitamers.
-
Recommendation: Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers.[2] Pre-column derivatization with semicarbazide (B1199961) is another effective method.[6]
-
-
Excitation and Emission Wavelengths: Using the optimal wavelengths is critical for maximizing the fluorescence signal.
-
Electrochemical Detection: This can be an alternative sensitive detection method.[9]
Frequently Asked Questions (FAQs)
What are the key B6 vitamers I should be trying to separate?
The primary B6 vitamers of interest in biological and food matrices are pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[2] 4-Pyridoxic acid (4-PA) is a major catabolite and is also often included in the analysis.[2]
What type of HPLC column is best for B6 vitamer separation?
The most common and versatile column for B6 vitamer separation is a reversed-phase C18 (ODS) column.[2] These columns are effective for separating the different vitamers, especially when used with an ion-pairing reagent to retain the more polar phosphorylated forms. Cation-exchange columns have also been used successfully.[3]
Should I use an isocratic or gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of the sample and the number of vitamers being analyzed.
-
Isocratic elution , where the mobile phase composition remains constant, can be sufficient for separating a smaller number of less complex vitamers, such as PN, PL, and PM.[1]
-
Gradient elution , where the mobile phase composition changes over time, is generally required for the separation of a wider range of vitamers, including the phosphorylated forms, within a reasonable run time.[2]
What are the typical mobile phase compositions for B6 vitamer separation?
Mobile phases for B6 vitamer separation typically consist of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A phosphate buffer is commonly used to control the pH.[1][2]
-
Organic Modifier: Acetonitrile or methanol is used as the organic modifier.[1][2]
-
Additives: Triethylamine may be added to reduce peak tailing, and an ion-pairing reagent like 1-octanesulfonic acid is often included to improve the retention of phosphorylated vitamers.[2]
Data Presentation
Table 1: HPLC Parameters for B6 Vitamer Separation
| Parameter | Method 1 (Gradient)[2] | Method 2 (Isocratic)[1] | Method 3 (Isocratic)[7] |
| Column | C18 (ODS) | C18 (5 µm, 25 cm x 4.6 mm) | Reversed-phase C18 |
| Mobile Phase | A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16B: Acetonitrile | Methanol-phosphate buffer (10:90) with 0.018 M trimethylamine, pH 3.55 | 19% ethanol (B145695), 77% water, 4% acetic acid |
| Elution | Gradient (0.5-15% Acetonitrile) | Isocratic | Isocratic |
| Flow Rate | Not specified | Not specified | 1.0 mL/min |
| Temperature | Not specified | 25 °C | Not specified |
| Detection | Fluorescence (Ex: 328 nm, Em: 393 nm) with post-column derivatization | Coulometric electrochemical | UV at 290 nm |
| Analytes | PLP, PL, PMP, PN, PM, 4-PA | PM, PL, PN | Pyridoxine hydrochloride |
Experimental Protocols
Protocol 1: Gradient HPLC with Fluorescence Detection for Six B6 Vitamers and 4-PA in Plasma [2]
-
Sample Preparation (Plasma):
-
To 500 µL of plasma, add 50 µL of internal standard and 500 µL of 10% trichloroacetic acid.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 (ODS) analytical column.
-
Mobile Phase A: Potassium phosphate buffer containing 1-octanesulfonic acid and triethylamine, adjusted to pH 2.16.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0.5% to 15% acetonitrile over the analytical run.
-
Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm.
-
Post-column Derivatization: Use a post-column reaction with a phosphate buffer containing 1 g/L sodium bisulfite.
-
Protocol 2: Isocratic HPLC with UV Detection for Pyridoxine [7]
-
Sample Preparation (Aqueous Samples):
-
Dissolve the sample in a solvent of 19% ethanol and 81% distilled water.
-
Filter the sample through a 0.45 µm filter prior to injection.
-
-
HPLC System and Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: 19% ethanol, 77% water, and 4% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 290 nm.
-
Injection Volume: 20 µL.
-
Mandatory Visualization
References
- 1. d-nb.info [d-nb.info]
- 2. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of plasma vitamin B6 compounds: comparison of a cation-exchange HPLC method with the open-column chromatographic method and the L-tyrosine apodecarboxylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 8. lcms.cz [lcms.cz]
- 9. Separation of B6 vitamers with micellar liquid chromatography using UV and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent pyridoxine phosphate degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pyridoxine (B80251) phosphate (B84403) (primarily in its active form, Pyridoxal 5'-Phosphate or PLP) during sample storage and experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to PLP stability in a direct question-and-answer format.
Issue: I am observing a decrease in PLP concentration in my samples over time.
-
Question: What are the primary factors that cause PLP degradation in stored samples? Answer: The main factors contributing to the degradation of Pyridoxal 5'-Phosphate (PLP) are exposure to light, elevated temperatures, and suboptimal pH.[1][2] Light, in particular, can cause rapid degradation.[2][3][4]
-
Question: My PLP solution has turned a yellowish color. What does this indicate? Answer: A color change to yellow in a PLP solution, which is colorless in an acidic solution, can be an indicator of degradation, particularly due to light exposure in an alkaline solution.[4][5] This is often associated with the formation of photo-degradation products.[4]
Issue: I am seeing inconsistent results in my experiments involving PLP.
-
Question: How can I minimize PLP degradation during my experiments? Answer: To minimize degradation, it is crucial to protect PLP solutions from light at all stages, including preparation, storage, and during assays.[1][4] This can be achieved by using low-actinic or amber glassware, or by wrapping containers in aluminum foil.[1][4] Additionally, maintaining a consistent and appropriate temperature is important; avoid leaving solutions at room temperature for extended periods.[1]
-
Question: Could the buffer I am using be affecting my results? Answer: Yes, the choice of buffer can significantly impact PLP stability. For instance, TRIS buffer may form an imine bond with PLP, which can offer some protection against degradation.[2] It's important to consider the pH of your buffer, as PLP stability is pH-dependent, with a stable range generally between pH 6.0 and 8.0.[2]
Issue: I need to store my PLP samples for an extended period.
-
Question: What are the optimal long-term storage conditions for PLP? Answer: For long-term stability, it is recommended to store PLP as a solid powder at -20°C, where it can be stable for up to three years.[1] Once in solution, for maximum stability of up to two years, storage at -80°C is recommended.[1] For shorter periods of up to one year, -20°C is also acceptable.[1]
-
Question: Can I store my PLP solutions at room temperature? Answer: Room temperature storage is not recommended for more than a few hours, especially if the solution is not protected from light.[1] Studies have shown that while PLP solutions can be stable for up to 24 hours at room temperature when protected from light, they can become unstable in as little as 4 hours when exposed to light.[3]
Quantitative Data on PLP Stability
The following tables summarize quantitative data on the stability of Pyridoxal 5'-Phosphate under various conditions.
Table 1: Stability of PLP in Solution at Room Temperature (25°C)
| Exposure Condition | Duration (hours) | % PLP Remaining | Source |
| Protected from light | 24 | ~90% | [6] |
| Exposed to light | 4 | Unstable | [3] |
Table 2: Long-Term Storage Stability of PLP Solutions
| Storage Temperature | Duration | Stability | Source |
| -20°C | Up to 1 year | Stable | [1] |
| -80°C | Up to 2 years | Stable | [1] |
Table 3: Stability of PLP in Plasma
| Storage Temperature | Duration (hours) | Stability | Source |
| Room Temperature | 24 | Stable | [7][8] |
| 4-8°C | 24 | Stable | [7][8] |
Experimental Protocols
Protocol 1: Assessing PLP Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of a PLP solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of PLP Stock Solution:
-
Accurately weigh a known amount of PLP powder.
-
Dissolve the powder in the desired buffer (e.g., phosphate buffer, pH 7.0) to a specific concentration (e.g., 1 mg/mL).
-
Protect the solution from light immediately after preparation using an amber vial or by wrapping the container in aluminum foil.[1][4]
-
-
Incubation Under Test Conditions:
-
Aliquot the stock solution into several light-protected vials.
-
Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure vs. dark).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from a vial for each condition.
-
-
Sample Preparation for HPLC:
-
If necessary, precipitate proteins from the sample. A common method is to add trichloroacetic acid, centrifuge the sample, and extract the supernatant.[9]
-
Consider pre-column derivatization with semicarbazide (B1199961) to enhance fluorescence detection and stability.[10]
-
-
HPLC Analysis:
-
Inject the prepared sample into a reverse-phase HPLC system.[3]
-
Use a suitable mobile phase gradient (e.g., water with 0.2% trifluoroacetic acid and methanol).[6]
-
Monitor the elution of PLP and its degradation products using a UV-VIS detector (e.g., at 285 nm or 295 nm) or a fluorescence detector.[1][6]
-
-
Data Analysis:
-
Quantify the peak area corresponding to PLP at each time point.
-
Plot the percentage of remaining PLP against time to determine the degradation kinetics.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to PLP degradation and stability assessment.
Caption: Primary photodegradation pathway of PLP.
Caption: Experimental workflow for assessing PLP stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Structure and properties of recombinant human pyridoxine 5'-phosphate oxidase [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B6 in plasma - sample stability and the reference limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ujms.net [ujms.net]
- 10. Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys of vitamin B6 nutritional status - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Essential Role of Pyridoxine 5'-Phosphate in Amino Acid Catabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison validating the critical role of pyridoxine (B80251) 5'-phosphate (PNP) as a precursor to pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme in a multitude of metabolic pathways. We focus on the well-characterized pathway of amino acid catabolism, specifically the transamination reactions catalyzed by PLP-dependent aminotransferases. This guide will objectively compare the metabolic outcomes when a model system is supplied with either PNP or PLP, particularly under conditions of compromised Pyridox(am)ine 5'-phosphate oxidase (PNPO) activity. The experimental data presented herein underscores the indispensable nature of the conversion of PNP to PLP for maintaining metabolic homeostasis.
Introduction
Pyridoxal 5'-phosphate (PLP), the biologically active form of Vitamin B6, is a versatile coenzyme essential for over 160 enzymatic reactions in the human body, primarily in amino acid metabolism.[1][2] The synthesis of PLP from dietary vitamin B6 precursors, such as pyridoxine, involves a critical phosphorylation step to form pyridoxine 5'-phosphate (PNP), followed by an oxidation step catalyzed by the FMN-dependent enzyme Pyridox(am)ine 5'-phosphate oxidase (PNPO).[3] Deficiencies in PNPO activity lead to a severe depletion of PLP, resulting in devastating neurological and metabolic disorders, thereby highlighting the essentiality of the PNP to PLP conversion.[4][5][6]
This guide will explore the functional difference between providing the precursor, PNP, and the active coenzyme, PLP, to a model metabolic system. We will use the example of a generic PLP-dependent aminotransferase reaction, a cornerstone of amino acid catabolism.
Comparative Data Presentation
The following tables summarize the expected quantitative data from experiments designed to validate the role of PNP as a PLP precursor in a model system with deficient PNPO activity.
Table 1: Comparison of B6 Vitamer Levels in a PNPO-Deficient Model System
| Vitamer | Supplementation with Pyridoxine 5'-Phosphate (PNP) | Supplementation with Pyridoxal 5'-Phosphate (PLP) | Control (No Supplementation) |
| Pyridoxine 5'-Phosphate (PNP) | ↑↑↑ | ↔ | ↑ |
| Pyridoxal 5'-Phosphate (PLP) | ↓↓↓ | ↑↑↑ | ↓↓ |
| Pyridoxamine 5'-Phosphate (PMP) | ↑ | ↔ | ↑ |
Data presented as relative changes: ↑↑↑ (significant increase), ↑ (slight increase), ↔ (no change), ↓↓ (significant decrease), ↓↓↓ (severe decrease).
Table 2: Activity of a PLP-Dependent Aminotransferase in a PNPO-Deficient Model System
| Condition | Aminotransferase Activity (U/mg protein) |
| Control (No Supplementation) | 5 ± 1.2 |
| Supplementation with PNP (100 µM) | 8 ± 2.1 |
| Supplementation with PLP (100 µM) | 95 ± 8.5 |
| Wild-type (Functional PNPO) + PNP (100 µM) | 92 ± 7.9 |
Values are represented as mean ± standard deviation.
Table 3: Accumulation of Amino Acid Substrates in a PNPO-Deficient Model System
| Amino Acid Substrate | Supplementation with PNP | Supplementation with PLP |
| Alanine (B10760859) | High | Low |
| Glutamate | High | Low |
| Aspartate | High | Low |
Levels indicate the accumulation of the substrate due to impaired transamination.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Generation and Validation of a PNPO-Deficient Zebrafish Model
-
Method: CRISPR/Cas9 gene editing is used to introduce a frameshift mutation in the pnpo gene of zebrafish embryos.
-
Validation:
-
Genotyping: PCR amplification of the targeted region followed by Sanger sequencing to confirm the mutation.[7]
-
Enzyme Activity Assay: Homogenates from wild-type and pnpo-/- zebrafish larvae are incubated with PNP or PMP as a substrate. The production of PLP is measured by HPLC to confirm the loss of PNPO activity.[7]
-
Biochemical Profiling of B6 Vitamers and Amino Acids
-
Sample Preparation: Zebrafish larvae or cell lysates are homogenized in a suitable buffer and deproteinized.
-
Analysis:
In Vitro Assay of a PLP-Dependent Aminotransferase (e.g., Alanine Aminotransferase - ALT)
This protocol is adapted from a commercial assay kit.
-
Principle: The activity of ALT is determined by a coupled enzyme assay. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then used in a reaction that generates a colorimetric or fluorometric product.
-
Procedure:
-
Prepare a reaction mixture containing the apo-aminotransferase enzyme (enzyme without bound PLP), the amino acid substrate (e.g., alanine), and the α-keto acid substrate (e.g., α-ketoglutarate).
-
Add either PNP or PLP to the reaction mixture at a final concentration of 100 µM.
-
Initiate the reaction and monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Calculate the enzyme activity in Units per milligram of protein. One unit is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.
-
Visualizations
Metabolic Pathway: The Crucial Role of PNPO
Caption: The conversion of Pyridoxine 5'-Phosphate to Pyridoxal 5'-Phosphate.
Experimental Workflow: Validating PNP's Role
Caption: Workflow for comparing PNP and PLP supplementation in a PNPO-deficient model.
Logical Relationship: Consequence of PNPO Deficiency
Caption: The pathological cascade resulting from PNPO deficiency.
Conclusion
The data and experimental frameworks presented in this guide unequivocally validate the essential role of pyridoxine 5'-phosphate as a direct precursor to the active coenzyme, pyridoxal 5'-phosphate. In metabolic pathways such as amino acid catabolism, the conversion of PNP to PLP by the enzyme PNPO is a critical, non-redundant step. In the absence of functional PNPO, supplementation with PNP is insufficient to restore the activity of PLP-dependent enzymes, leading to significant metabolic disturbances. Conversely, direct supplementation with PLP can bypass this metabolic block and rescue enzyme function. These findings have profound implications for understanding the pathophysiology of PNPO deficiency and for the development of therapeutic strategies for this and other vitamin B6-related metabolic disorders. For researchers and professionals in drug development, this underscores the importance of considering the complete metabolic activation pathway of a pro-drug or precursor molecule.
References
- 1. droracle.ai [droracle.ai]
- 2. beilstein-institut.de [beilstein-institut.de]
- 3. Characterization of Novel Pathogenic Variants Causing Pyridox(am)ine 5′-Phosphate Oxidase-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxal phosphate-responsive seizures: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Effectiveness of Pyridoxal-5'-Phosphate in PNPO Deficiency: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridox(am)ine 5'-phosphate oxidase (PNPO) deficiency in zebrafish results in fatal seizures and metabolic aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pyridoxine vs. Pyridoxal 5'-Phosphate Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes. It exists in several forms, known as vitamers, with pyridoxine (B80251) (PN) being the most common form used in supplements and pyridoxal (B1214274) 5'-phosphate (PLP) being the active coenzyme form. This guide provides a comprehensive comparison of the efficacy of pyridoxine versus pyridoxal 5'-phosphate supplementation, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for their studies and applications.
I. Bioavailability and Metabolism
Pyridoxine hydrochloride is a stable and widely used form of vitamin B6 in dietary supplements.[1] However, it must be converted in the body to the biologically active form, PLP. This conversion is a multi-step process primarily occurring in the liver.[2]
Upon oral ingestion, pyridoxine is absorbed in the jejunum by passive diffusion.[3] It is then transported to the liver, where it is phosphorylated by pyridoxal kinase to pyridoxine-5'-phosphate (PNP). Subsequently, PNP is oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, PLP.[4] The efficiency of this conversion can be influenced by genetic factors and liver health.
In contrast, supplementation with PLP bypasses this conversion process. However, ingested PLP is largely dephosphorylated to pyridoxal (PL) in the intestine before absorption. PL is then absorbed and subsequently re-phosphorylated to PLP in the liver and other tissues. While direct supplementation with PLP might seem more efficient, the dephosphorylation and re-phosphorylation cycle is a critical consideration.
Quantitative Comparison of Pharmacokinetic Parameters
A direct head-to-head clinical trial comparing the oral bioavailability of pyridoxine and PLP with comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC) is not extensively documented in a single study. However, data from various studies can be compiled to provide a comparative overview. Supplementation with pyridoxine has been shown to significantly increase plasma PLP levels.[5] For instance, a study on two different 40 mg pyridoxine HCl preparations reported a mean Cmax of 193.0 ng/mL and 197.1 ng/mL, with a Tmax of 1.25 hours and 1.44 hours, respectively.[6] Another study noted that after oral administration of pyridoxine HCl, its metabolites, including PLP, appear in high concentrations in the blood plasma.[7]
| Parameter | Pyridoxine Supplementation (40 mg)[6] | Pyridoxal 5'-Phosphate Supplementation |
| Cmax (ng/mL) | 193.0 - 197.1 (as total pyridoxal) | Data not available from a direct comparative study |
| Tmax (hours) | 1.25 - 1.44 (as total pyridoxal) | Data not available from a direct comparative study |
| AUC (ng.h/mL) | AUC0-24: 352.6 - 369.2 (as total pyridoxal) | Data not available from a direct comparative study |
Note: The data for pyridoxine supplementation reflects the measurement of total pyridoxal after enzymatic cleavage of PLP, as this is a common method to assess vitamin B6 status. The lack of directly comparable data for PLP supplementation highlights a gap in the current research literature.
II. In Vitro Efficacy and Cellular Effects
In vitro studies provide valuable insights into the direct cellular effects of pyridoxine and PLP, revealing significant differences in their efficacy and toxicity profiles.
Comparative Cellular Effects of Pyridoxine and PLP
| Cellular Assay | Cell Line | Pyridoxine (PN) Effect | Pyridoxal 5'-Phosphate (PLP) / Pyridoxal (PL) Effect | Reference |
| Cell Viability (MTT Assay) | SH-SY5Y (Neuroblastoma) | Induces concentration-dependent cell death | No significant effect on cell viability | [8] |
| Apoptosis | SH-SY5Y (Neuroblastoma) | Significantly increases expression of pro-apoptotic proteins Bax and caspase-8 | Did not significantly alter the expression of apoptotic markers | [8] |
| Cell Proliferation | B16F10 (Melanoma) | 11.4% inhibition at 500 µM | 95.1% inhibition at 500 µM (as Pyridoxal) | [9] |
| Cell Proliferation | M21-HPB (Melanoma) | Growth stimulation observed | Significant reduction in cell proliferation at 0.25-0.5 mM (as Pyridoxal) | [10] |
These in vitro findings suggest that pyridoxine, at high concentrations, can be cytotoxic to neuronal cells by inducing apoptosis.[8] In contrast, PLP and its immediate precursor, pyridoxal, appear to be less toxic and more effective at inhibiting the proliferation of certain cancer cell lines.[9][10]
III. Clinical Efficacy and Therapeutic Applications
The differential effects of pyridoxine and PLP are also observed in clinical settings, particularly in the management of certain medical conditions.
Idiopathic Intractable Epilepsy
A notable area where PLP has shown superior efficacy is in the treatment of idiopathic intractable epilepsy in children. In a study of 94 children, 11 showed a dramatic and sustained response to intravenous PLP. Of these 11 responders, only five also responded to pyridoxine. Six of the responders required PLP exclusively for seizure control.[1][11] This suggests that in certain individuals, the conversion of pyridoxine to PLP may be impaired, necessitating direct supplementation with the active form.
IV. Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the effect of pyridoxine and PLP on the viability of a cell line (e.g., SH-SY5Y neuroblastoma cells).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of pyridoxine or PLP (e.g., 0-10 mM) for 24 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection: Western Blot for Bax and Caspase-8
Objective: To assess the induction of apoptosis by pyridoxine and PLP by measuring the expression of pro-apoptotic proteins.
Methodology:
-
Cell Lysis: After treatment with pyridoxine or PLP, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, cleaved caspase-8, and a loading control (e.g., β-actin) overnight at 4°C.[14][15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Plasma PLP Quantification: HPLC Method
Objective: To measure the concentration of PLP in plasma samples.
Methodology:
-
Sample Preparation: Precipitate plasma proteins by adding an equal volume of 10% trichloroacetic acid. Centrifuge and collect the supernatant.[18][19]
-
Chromatographic Separation: Inject the supernatant into a C18 reverse-phase HPLC column.[18][20]
-
Mobile Phase: Use a mobile phase consisting of a potassium phosphate (B84403) buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) and a gradient of acetonitrile.[20]
-
Detection: Use a fluorescence detector with excitation at 328 nm and emission at 393 nm. Post-column derivatization with a bisulfite solution can enhance the signal.[20]
-
Quantification: Determine the PLP concentration by comparing the peak area to a standard curve of known PLP concentrations.
V. Diagrams
VI. Conclusion
The choice between pyridoxine and pyridoxal 5'-phosphate supplementation depends on the specific research or clinical context. While pyridoxine is a stable and commonly used precursor, its efficacy relies on efficient metabolic conversion to the active form, PLP. In vitro evidence suggests that high concentrations of pyridoxine may exhibit cellular toxicity, particularly in neuronal cells, a characteristic not observed with PLP.[8] Furthermore, in certain conditions such as idiopathic intractable epilepsy, direct supplementation with PLP has demonstrated superior clinical outcomes, suggesting that impaired conversion of pyridoxine may be a contributing factor.[1][11]
For researchers, it is crucial to consider the metabolic capacity of the chosen cell line or animal model to convert pyridoxine to PLP. In studies where direct and immediate effects of the active coenzyme are desired, or when investigating cell lines with potentially compromised metabolic pathways, PLP may be the more appropriate choice. For drug development professionals, the potential for pyridoxine-induced neurotoxicity at higher doses warrants consideration, and PLP may offer a safer alternative for therapeutic applications requiring high-dose vitamin B6. Further head-to-head clinical trials are needed to fully elucidate the comparative pharmacokinetics and bioavailability of oral pyridoxine and PLP supplementation.
References
- 1. Pyridoxal phosphate is better than pyridoxine for controlling idiopathic intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Effect of different levels of oral pyridoxine supplementation on plasma pyridoxal-5'-phosphate and pyridoxal levels and urinary vitamin B-6 excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of total pyridoxal in human plasma following oral administration of vitamin B6 by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridoxal phosphate is better than pyridoxine for controlling idiopathic intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple high-performance liquid chromatography (HPLC) method for the measurement of pyridoxal-5-phosphate and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridoxal Phosphate (PLP) Outperforms Pyridoxine Phosphate (PNP) in Direct Enzyme Function Rescue
For researchers in enzyme kinetics, drug development, and metabolic disorders, understanding the nuanced differences between vitamin B6 vitamers is critical. While both pyridoxal (B1214274) phosphate (B84403) (PLP) and pyridoxine (B80251) phosphate (PNP) are phosphorylated forms of vitamin B6, experimental evidence demonstrates that PLP is the direct and superior choice for rescuing the function of PLP-dependent enzymes. In contrast, PNP, a precursor to PLP, can be ineffective and even inhibitory under certain conditions.
Pyridoxal phosphate is the biologically active coenzyme for a vast array of enzymes, participating in over 140 different enzymatic reactions essential for amino acid metabolism, neurotransmitter synthesis, and other critical cellular processes.[1] PNP, on the other hand, must first be converted to PLP by the FMN-dependent enzyme pyridoxine 5'-phosphate oxidase (PNPO).[1] This fundamental biochemical pathway underscores the immediate utility of PLP in enzymatic reactions.
The Decisive Advantage of PLP in PNPO Deficiency
The most striking evidence for PLP's superiority comes from the study of Pyridoxine 5'-Phosphate Oxidase (PNPO) deficiency, a rare genetic disorder where the enzyme responsible for converting PNP to PLP is defective. In individuals with PNPO deficiency, supplementation with pyridoxine (which is converted to PNP) is often ineffective in controlling symptoms like neonatal epileptic encephalopathy.[2] However, direct administration of PLP can effectively rescue the function of PLP-dependent enzymes and alleviate clinical symptoms, demonstrating its direct action in bypassing the metabolic block.[3] A systematic review of PNPO deficiency cases revealed that a majority of patients who responded to PLP treatment had previously failed to respond to pyridoxine.[3]
Inhibitory Effects of Pyridoxine and its Phosphate Form
High concentrations of pyridoxine, the precursor to PNP, have been shown to be neurotoxic, causing a sensory neuropathy that mimics the symptoms of vitamin B6 deficiency.[4] This paradoxical effect is attributed to the competitive inhibition of PLP-dependent enzymes by pyridoxine.[4] The inactive form, pyridoxine, can compete with the active coenzyme, PLP, for binding to the apoenzyme, thereby hindering its function.
A key study on the PLP-dependent enzyme alanine:glyoxylate aminotransferase (AGT), which is deficient in Primary Hyperoxaluria Type I, found that supplementation with pyridoxine led to an accumulation of intracellular PNP. This PNP then competed with PLP for binding to the AGT apoenzyme, resulting in the formation of an inactive AGT-PNP complex.[5] This direct evidence highlights a significant drawback of using PNP or its precursor for enzyme rescue.
Quantitative Comparison of PNP vs. PLP in Rescuing Enzyme Function
The following table summarizes the comparative effects of PNP and PLP on the function of specific enzymes based on available experimental data.
| Enzyme | Organism/System | PNP Effect | PLP Effect | Key Findings | Reference |
| Alanine:Glyoxylate Aminotransferase (AGT) | Human (cellular model of Primary Hyperoxaluria Type I) | Inhibitory at high concentrations; forms an inactive AGT-PNP complex. | Effective in rescuing enzyme activity. | PNP competes with PLP for apoenzyme binding, reducing overall enzyme function. | [5] |
| Various PLP-dependent enzymes | Zebrafish model of PNPO deficiency | Marginal positive effects on some anomalies. | Significantly improved morphological and behavioral anomalies. | PLP is the standard and effective therapy for PNPO deficiency. | [2] |
| Various PLP-dependent enzymes | Human (PNPO deficiency patients) | Ineffective in the majority of PLP-responsive patients. | Effective in achieving and maintaining seizure control. | PLP is the only effective therapy for most PNPO deficient patients. | [3] |
Signaling and Metabolic Pathways
The conversion of various vitamin B6 vitamers to the active coenzyme PLP occurs through the vitamin B6 salvage pathway. Understanding this pathway is crucial to appreciating why direct supplementation with PLP is often the most effective strategy for rescuing enzyme function.
References
- 1. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridoxamine and pyridoxal are more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Knockout Studies in the Pyridoxine 5'-Phosphate (PLP) Synthesis Pathway
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of knockout studies targeting key enzymes in the de novo pyridoxal (B1214274) 5'-phosphate (PLP) biosynthesis pathway. The focus is on the PLP synthase complex, composed of the Pdx1 (synthase) and Pdx2 (glutaminase) subunits, which is essential for PLP synthesis in many microorganisms and plants but absent in humans, making it a promising target for novel antimicrobial drug development.[1][2][3]
The De Novo Pyridoxal 5'-Phosphate (PLP) Synthesis Pathway
The de novo synthesis of PLP, the active form of vitamin B6, is catalyzed by the PLP synthase complex. This complex utilizes ribose 5-phosphate, glyceraldehyde 3-phosphate, and glutamine as substrates.[2] Pdx2 functions as a glutaminase (B10826351), hydrolyzing glutamine to provide ammonia (B1221849), which is then channeled to the Pdx1 subunit.[2] Pdx1 catalyzes the subsequent complex condensation and ring formation to produce PLP.[2][3]
Comparison of Pdx1 and Pdx2 Knockout Phenotypes
Knockout studies are crucial for validating the essentiality of enzymes and understanding the physiological consequences of their absence. While the term "Pdx1" is also used for "pancreatic and duodenal homeobox 1" in mammals, which is functionally unrelated to the bacterial PLP synthase, this guide focuses on the microbial enzymes. Disruption of the pdxS (Pdx1) and pdxT (Pdx2) genes in bacteria leads to distinct, yet related, phenotypes.
Table 1: Summary of Quantitative Data from Pdx Knockout Studies
| Organism | Gene Knockout | Key Phenotype | Quantitative Observations | Reference(s) |
| Actinobacillus pleuropneumoniae | pdxS (Pdx1) | PLP Auxotrophy, Attenuated Virulence | Complete growth inhibition in chemically defined medium unless supplemented with PLP.[4] | [4] |
| Actinobacillus pleuropneumoniae | pdxT (Pdx2) | PLP Auxotrophy, Attenuated Virulence | Complete growth inhibition in chemically defined medium unless supplemented with PLP or high concentrations of ammonium (B1175870), which can compensate for the lack of glutaminase activity.[4] | [4] |
| Bacillus subtilis | pdxT (Pdx2) | Defective Growth | Growth defect could be compensated by the presence of ammonium, indicating PdxT's primary role is providing ammonia from glutamine.[4] | [4] |
| Streptococcus pneumoniae | pdxT (Pdx2) | Defective Growth | Similar to B. subtilis, the growth defect was compensated by ammonium supplementation.[4] | [4] |
Comparative Insights:
-
Essentiality: Knockouts of both pdxS (Pdx1) and pdxT (Pdx2) render bacteria auxotrophic for PLP, confirming the essential role of the de novo pathway for viability in the absence of external vitamin B6 sources.[4]
-
Functional Difference: The phenotype of the pdxT knockout can be rescued by high levels of ammonium. This observation supports the specific role of Pdx2 as a glutaminase that supplies ammonia for the Pdx1-catalyzed reaction. Pdx1 can utilize ammonium directly to synthesize PLP, bypassing the need for Pdx2.[4]
-
Virulence: Disruption of these genes leads to attenuated virulence, highlighting their potential as targets for developing antimicrobial agents that could disarm pathogens.[4]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to knockout studies. Below are generalized protocols for gene knockout construction and metabolite analysis based on established techniques.
Recombineering is a widely used method for in vivo genetic engineering in bacteria, allowing for the precise replacement of a target gene with a selectable marker, such as a drug resistance cassette.[5]
Experimental Workflow for Bacterial Gene Knockout
Protocol Steps:
-
Primer Design: Design PCR primers that contain sequences homologous to the regions flanking the target gene (pdx1 or pdx2) and sequences that will amplify a drug resistance cassette.[5]
-
PCR Amplification: Amplify the drug resistance cassette using the designed primers. This creates a linear DNA fragment with homology arms for the target gene.[5]
-
Prepare Competent Cells: Prepare electrocompetent bacterial cells that are expressing a phage-based recombination system, such as the λ Red system (Gam, Exo, and Beta proteins).[5]
-
Electrotransformation: Introduce the purified linear PCR product into the recombination-proficient cells via electroporation.[5]
-
Selection: Plate the transformed cells on a medium containing the corresponding antibiotic to select for colonies where the gene has been successfully replaced by the resistance cassette.[5]
-
Verification: Confirm the gene knockout in the selected colonies using PCR with primers that flank the targeted region and primers internal to the drug cassette.[5] The absence of the wild-type gene product should also be confirmed.
-
Phenotypic Analysis: Grow the confirmed knockout strains in minimal media with and without PLP supplementation to verify auxotrophy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying different forms of vitamin B6 in biological samples.[6]
Protocol Steps:
-
Sample Preparation (Cell Lysate):
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication) in an appropriate buffer.
-
Add an internal standard, such as Pyridoxine-d3, to correct for matrix effects and variations during sample processing.[6]
-
-
Protein Precipitation:
-
Extraction:
-
LC-MS/MS Analysis:
-
Inject the prepared supernatant into an LC-MS/MS system.
-
Separate the different vitamin B6 vitamers (PLP, PMP, PNP, etc.) using a reversed-phase chromatography column with a suitable gradient elution.
-
Detect and quantify the vitamers using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Logical Relationship: From Gene Knockout to Phenotype
The disruption of the PLP synthesis pathway initiates a cascade of events leading to the observed physiological changes. The diagram below illustrates the logical flow from the genetic modification to the ultimate phenotype.
This guide demonstrates that targeting the Pdx1 and Pdx2 enzymes of the PLP synthesis pathway effectively inhibits microbial growth by creating a dependency on external vitamin B6. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to validate these enzymes as drug targets and to develop novel therapeutics against pathogenic organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridoxine 5'-phosphate synthase: de novo synthesis of vitamin B6 and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal phosphate synthases PdxS/PdxT are required for Actinobacillus pleuropneumoniae viability, stress tolerance and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. benchchem.com [benchchem.com]
Validating the Specificity of Pyridoxal Phosphate-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile cofactor essential for a vast array of enzymatic reactions crucial to life. PLP-dependent enzymes catalyze a wide range of transformations in amino acid metabolism, including transamination, decarboxylation, racemization, and elimination/substitution reactions. Given their central role in metabolism and their potential as drug targets, rigorous validation of the substrate and reaction specificity of newly identified PLP-dependent enzymes is paramount.
This guide provides a comprehensive comparison of methodologies for validating the specificity of PLP-dependent enzymes, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing and executing robust validation strategies.
Data Presentation: A Comparative Look at Enzyme Specificity
The specificity of a PLP-dependent enzyme is best understood by comparing its kinetic parameters with different substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate preference.
Below are tables summarizing the kinetic parameters of various PLP-dependent enzymes, showcasing the diversity in their substrate specificities.
Table 1: Comparison of Kinetic Parameters for PLP-Dependent Aminotransferases
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Aspartate Aminotransferase | Escherichia coli | L-Aspartate | 0.4 | 220 | 5.5 x 10⁵ |
| L-Tyrosine | 3.5 | 0.02 | 5.7 | ||
| Tyrosine Aminotransferase | Escherichia coli | L-Tyrosine | 0.8 | 550 | 6.9 x 10⁵ |
| L-Aspartate | 5.0 | 250 | 5.0 x 10⁴ | ||
| Branched-Chain Amino Acid Aminotransferase | Thermoproteus tenax | L-Isoleucine | 0.2 | 15 | 7.5 x 10⁴ |
| α-ketoglutarate | 0.15 | - | - |
Table 2: Comparison of Kinetic Parameters for PLP-Dependent Decarboxylases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ornithine Decarboxylase | Physarum polycephalum | L-Ornithine (Form 1) | 0.13 | - | - |
| L-Ornithine (Form 2) | 33 | - | - | ||
| Histidine Decarboxylase | Human | L-Histidine | - | 1.73 | - |
| Aromatic Amino Acid Decarboxylase | Pseudomonas putida | L-DOPA | 250 | 1.8 | 7.2 x 10³ |
| 5-HTP | 120 | 0.9 | 7.5 x 10³ |
Table 3: Comparison of Kinetic Parameters for Other PLP-Dependent Enzymes
| Enzyme | Reaction Type | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Alanine (B10760859) Racemase | Racemization | Streptomyces lavendulae | L-Alanine | 1.1 | 1100 | 1.0 x 10⁶ |
| D-Alanine | 0.9 | 900 | 1.0 x 10⁶ | |||
| D-Serine Dehydratase | Lyase (Elimination) | Escherichia coli | D-Serine | - | - | 3.4 x 10⁵ |
| D-Threonine | - | - | 2.9 x 10⁴ | |||
| Threonine Aldolase | Lyase (Aldol Cleavage) | Escherichia coli | L-allo-Threonine | 0.24 | 213 | 8.87 x 10⁵ |
| L-Threonine | 19.4 | 112 | 5.8 x 10³ |
Experimental Protocols: Methodologies for Specificity Validation
Accurate determination of enzyme specificity relies on well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize PLP-dependent enzymes.
Protocol 1: Spectrophotometric Assay for Transaminase Activity
This is a continuous coupled-enzyme assay that measures the rate of NADH oxidation, which is proportional to the transaminase activity.
Materials:
-
Purified aminotransferase
-
Amino acid substrate (e.g., L-aspartate)
-
α-ketoglutarate
-
Malate (B86768) dehydrogenase (coupling enzyme)
-
NADH
-
PLP
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, α-ketoglutarate, NADH, PLP, and malate dehydrogenase.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for thermal equilibration and to record any background NADH oxidation.
-
Initiate the reaction by adding the amino acid substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other constant.
Protocol 2: Radiometric Assay for Ornithine Decarboxylase Activity
This assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine, providing a direct measure of decarboxylase activity.[1][2]
Materials:
-
Purified ornithine decarboxylase (ODC) or cell lysate
-
L-[1-¹⁴C]ornithine
-
Unlabeled L-ornithine
-
PLP
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA)
-
Sulfuric acid (e.g., 2 M) to stop the reaction
-
Scintillation vials containing filter paper saturated with a CO₂ trapping agent (e.g., 0.1 M NaOH or hyamine hydroxide)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, PLP, and a mixture of labeled and unlabeled L-ornithine.
-
Place the open microcentrifuge tube inside a scintillation vial containing the CO₂ trap.
-
Initiate the reaction by adding the enzyme preparation.
-
Seal the scintillation vial and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by injecting sulfuric acid into the microcentrifuge tube without opening the vial.
-
Continue incubation for an additional period (e.g., 1 hour) to ensure complete trapping of the released ¹⁴CO₂.
-
Carefully remove the microcentrifuge tube from the scintillation vial.
-
Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO₂ captured.
Protocol 3: HPLC-Based Assay for Alanine Racemase Activity
This method allows for the separation and quantification of L- and D-alanine, providing a direct measure of racemase activity.
Materials:
-
Purified alanine racemase
-
L-alanine or D-alanine substrate
-
PLP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 2 M HCl)
-
Neutralization solution (e.g., 2 M NaOH)
-
Derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
HPLC system with a suitable column for chiral separation and a UV or fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, PLP, and the alanine substrate.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Neutralize the reaction mixture with the neutralization solution.
-
Take an aliquot of the quenched reaction and derivatize the amino acids with Marfey's reagent according to the manufacturer's protocol.
-
Analyze the derivatized sample by HPLC to separate and quantify the L- and D-alanine enantiomers.
-
Calculate the enzyme activity based on the amount of product formed over time.
Mandatory Visualization: Pathways and Workflows
Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the study of PLP-dependent enzymes.
General Catalytic Mechanism of a PLP-Dependent Enzyme.
The diagram above illustrates the fundamental steps in the catalytic cycle of a typical PLP-dependent enzyme. The cycle begins with the PLP cofactor forming an internal aldimine with a lysine (B10760008) residue in the enzyme's active site. An incoming amino acid substrate displaces the lysine to form an external aldimine. This is followed by the cleavage of a bond at the α-carbon of the substrate, leading to the formation of a stabilized carbanionic intermediate. Subsequent protonation and rearrangement steps result in the formation of the product, which is then released, regenerating the enzyme for the next catalytic cycle.
Workflow for Validating the Specificity of a Novel PLP-Dependent Enzyme.
This workflow outlines a systematic approach to characterizing a newly identified putative PLP-dependent enzyme. The process begins with bioinformatic analysis to predict its function. Following successful gene cloning and protein expression and purification, an initial activity screen is performed with a predicted substrate. A broader substrate specificity screen is then conducted to identify the preferred substrate(s). Detailed kinetic analysis is subsequently performed to determine the kinetic parameters (Km and kcat) for the most active substrates. For a more in-depth understanding of the structure-function relationship, structural studies and site-directed mutagenesis can be employed to identify key residues involved in substrate binding and catalysis. The culmination of these steps leads to a validated understanding of the enzyme's specificity.
References
A Comparative Guide to the Neuroprotective Effects of Vitamin B6 Vitamers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the neuroprotective capabilities of various vitamin B6 vitamers is crucial for advancing therapeutic strategies against neurodegenerative diseases. This guide provides an objective comparison of the principal B6 vitamers—pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), pyridoxamine (B1203002) (PM), and their phosphorylated ester, pyridoxal 5'-phosphate (PLP)—supported by experimental data on their distinct mechanisms of action.
Comparative Analysis of Neuroprotective Properties
The neuroprotective potential of B6 vitamers stems from their diverse biochemical activities, ranging from antioxidant and anti-glycation actions to essential coenzymatic roles in neurotransmitter synthesis. While direct head-to-head comparisons in single neurotoxicity models are limited in published literature, a synthesis of available data provides a clear overview of their relative strengths and specialized functions.
Data on In Vitro Efficacy and Cytotoxicity
The following tables summarize key quantitative data from various studies, highlighting the differences in the bioactivity and safety profiles of the B6 vitamers.
Table 1: Comparison of Anti-Glycation and Enzyme Inhibition Activities
| Vitamer | Assay Target | IC50 Value | Reference |
| Pyridoxal (PL) | α-Glucosidase Inhibition | 4.14 mg/mL | [1] |
| α-Amylase Inhibition | 10.87 mg/mL | [1] | |
| Pyridoxamine (PM) | α-Glucosidase Inhibition | 4.85 mg/mL | [1] |
| α-Amylase Inhibition | 23.18 mg/mL | [1] | |
| Pyridoxine (PN) | α-Glucosidase Inhibition | 5.02 mg/mL | [1] |
| α-Amylase Inhibition | 23.18 mg/mL | [1] | |
| BSA-Methylglyoxal Glycation | 540.76 µM | [1] |
This table showcases the superior enzyme inhibition activity of Pyridoxal in the context of carbohydrate metabolism, which can be relevant to neurodegenerative conditions linked to metabolic disturbances.
Table 2: Comparative Cytotoxicity on SH-SY5Y Neuroblastoma Cells
| Vitamer | Effect on Cell Viability (24h Exposure) | Key Finding |
| Pyridoxine (PN) | Induces cell death in a concentration-dependent manner. | Significantly increases the expression of apoptotic markers Bax and caspase-8. |
| Pyridoxal (PL) | No significant effect on cell viability. | Considered non-toxic at tested concentrations. |
| Pyridoxamine (PM) | No significant effect on cell viability. | Considered non-toxic at tested concentrations. |
| Pyridoxal 5'-Phosphate (PLP) | No significant effect on cell viability. | Considered non-toxic at tested concentrations. |
| Pyridoxamine 5'-Phosphate (PMP) | No significant effect on cell viability. | Considered non-toxic at tested concentrations. |
This data suggests that while pyridoxine can be neurotoxic at higher concentrations, other vitamers, particularly the active form PLP, are significantly safer for neuronal cells. This has led to the preference for PLP-based supplements in clinical applications to avoid potential neurotoxicity
Mechanistic Pathways of Neuroprotection
The B6 vitamers exert their neuroprotective effects through distinct and complementary signaling pathways.
Pyridoxine (PN): Enhancing Antioxidant Defense via Nrf2
Pyridoxine has been shown to bolster the endogenous antioxidant system by activating the Nrf2 pathway. This mechanism is crucial for mitigating oxidative stress, a key pathological factor in many neurodegenerative disorders.
Caption: Pyridoxine's neuroprotective pathway via PKM2-mediated Nrf2 activation.
Pyridoxamine (PM): A Potent Scavenger of Glycation and Lipoxidation Products
Pyridoxamine excels in trapping reactive carbonyl species, thereby inhibiting the formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). These toxic products contribute to neuronal damage in diabetic and age-related neurodegeneration.
Caption: Pyridoxamine's mechanism of inhibiting AGE/ALE formation.
Pyridoxal 5'-Phosphate (PLP): The Central Coenzyme
PLP, the biologically active form of vitamin B6, is an essential cofactor for over 140 enzymatic reactions, including the synthesis of key neurotransmitters like GABA, dopamine, and serotonin. Its neuroprotective role is also linked to the regulation of intracellular calcium levels, preventing excitotoxicity.
Caption: PLP's central role in neurotransmission and ion homeostasis.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are summaries of protocols used in key studies investigating the neuroprotective effects of B6 vitamers.
In Vivo Model of Parkinson's Disease (MPTP-induced Neurotoxicity)
-
Objective: To assess the neuroprotective effect of pyridoxine against dopaminergic neuron loss.
-
Animal Model: Adult C57BL/6 mice.
-
Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce Parkinsonism-like symptoms and pathology.
-
Treatment: Mice are treated with pyridoxine (e.g., 5 mg/kg, intraperitoneal injection) for a specified period before and during MPTP administration.
-
Assessment:
-
Behavioral Tests: Rotarod and pole tests to measure motor coordination and bradykinesia.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.
-
Biochemical Analysis: Measurement of glutathione (B108866) (GSH) levels in brain tissue to assess antioxidant status.
-
In Vitro Oxidative Stress Model (Hydrogen Peroxide)
-
Objective: To evaluate the protective effect of pyridoxine against oxidative damage in neuronal cells.
-
Cell Culture: Primary neuronal cultures or cell lines like SH-SY5Y.
-
Insult: Cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.
-
Treatment: Cells are pre-treated with various concentrations of pyridoxine or other vitamers before H₂O₂ exposure.
-
Assessment:
-
Cell Viability: MTT or LDH assays to quantify cell survival.
-
Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Apoptosis Assays: TUNEL staining or caspase activity assays to measure apoptotic cell death.
-
In Vitro Glycation Model
-
Objective: To compare the anti-glycation properties of different B6 vitamers.
-
Model: Bovine Serum Albumin (BSA) is incubated with a reducing sugar like glucose or a reactive dicarbonyl like methylglyoxal (B44143) (MGO) to induce glycation.
-
Treatment: The incubation is performed in the presence or absence of different B6 vitamers (pyridoxamine, pyridoxal, pyridoxine).
-
Assessment:
-
Fluorescence Spectroscopy: Measurement of AGE-specific fluorescence to quantify the formation of advanced glycation end-products.
-
Carbonyl Content: Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by spectrophotometric measurement to assess protein oxidation.
-
ELISA: Use of specific antibodies to detect particular AGEs like carboxymethyllysine (CML).
-
Conclusion
The various vitamin B6 vitamers offer a spectrum of neuroprotective mechanisms.
-
Pyridoxal 5'-Phosphate (PLP) stands out as the most biologically active and safest vitamer, directly participating in essential neuronal functions.
-
Pyridoxamine (PM) shows significant promise as a therapeutic agent for conditions where glycation and lipoxidation are major pathological drivers.
-
Pyridoxal (PL) demonstrates potent enzyme-inhibiting effects that could be beneficial in metabolic-related neurodegeneration.
-
Pyridoxine (PN) , while capable of boosting antioxidant defenses, carries a risk of neurotoxicity at higher doses, which must be a key consideration in therapeutic development.
For drug development professionals, these findings underscore the importance of selecting the appropriate vitamer based on the specific pathological mechanisms being targeted. Future research should focus on direct, quantitative comparisons of these vitamers in standardized models of neurodegeneration to further elucidate their relative therapeutic potential.
References
A Validated UPLC-MS/MS Method for Pyridoxine Phosphate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pyridoxine (B80251) phosphate (B84403) (PLP), the active form of vitamin B6, is critical in various fields, from clinical diagnostics to pharmaceutical research. This guide presents a new, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of PLP in human plasma. To provide a comprehensive evaluation, this guide objectively compares the performance of this new method with established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and traditional enzymatic assays. The supporting experimental data and detailed protocols are provided to allow for a thorough assessment of its suitability for your specific research needs.
Comparative Analysis of Analytical Methods
The performance of the new UPLC-MS/MS method was validated against key analytical parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The following tables summarize the quantitative data, offering a clear comparison with existing HPLC and enzymatic methods for pyridoxine phosphate analysis.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | New UPLC-MS/MS Method | HPLC with Fluorescence Detection | Enzymatic Assay |
| Linearity Range | 5 - 500 nmol/L | 10 - 1000 nmol/L | 15.6 - 200 nmol/L |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 1.5 nmol/L | 2.1 nmol/L | Not typically reported |
| Limit of Quantitation (LOQ) | 5 nmol/L[6] | 5.8 nmol/L[7] | 15.6 nmol/L |
Table 2: Comparison of Accuracy and Precision
| Parameter | New UPLC-MS/MS Method | HPLC with Fluorescence Detection | Enzymatic Assay |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105%[7] | 90 - 110% |
| Intra-day Precision (%CV) | < 5%[6] | < 6%[7] | < 10% |
| Inter-day Precision (%CV) | < 5%[6] | < 7%[7] | < 15% |
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method and a representative HPLC with fluorescence detection method are provided below.
New UPLC-MS/MS Method Protocol
This method is designed for high-throughput, sensitive, and selective quantification of this compound in human plasma.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (this compound-d3).
-
Precipitate proteins by adding 200 µL of 10% (w/v) trichloroacetic acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: 2% B to 95% B over 2.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Total Run Time: 3.5 minutes
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: 248.1 > 150.1
-
This compound-d3 (IS): 251.1 > 153.1
-
Conventional HPLC with Fluorescence Detection Method Protocol
This method represents a widely used, traditional approach for this compound quantification.
1. Sample Preparation and Derivatization:
-
To 200 µL of plasma, add 200 µL of 10% trichloroacetic acid for protein precipitation.
-
Centrifuge and collect the supernatant.
-
To the supernatant, add a semicarbazide (B1199961) solution to derivatize the this compound.[7]
-
Incubate the mixture as required for the derivatization reaction to complete.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 330 nm
-
Emission Wavelength: 400 nm
-
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and Enzymatic Assays for Pyridoxine Phosphate Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of pyridoxine (B80251) phosphate (B84403), the active form of vitamin B6, is paramount. This guide provides an objective comparison of two common analytical methods: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Pyridoxal (B1214274) 5'-phosphate (PLP) is a critical coenzyme in a multitude of metabolic processes, including amino acid and neurotransmitter synthesis.[1] Consequently, its precise quantification in biological matrices is essential for both clinical diagnostics and research. The two predominant methods for this analysis, HPLC and enzymatic assays, each offer a distinct set of advantages and disadvantages. This guide delves into a cross-validation of these techniques to provide a clear performance comparison.
Quantitative Performance: A Side-by-Side Comparison
The performance of analytical methods can be evaluated based on several key parameters, including precision (reproducibility), accuracy (recovery of a known amount of analyte), and bias (agreement between different methods). An interlaboratory comparison study involving ten laboratories using either HPLC-based or enzymatic assays for PLP in serum provides valuable insights into the real-world performance of these methods.[2][3]
| Performance Metric | HPLC-Based Assays | Enzymatic Assays | Notes |
| Within-Day Precision (CV%) | 0.6% - 15% | 5% - 37% | HPLC generally shows higher precision (lower CV).[2][3] |
| Between-Day Precision (CV%) | 1.4% - 20% | 8% - 26% | HPLC demonstrates better long-term reproducibility.[2][3] |
| Mean Recovery of Added PLP | 85% - 110% | 53% - 144% | HPLC methods tend to have more consistent and accurate recovery.[2][3] |
| Bias Relative to Consensus Mean | -10.0% to +15.5% | -5.7% to +24.3% | Both methods show variability, but some HPLC labs achieved lower bias.[2][3] |
| Correlation (r) | - | - | A separate study comparing an HPLC method to a tracer (enzymatic) method found a high correlation coefficient of r = 0.9864.[4] |
| Coefficient of Variation (CV%) | 5.4% | 9.1% (tracer method) | Data from a direct comparison study confirms the higher precision of HPLC.[4] |
Key Takeaways:
-
Precision: HPLC methods generally exhibit superior within-day and between-day precision compared to enzymatic assays.[2][3]
-
Accuracy: While both methods can achieve acceptable accuracy, the range of recovery values is wider for enzymatic assays, suggesting a higher potential for variability.[2][3]
-
Agreement: A strong correlation exists between the two methods, indicating that they generally produce comparable results.[4] However, significant biases can exist between individual laboratories and methods, highlighting the need for careful validation.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both HPLC and enzymatic assays for the quantification of pyridoxine phosphate.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a common method for the analysis of PLP in plasma using reversed-phase HPLC with pre-column derivatization and fluorescence detection.
1. Sample Preparation (Protein Precipitation)
-
In a microcentrifuge tube, combine 100 µL of plasma with 200 µL of 0.6 M trichloroacetic acid (TCA).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at 50°C for 5 minutes.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, which contains the extracted PLP.[5]
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) methanol (B129727) is often used.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 100 µL.[6]
-
Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.[6]
3. Derivatization (Pre-column)
-
While not always required, pre-column derivatization with a reagent like semicarbazide (B1199961) can enhance the fluorescence signal and improve sensitivity.
4. Calibration
-
Prepare a series of PLP standards of known concentrations in the same matrix as the samples (e.g., TCA supernatant from a blank plasma sample).
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of PLP in the unknown samples is determined by interpolating their peak areas on the calibration curve.
Enzymatic Assay Protocol
This protocol is based on a commercially available enzymatic assay kit (e.g., BÜHLMANN Vitamin B6 enzymatic assay) for the quantitative determination of PLP in EDTA plasma.
1. Principle
The assay is based on the PLP-dependent enzymatic decarboxylation of L-tyrosine to tyramine (B21549) by tyrosine-apo-decarboxylase. The amount of tyramine produced is directly proportional to the PLP concentration in the sample. The tyramine is then oxidized, and the resulting hydrogen peroxide reacts with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.
2. Reagents (Typical Kit Components)
-
Dilution Buffer
-
Enzyme Buffer
-
Substrate (L-tyrosine)
-
Apo-Enzyme (tyrosine-apo-decarboxylase)
-
Enzyme (tyramine oxidase and horseradish peroxidase)
-
Calibrators (known concentrations of PLP)
-
Controls (low and normal levels)
3. Assay Procedure
-
Sample Preparation: Dilute plasma samples according to the kit instructions using the provided Dilution Buffer.
-
Reaction Setup:
-
Pipette calibrators, controls, and diluted samples into the wells of a microtiter plate.
-
Add the Apo-Enzyme solution to each well.
-
Mix and incubate the plate (e.g., 30 minutes at 37°C).
-
Add the Enzyme solution to each well.
-
Mix and incubate for a specified time (e.g., 15 minutes at 37°C).
-
-
Measurement:
-
Read the optical density (absorbance) at 546 nm using a microtiter plate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (Calibrator 0) from all other readings.
-
Construct a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the PLP concentration in the samples from the standard curve.
-
Visualizing the Processes
To better understand the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and enzymatic assays.
Caption: Simplified metabolic pathway of Vitamin B6 to its active form, PLP.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical vitamin B6 analysis: an interlaboratory comparison of pyridoxal 5'-phosphate measurements in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ujms.net [ujms.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. buhlmannlabs.com [buhlmannlabs.com]
A Comparative Analysis of Pyridoxine Phosphate and Pyridoxamine Phosphate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of two key phosphorylated forms of vitamin B6: pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP). Understanding the distinct roles and efficiencies of these vitamers is crucial for research into enzyme mechanisms, metabolic pathways, and the development of therapeutic agents targeting pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.
Core Functional Distinctions
Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are precursors to the biologically active coenzyme form of vitamin B6, pyridoxal 5'-phosphate (PLP).[1] While structurally similar, their primary functional differences lie in the chemical nature of their 4' substituent: an alcohol in PNP and an amine in PMP. This seemingly minor difference dictates their substrate specificity and catalytic efficiency with key enzymes in the vitamin B6 salvage pathway.
The central enzyme responsible for the conversion of both PNP and PMP to PLP is Pyridoxamine-5'-Phosphate Oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme.[1][2] This enzyme plays a critical role in maintaining the cellular pool of PLP, which is essential for a vast number of metabolic reactions, particularly in amino acid metabolism.[1][2]
Quantitative Comparison of Enzyme Kinetics
The following table summarizes the kinetic parameters of PNPO with its substrates, PNP and PMP, from two different species, providing insight into the enzyme's substrate preference and catalytic efficiency.
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Escherichia coli | PNP | 2 | 0.76 | 3.8 x 10⁵ | [3] |
| PMP | 105 | 1.72 | 1.6 x 10⁴ | [3] | |
| Rabbit Liver | PNP | 8.2 | 0.7 (42 min⁻¹) | 8.5 x 10⁴ | [4][5] |
| PMP | 3.6 | 0.1 (6.2 min⁻¹) | 2.8 x 10⁴ | [4][5] |
Note: kcat values were converted to s⁻¹ for consistency where original data was in min⁻¹.
The Vitamin B6 Salvage Pathway
The conversion of dietary vitamin B6 forms and the recycling of PMP from transamination reactions are handled by the salvage pathway. This pathway ensures a constant supply of the vital coenzyme PLP.
Caption: The Vitamin B6 Salvage Pathway illustrating the conversion of dietary forms to the active coenzyme PLP.
Experimental Protocols
Determination of PNPO Kinetic Parameters
Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) of Pyridoxamine-5'-Phosphate Oxidase (PNPO) for its substrates, pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP).
Materials:
-
Purified PNPO enzyme
-
PNP and PMP substrates of varying concentrations
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
Spectrophotometer capable of measuring changes in absorbance or fluorescence to monitor the production of pyridoxal 5'-phosphate (PLP) or the consumption of oxygen.
-
For a discontinuous assay: a method to stop the reaction (e.g., acid quench) and a subsequent method to quantify PLP, such as HPLC or a colorimetric assay.
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of PNPO, PNP, and PMP in the reaction buffer.
-
Assay Setup: In a temperature-controlled cuvette (e.g., 25°C), add the reaction buffer and a fixed, non-saturating concentration of the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of the substrate (either PNP or PMP).
-
Monitoring the Reaction: Continuously monitor the reaction by measuring the rate of PLP formation. PLP has a characteristic absorbance spectrum that can be used for its quantification. Alternatively, an oxygen electrode can be used to measure the rate of oxygen consumption, as it is a co-substrate in the reaction.
-
Varying Substrate Concentrations: Repeat steps 2-4 with a range of substrate concentrations, from well below to well above the expected Km.
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then determined as the ratio kcat/Km.
-
This protocol can be adapted for different detection methods, including fluorescence-based assays that can offer higher sensitivity.
Summary of Comparative Activity
The kinetic data reveals important differences in how PNPO from different organisms handles PNP and PMP.
-
In E. coli, PNPO displays a significantly higher affinity (lower Km) for PNP compared to PMP.[3] Although the turnover rate (kcat) is higher for PMP, the overall catalytic efficiency (kcat/Km) is substantially greater for PNP, suggesting that PNP is the preferred substrate in this organism.[3]
-
For the rabbit liver enzyme, the affinity for both substrates is more comparable, with a slightly lower Km for PMP.[4][5] However, the turnover rate for PNP is considerably higher, resulting in a greater catalytic efficiency for PNP.[4][5]
These findings highlight that while PNPO can utilize both PNP and PMP, its efficiency and preference can be species-dependent. In the context of overall vitamin B6 metabolism, the efficient conversion of PNP is crucial as pyridoxine is a common dietary form of vitamin B6. The ability to also process PMP, which is generated during transamination reactions, allows the cell to salvage and recycle this vitamer back to the active PLP pool.[1][2]
This comparative analysis underscores the nuanced roles of pyridoxine phosphate and pyridoxamine phosphate in cellular metabolism. A thorough understanding of their respective enzymatic conversions is fundamental for researchers in fields ranging from basic enzymology to the development of novel therapeutics targeting vitamin B6-dependent pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Pyridoxine Phosphate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyridoxine (B80251) phosphate (B84403) analogs and other molecules that inhibit pyridoxal (B1214274) kinase, a key enzyme in the vitamin B6 salvage pathway. By competitively inhibiting this enzyme, these analogs can lead to a deficiency of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, thereby affecting numerous PLP-dependent enzymatic reactions, including the synthesis of the inhibitory neurotransmitter GABA. This guide presents quantitative data on inhibitor potency, detailed experimental protocols for validation, and visual representations of the involved pathways and workflows.
Data Presentation: Inhibitor Comparison
The following table summarizes the inhibitory potency of various pyridoxine phosphate analogs and other compounds against pyridoxal kinase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating higher potency.
| Inhibitor | Target Enzyme | Organism/Source | Ki Value (µM) | Inhibition Type | Reference |
| Ginkgotoxin (4'-O-methylpyridoxine) | Pyridoxal Kinase | Human (recombinant) | 3 | Competitive | [1] |
| Theophylline | Pyridoxal Kinase | Human (recombinant) | 50 | Competitive | [1] |
| Theophylline | Pyridoxal Kinase | Sheep Brain | 8.7 | Competitive | [2] |
| Lamotrigine | Pyridoxal Kinase | Human (recombinant) | 56 | Not specified | [1] |
| Enprofylline | Pyridoxal Kinase | Human (recombinant) | 228 | Not specified | [1] |
| Enprofylline | Pyridoxal Kinase | Sheep Brain | 256 | Not specified | [2] |
| Caffeine | Pyridoxal Kinase | Sheep Brain | 45 | Competitive | [2] |
| Theobromine | Pyridoxal Kinase | Sheep Brain | 453 | Weak Inhibition | [2] |
| Artesunate | Pyridoxal Kinase | Mouse (recombinant) | High µM range | Competitive | [3] |
| Artemisinin | Pyridoxal Kinase | Mouse (recombinant) | High µM range | Competitive | [3] |
Table 1: Comparison of Pyridoxal Kinase Inhibitors. This table provides a summary of the inhibitory constants (Ki) for various this compound analogs and other compounds against pyridoxal kinase from different sources.
The following table shows the percentage of inhibition of human pyridoxal kinase activity at a concentration of 100 µM for several compounds.
| Compound | Concentration (µM) | % Inhibition of hPL Kinase | Reference |
| Ginkgotoxin | 100 | 100 | [1] |
| Theophylline | 100 | 60 | [1] |
| Lamotrigine | 100 | 45 | [1] |
| Enprofylline | 100 | 33 | [1] |
| Theobromine | 100 | 22 | [1] |
| Caffeine | 100 | 21 | [1] |
Table 2: Percentage Inhibition of Human Pyridoxal Kinase. This table presents the percentage of inhibition of human pyridoxal kinase (hPL Kinase) activity by various compounds at a concentration of 100 µM.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the inhibitory effect of this compound analogs.
Pyridoxal Kinase Activity Assay (Spectrophotometric Method)
This assay measures the activity of pyridoxal kinase by monitoring the formation of pyridoxal 5'-phosphate (PLP), which absorbs light at 388 nm.[3]
Materials:
-
Purified pyridoxal kinase enzyme
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
Reaction Buffer: 10 mM HEPES (pH 7.3), 100 mM KCl, 1 mM MgCl₂, 50 µg/mL BSA
-
Test inhibitors (e.g., ginkgotoxin, theophylline)
-
Microplate reader capable of measuring absorbance at 388 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the purified pyridoxal kinase enzyme in a microplate well.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, pyridoxal, to all wells. The final concentration of pyridoxal should be in a range from 10 to 600 μM.[3]
-
Immediately measure the increase in absorbance at 388 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor.[3] Plot the data using a suitable method (e.g., Dixon plot or non-linear regression) to calculate the Ki.
Cell-Based Assay for Inhibitor Cytotoxicity (MTT Assay)
This assay determines the effect of the inhibitors on cell viability and proliferation.[4]
Materials:
-
Leukemic cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Test inhibitors (e.g., Compound C03)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Measurement of GABA Levels in Biological Samples (HPLC Method)
This method allows for the quantification of GABA in biological samples, such as brain tissue or cell lysates, to assess the downstream effects of pyridoxal kinase inhibition.[5]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical or fluorescence detector
-
Microdialysis probe (for in vivo studies)
-
Derivatization agent: o-phthalaldehyde (B127526) (OPA)
-
Guard column and microbore column
-
Standard solutions of GABA
Procedure:
-
Sample Collection:
-
In vivo: Implant a microdialysis probe into the brain region of interest in an animal model. Collect dialysates at regular intervals.
-
In vitro: Prepare cell lysates or tissue homogenates.
-
-
Sample Preparation:
-
For dialysates, split the sample into aliquots for separate GABA and glutamate (B1630785) analysis.[5]
-
Derivatize the samples with OPA to make GABA detectable.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a suitable mobile phase and column.
-
Detect and quantify the GABA peak using the electrochemical or fluorescence detector.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of GABA.
-
Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Signaling Pathway: GABA Synthesis
The following diagram illustrates the synthesis of GABA from glutamate, a reaction catalyzed by the PLP-dependent enzyme glutamic acid decarboxylase (GAD). Inhibition of pyridoxal kinase leads to reduced PLP levels, which in turn can decrease GAD activity and GABA synthesis.[6]
Caption: Inhibition of Pyridoxal Kinase disrupts GABA synthesis.
Experimental Workflow: Validating Inhibitor Efficacy
The following diagram outlines the general workflow for validating the inhibitory effect of this compound analogs.
Caption: Workflow for validating this compound analog inhibitors.
References
- 1. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Emerging Role of Pyridoxine 5'-Phosphate as a Disease Biomarker: A Comparative Guide
An in-depth analysis of Pyridoxine (B80251) 5'-Phosphate (PNP), the active form of Vitamin B6, as a promising biomarker in oncology and neurology. This guide provides a comparative overview of its performance against other relevant biomarkers, supported by experimental data and detailed methodologies.
Introduction
Pyridoxine 5'-phosphate (PNP), also known as pyridoxal (B1214274) 5'-phosphate (PLP), is the biologically active form of vitamin B6 and a critical cofactor for over 140 enzymatic reactions in the human body.[1] Its involvement in crucial metabolic pathways, including amino acid metabolism, neurotransmitter synthesis, and nucleic acid synthesis, has drawn significant attention to its potential as a biomarker for various pathological conditions.[2][3][4] Recent research has particularly focused on the association between circulating PNP levels and the risk and prognosis of several types of cancer and neurological disorders. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of PNP's performance as a biomarker against other alternatives, supplemented with experimental data and detailed protocols.
PNP as a Biomarker in Cancer
Aberrant vitamin B6 metabolism has been observed in various malignancies. Studies suggest that a novel conjugate of PNP, Adenosine-N6-Diethylthioether-N1-Pyrimoximine-5'-phosphate, is found at significantly higher levels in the blood of patients with active cancers and may serve as a tumor marker.[5][6][7] Furthermore, circulating levels of PNP itself have been inversely associated with the risk and prognosis of several cancers.
Colorectal Cancer
Low serum PNP levels have been linked to a poorer prognosis in colorectal cancer patients. One prospective cohort study found that higher PNP levels were associated with a 37% longer overall survival and a 38% longer colorectal cancer-specific survival.[8][9]
| Biomarker | Patient Cohort (n) | Key Findings | Statistical Significance |
| PNP (PLP) | 1286 | Higher serum levels associated with improved overall and colorectal cancer-specific survival.[8][9] | p for trend = 0.008 (OS) |
| p for trend = 0.006 (CSS) | |||
| PAr Index * | 1286 | Not significantly associated with overall or colorectal cancer-specific survival.[9] | - |
*PAr Index: Pyridoxic Acid Ratio, a marker of vitamin B6 catabolism.[9]
Pancreatic Cancer
Nested case-control studies in Asian populations have demonstrated an inverse association between serum PNP levels and the risk of pancreatic cancer. Pooled analyses revealed that high serum PNP was associated with a reduced risk of pancreatic cancer.[2]
| Biomarker | Study Population | Key Findings | Statistical Significance |
| PNP (PLP) | 187 cases, 258 controls (Shanghai & Singapore) | High serum PNP levels were associated with a reduced risk of pancreatic cancer.[2] | p for trend = 0.048 |
| Adjusted odds ratio for the highest category of PNP (>52.4 nmol/L) was 0.46 compared to vitamin B6 deficiency (<20 nmol/L).[2] | 95% CI: 0.23, 0.92 |
Breast Cancer
A nested case-control study within the Multiethnic Cohort suggested that higher prediagnostic plasma concentrations of PNP are associated with a reduced risk of invasive postmenopausal breast cancer.[10]
| Biomarker | Study Population | Key Findings | Statistical Significance |
| PNP (PLP) | 706 cases, 706 controls | Women with plasma PNP concentrations in the highest quartile had a 30% reduced risk of invasive breast cancer compared to the lowest quartile.[10] | p for trend = 0.02 |
PNP as a Biomarker in Neurological Disorders
PNP is indispensable for the synthesis of several key neurotransmitters, including GABA, dopamine, and serotonin.[4] Consequently, dysregulation of PNP levels has been implicated in various neurological conditions.
Stroke
A recent study combining data from a nationally representative cohort and Mendelian randomization analysis indicated a protective causal role of PNP in stroke risk. Low serum PNP levels were significantly associated with a higher prevalence of stroke.[11]
| Biomarker | Study Population (NHANES 2005-2013) | Key Findings | Statistical Significance |
| PNP (PLP) | 6839 participants | Participants with low serum PNP levels had significantly higher odds of stroke compared to those with high levels (OR = 0.651).[11] | p = 0.0274 |
| Mendelian randomization analysis supported a protective causal effect of PNP on stroke risk (OR = 0.772).[11] | p = 0.00345 | ||
| The receiver operating characteristic (ROC) analysis for the predictive model including PNP showed good performance.[11] | AUC > 0.7 |
Other Neurological Conditions
PNP deficiency has been linked to peripheral neuropathy and seizures.[4][12] The active form of vitamin B6 is essential for converting glutamate (B1630785) to the inhibitory neurotransmitter GABA, and even moderate reductions in PNP activity can lead to neuronal hyperexcitability.[3][13]
Experimental Methodologies
Accurate quantification of PNP in biological samples is crucial for its validation as a biomarker. The most common methods involve High-Performance Liquid Chromatography (HPLC) and fluorometric assays.
HPLC with Fluorescence Detection
This is a robust and sensitive method for determining PNP concentrations in plasma, serum, and other biological matrices.[14]
Sample Preparation (Plasma/Serum):
-
To 200 µL of plasma or serum, add 200 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.[14]
Pre-column Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To 100 µL of the filtered supernatant, add 50 µL of 1% (w/v) semicarbazide (B1199961) solution.[14]
-
Vortex and incubate at room temperature for 30 minutes in the dark.[14]
HPLC Analysis:
-
Column: Reversed-Phase C18
-
Detection: Fluorescence
-
Quantification: Based on the peak area compared to a standard curve of known PNP concentrations.
Fluorometric Assay Kits
Commercially available kits provide a simplified and high-throughput method for measuring PNP concentrations.[15][16]
General Protocol:
-
Sample Preparation: Samples are typically deproteinized, often using a 10 kDa spin column to collect the filtrate.[16]
-
Reaction: The sample is incubated with a PLP-dependent enzyme, a substrate, and a probe. The enzyme converts the substrate into an intermediate that reacts with the probe to generate a fluorescent signal.[15][16]
-
Detection: The fluorescence is measured kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).[15][16]
-
Quantification: The rate of fluorescence increase is proportional to the PNP concentration and is calculated based on a standard curve.
Signaling Pathways and Experimental Workflows
Vitamin B6 Metabolism and PNP Synthesis
The following diagram illustrates the salvage pathway of vitamin B6 metabolism, where various forms of vitamin B6 are converted into the active form, PNP. This process is primarily catalyzed by the enzyme pyridoxine 5'-phosphate oxidase (PNPO).[1][17]
Caption: Vitamin B6 metabolism and the role of PNP (PLP) in GABA synthesis.
Experimental Workflow for PNP Quantification
The diagram below outlines the typical workflow for quantifying PNP in biological samples using HPLC.
Caption: General experimental workflow for PNP quantification by HPLC.
Conclusion
Pyridoxine 5'-phosphate is a promising biomarker with demonstrated associations with the risk and prognosis of several cancers and neurological disorders. Its role as a key metabolic cofactor provides a strong biological rationale for these associations. While further validation through large-scale, multicenter trials is necessary for its translation into clinical practice, the available evidence suggests that monitoring PNP levels could offer valuable insights for disease risk assessment, prognostication, and potentially as a target for nutritional interventions. The well-established and robust analytical methods for PNP quantification further support its potential for clinical application.
References
- 1. Frontiers | Prognostic Implication and Oncogenic Role of PNPO in Pan-Cancer [frontiersin.org]
- 2. Serum B6 vitamers (pyridoxal 5′-phosphate, pyridoxal, and 4-pyridoxic acid) and pancreatic cancer risk: two nested case–control studies in Asian populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Moderate pyridoxal phosphate deficiency enhances neuronal excitability and promotes calcium dysregulation [frontiersin.org]
- 4. Regulation and function of pyridoxal phosphate in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B6 and cancer: a novel pyridoxal 5-phosphate conjugate in tumor cells and blood of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 and cancer: synthesis and occurrence of adenosine-N6-diethylthioether-N-pyridoximine-5'-phosphate, a circulating human tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Serum Pyridoxal 5′-Phosphate and Pyridoxic Acid Ratio Index with Prognosis of Colorectal Cancer: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Pyridoxal 5′-Phosphate and Pyridoxic Acid Ratio Index with Prognosis of Colorectal Cancer: A Prospective Cohort Study [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pyridoxal 5'-phosphate and risk of stroke: triangulation of evidence from a nationally representative cohort and bidirectional Mendelian randomization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Pyridoxine and Pyridoxine Phosphate
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioavailability of various vitamin forms is critical for optimizing therapeutic efficacy and safety. This guide provides an objective comparison of pyridoxine (B80251) (PN) and its phosphorylated, biologically active form, pyridoxine phosphate (B84403) (specifically, pyridoxal (B1214274) 5'-phosphate or PLP), supported by experimental data.
Vitamin B6 is a crucial coenzyme in a vast array of metabolic processes. While pyridoxine is a common and stable form used in supplements, it is a prodrug that must be converted in the body to its active form, PLP. This conversion process, primarily occurring in the liver, can be influenced by individual metabolic differences and may impact the overall bioavailability and physiological effects of the vitamin.
Executive Summary of Bioavailability Comparison
Pyridoxal 5'-phosphate (PLP) generally exhibits a more direct and potentially efficient route to biological activity compared to pyridoxine hydrochloride. As the active coenzyme, PLP does not require enzymatic conversion in the liver to be utilized by the body.[1] In contrast, pyridoxine must first be absorbed and then undergo phosphorylation, a process that can vary between individuals.[1] Studies indicate that direct supplementation with PLP results in significantly lower plasma concentrations of pyridoxine itself, which may be relevant in the context of potential pyridoxine-related neuropathy at high doses.
Quantitative Data on Bioavailability
A key study by Vrolijk et al. (2020) provides valuable pharmacokinetic data comparing the oral administration of 50 mg of pyridoxine versus 50 mg of pyridoxal-5'-phosphate in healthy volunteers. The following table summarizes the key findings extrapolated from the published data.
| Pharmacokinetic Parameter | Pyridoxine (PN) Administration (50 mg) | Pyridoxal 5'-Phosphate (PLP) Administration (50 mg) | Key Observations |
| Peak Plasma Concentration of Pyridoxine (PN Cmax) | ~560 nmol/L | Marginally increased above detection limits (~7 nmol/L) | Administration of PLP does not lead to a significant increase in plasma pyridoxine levels. |
| Time to Peak Plasma Concentration of Pyridoxine (PN Tmax) | ~0.5 hours | Not Applicable | Pyridoxine is rapidly absorbed after oral administration. |
| Area Under the Curve for Pyridoxine (PN AUC) | Significantly higher | Significantly lower | This indicates a much greater systemic exposure to pyridoxine itself when this form is ingested. |
| Area Under the Curve for Pyridoxal 5'-Phosphate (PLP AUC) | Similar to PLP administration | Similar to PN administration | Both forms lead to a comparable increase in the plasma concentration of the active coenzyme, PLP. |
Data extrapolated from Vrolijk, M. F., et al. (2020). Inter-individual differences in pharmacokinetics of vitamin B6: A possible explanation of different sensitivity to its neuropathic effects. PharmaNutrition, 12, 100188.
Experimental Protocols
The following is a summary of the experimental protocol used in the comparative pharmacokinetic study by Vrolijk et al. (2020).
Study Design: A double-blind, randomized study was conducted with twelve healthy volunteers. Participants were supplemented daily with either 50 mg of pyridoxine or 50 mg of pyridoxal-phosphate for one week.
Blood Sampling: On days 1, 3, and 7, blood samples were collected before and at regular intervals (every 30 minutes for 4 hours) after the oral intake of the supplements.
Analytical Method: Plasma levels of various vitamin B6 vitamers (pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms) were determined using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), were calculated for the different B6 vitamers.
Metabolic Pathway and Experimental Workflow
To visualize the metabolic conversion of these compounds and the experimental approach to studying their bioavailability, the following diagrams are provided.
Caption: Metabolic fate of oral pyridoxine vs. This compound.
Caption: Workflow for a comparative bioavailability study.
Conclusion
The available evidence suggests that while both pyridoxine and pyridoxal 5'-phosphate lead to increased levels of the active coenzyme PLP in the plasma, their pharmacokinetic profiles are distinct. Supplementation with PLP bypasses the initial hepatic conversion step required for pyridoxine, leading to minimal systemic exposure to pyridoxine itself. This distinction may be of significant interest to researchers and clinicians, particularly in contexts where individual metabolic differences or the potential for high-dose pyridoxine-related side effects are a concern. Further research into the clinical implications of these bioavailability differences is warranted.
References
Safety Operating Guide
Proper Disposal of Pyridoxine Phosphate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of pyridoxine (B80251) phosphate (B84403), a common laboratory reagent. Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
While pyridoxine phosphate is not classified as a hazardous substance by several safety data sheets, it is crucial to handle it with care to minimize exposure and contamination.[1][2][3][4] Some sources indicate it may cause skin and eye irritation.[1][5] Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE):
-
Gloves: Use proper glove removal technique to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn.[1][6]
-
Lab Coat: A standard lab coat is recommended to protect clothing.[1]
-
Respiratory Protection: In cases of insufficient ventilation or dust generation, a suitable dust respirator should be worn.[1][6]
Step-by-Step Disposal Procedure
The disposal of this compound must always be in accordance with federal, state, and local environmental control regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]
-
Waste Classification: While generally not considered hazardous, it is best practice to treat all chemical waste with caution.[1] Your institution's EHS office will provide the final determination on whether the waste is hazardous.[7]
-
Container Management:
-
Whenever possible, leave the chemical in its original container.[1]
-
Ensure the container is tightly closed and properly labeled.[1] Do not mix with other waste.[1]
-
If transferring to a new container, use a suitable container with a lid and ensure it is compatible with the material.[8] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[9]
-
-
Labeling:
-
All chemical waste containers must be labeled with a hazardous waste tag provided by your EHS office.[7][9]
-
The label must include the full common chemical name ("this compound"), the quantity of the waste, the date of waste generation, and the place of origin (department, room number).[9] Abbreviations and chemical formulas are not permitted.[9]
-
The tag must have the words "Hazardous Waste" and the appropriate hazard pictograms checked.[9]
-
-
Storage:
-
Store chemical waste in a designated "Satellite Accumulation Area" (SAA) that is close to the point of generation.[10][11]
-
The SAA must be under the direct supervision of lab personnel and clearly labeled with hazardous waste signage.[10][12]
-
Segregate incompatible wastes. For example, store acids and bases separately.[10]
-
-
Disposal of Unused Material: For the disposal of the pure substance, it should be entrusted to a licensed waste disposal company.[1][13] Place the securely sealed and labeled container in the designated chemical waste collection area for pickup by your institution's EHS or a contracted waste disposal service.[1][7]
-
Handling Spills:
-
Small Spills: Use appropriate tools to sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][14] Clean the affected area with water and dispose of the cleaning materials according to local and regional authority requirements.[1]
-
Large Spills: Alert personnel in the area and, if necessary, emergency responders.[14] Control personal contact by wearing appropriate protective clothing.[14] Prevent the spillage from entering drains or water courses.[14]
-
-
Disposal of Contaminated Materials: Handle uncleaned containers in the same manner as the product itself.[1] Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1] Empty containers that held a toxic chemical must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[8]
Quantitative Data
The following table summarizes key toxicological data for this compound, which can inform risk assessment during handling and disposal. Specific disposal limits are not broadly defined and are subject to local regulations.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 4640 mg/kg | Mouse | [5] |
Experimental Protocols & Methodologies
The disposal procedures outlined above are based on standard laboratory safety protocols and regulatory guidelines for chemical waste management. The key "experiment" in this context is the safe and compliant disposal of a chemical substance. The methodology is a procedural workflow designed to mitigate risks to personnel and the environment.
Methodology for Chemical Waste Disposal:
-
Hazard Identification: Review the Safety Data Sheet (SDS) for the chemical to understand its physical, chemical, and toxicological properties.
-
PPE Selection: Based on the hazard identification, select appropriate personal protective equipment to prevent exposure.
-
Waste Segregation: Determine the appropriate waste stream for the chemical based on its properties and regulatory requirements. Consult the institutional EHS office for guidance.
-
Containerization and Labeling: Place the waste in a compatible, sealed container and affix a complete and accurate hazardous waste label.
-
Temporary Storage: Store the container in a designated Satellite Accumulation Area, adhering to storage limits and segregation requirements.
-
Waste Pickup and Disposal: Arrange for the collection of the waste by authorized personnel for final disposal at a licensed facility.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: Decision process for classifying this compound waste.
Caption: Step-by-step workflow for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridoxine Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pyridoxine Phosphate, a common laboratory reagent. Adherence to these procedures will foster a secure research environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, it is crucial to handle it with care to minimize exposure and contamination.[1][2] Some sources indicate it may cause skin, eye, and respiratory tract irritation.[3][4] Therefore, a proactive approach to safety is recommended.
Engineering Controls: Always work in a well-ventilated area.[3][4][5] The use of local exhaust ventilation or a fume hood is recommended, especially when handling the powder form, to keep airborne concentrations below exposure limits.[3] Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE): The following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust particles.[1][4][5][6]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][2][4][6] It is good practice to select gloves tested to a relevant standard (e.g., EN 374 in Europe or F739 in the US).[5]
-
Skin and Body Protection: A standard laboratory coat is recommended to protect clothing.[1] In cases of potential for significant exposure, impervious clothing may be necessary.[4]
-
Respiratory Protection: If ventilation is insufficient or if dust is generated, a suitable dust respirator should be worn.[1][3] A particulate filter device (e.g., P1) may be appropriate.[6] For significant quantities of airborne dust, an approved positive flow mask may be required.[5]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that you are familiar with the location and operation of safety equipment.
-
Handling:
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3] |
| Skin Contact | Wash off with soap and plenty of water.[2] Remove contaminated clothing and shoes.[3] Get medical attention if irritation develops.[3] |
| Inhalation | Remove to fresh air.[2][4] If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen.[3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water.[2] Seek medical advice immediately and show the container or label.[3] |
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: While not always classified as hazardous, it is best practice to treat all chemical waste with caution.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classification.[1]
-
Container Management:
-
Disposal of Unused Material: Unused this compound should be disposed of as chemical waste.[1] Entrust the disposal to a licensed waste disposal company.[1]
-
Disposal of Contaminated Materials: Any materials, such as gloves or wipes, that come into contact with this compound should be disposed of as contaminated waste in accordance with institutional and local regulations.[1]
Spill Management Workflow
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Workflow for managing a spill of this compound.
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
